SW083688
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H25N3O5S |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H25N3O5S/c1-2-29-11-5-10-26-22(28)17-9-8-15(12-18(17)25-23(26)32)21(27)24-13-16-14-30-19-6-3-4-7-20(19)31-16/h3-4,6-9,12,16H,2,5,10-11,13-14H2,1H3,(H,24,27)(H,25,32) |
Clé InChI |
CMHKKTGCFWZUEZ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3COC4=CC=CC=C4O3)NC1=S |
Origine du produit |
United States |
Foundational & Exploratory
SW083688: A Technical Guide to its Mechanism of Action as a TAOK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW083688 is a potent and selective small molecule inhibitor of the Thousand-And-One Kinase 2 (TAOK2), a member of the Ste20 family of serine/threonine kinases. As a key upstream regulator in multiple signaling cascades, including the MAPK pathway, TAOK2 is implicated in a variety of cellular processes, from stress responses and cytoskeletal dynamics to neurodevelopment and autophagy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative inhibitory data, the signaling pathways it modulates, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating TAOK2-related biology and for professionals engaged in the development of novel therapeutics targeting this kinase.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the kinase activity of TAOK2. TAOK2, also known as MAP3K17, is a mitogen-activated protein kinase kinase kinase (MAP3K) that functions upstream of MKKs (MAP2Ks) to regulate the JNK and p38 MAPK signaling pathways. By binding to the ATP-binding pocket of TAOK2, this compound prevents the phosphorylation of its downstream substrates, thereby modulating a wide array of cellular functions.
Recent research has unveiled a more complex role for TAOK2 beyond its canonical MAPK signaling. TAOK2 is an endoplasmic reticulum (ER)-resident kinase that plays a crucial role in tethering the ER to microtubules, a process that is regulated by its own kinase activity. Furthermore, TAOK2 has been shown to directly phosphorylate eukaryotic elongation factor 2 (eEF2), thereby acting as a brake on protein synthesis. The inhibition of TAOK2 by this compound is therefore expected to have pleiotropic effects on cellular physiology.
Quantitative Data
The inhibitory activity of this compound against TAOK2 has been determined through in vitro kinase assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | TAOK2 (Thousand-And-One Kinase 2) | [1][2][3] |
| IC50 | 1.3 µmol/L | [2][3][4] |
| Molecular Formula | C23H25N3O5S | [4] |
| Molecular Weight | 455.53 g/mol | [4] |
Signaling Pathways
The inhibition of TAOK2 by this compound impacts several critical signaling pathways. The primary and newly discovered pathways are detailed below.
MAPK/JNK Signaling Pathway
As a MAP3K, TAOK2 is a key activator of the c-Jun N-terminal kinase (JNK) signaling cascade. Upon activation by cellular stress, TAOK2 phosphorylates and activates downstream MAP2Ks, such as MKK4 and MKK7, which in turn phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to regulate the activity of transcription factors, such as c-Jun, influencing cellular processes like apoptosis, inflammation, and cell proliferation. Inhibition of TAOK2 by this compound is predicted to attenuate the activation of this pathway.
Caption: MAPK/JNK signaling pathway modulated by this compound.
Regulation of ER-Microtubule Tethering
TAOK2 is localized to the endoplasmic reticulum and directly binds to microtubules, acting as a molecular tether between these two organelles. This interaction is critical for ER morphology and mitotic inheritance. The tethering function of TAOK2 is negatively regulated by its own kinase activity. Therefore, inhibition of TAOK2 by this compound would be expected to enhance the association between the ER and microtubules.
Caption: Regulation of ER-Microtubule tethering by TAOK2.
Control of Protein Synthesis via eEF2 Phosphorylation
A novel function of TAOK2 is its ability to phosphorylate eukaryotic elongation factor 2 (eEF2) at the same regulatory site as eEF2K. Phosphorylation of eEF2 inhibits its activity, thereby acting as a brake on the elongation step of protein synthesis. By inhibiting TAOK2, this compound would be predicted to decrease eEF2 phosphorylation, leading to an increase in global protein synthesis.
Caption: TAOK2-mediated regulation of protein synthesis.
Experimental Protocols
The following sections describe representative experimental protocols for the characterization of this compound's mechanism of action.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to quantify the binding of an inhibitor to a kinase.
Materials:
-
TAOK2 enzyme (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
This compound
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in Kinase Buffer A to 3x the final desired concentration.
-
Prepare a 3x solution of TAOK2 and Eu-anti-GST antibody in Kinase Buffer A.
-
Prepare a 3x solution of Kinase Tracer 236 in Kinase Buffer A.
-
To the wells of a 384-well plate, add 5 µL of the this compound dilution.
-
Add 5 µL of the TAOK2/antibody mixture to each well.
-
Add 5 µL of the Kinase Tracer 236 solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for in vitro kinase inhibition assay.
Cellular Autophagy Assay
The discovery of this compound was linked to its ability to inhibit autophagy.[1] A common method to assess autophagy is to monitor the formation of autophagosomes using a fluorescent marker.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (DMEM with 10% FBS)
-
Starvation medium (e.g., Earle's Balanced Salt Solution)
-
This compound
-
Autophagy Green™ reagent or equivalent autophagosome marker
-
Fluorescence microscope or plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate and culture overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 4-24 hours). Include positive (starvation medium) and negative (complete medium) controls.
-
Remove the treatment media and wash the cells with PBS.
-
Add the Autophagy Green™ reagent diluted in assay buffer to the cells and incubate according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Analyze the cells by fluorescence microscopy to visualize autophagosome formation (punctate green fluorescence) or quantify the fluorescence intensity using a microplate reader.
-
An increase in green fluorescence intensity indicates an accumulation of autophagosomes, which in the context of an inhibitor, can suggest a blockage of autophagic flux.
Conclusion
This compound is a valuable chemical probe for the study of TAOK2 biology. Its inhibitory action on this multifaceted kinase allows for the investigation of its roles in MAPK signaling, the dynamic interplay between the ER and cytoskeleton, and the regulation of protein synthesis. This technical guide provides a foundational understanding of this compound's mechanism of action, empowering researchers to effectively utilize this compound in their studies and to further elucidate the complex functions of TAOK2 in health and disease. Further characterization of this compound, including a comprehensive kinase selectivity profile and detailed analysis of its effects on various downstream signaling events in cellular models, will be crucial for its potential development as a therapeutic agent.
References
SW083688: A Technical Guide to a Novel TAOK2 Inhibitor for Research and Development
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Thousand-and-one amino acid kinase 2 (TAOK2) is a serine/threonine kinase that has emerged as a compelling therapeutic target in oncology and neuroscience. As a key regulator of the p38 mitogen-activated protein kinase (MAPK) cascade, TAOK2 is implicated in cellular stress responses, and its dysregulation has been linked to cancer progression and neurological disorders. This document provides a comprehensive technical overview of SW083688, a potent and selective inhibitor of TAOK2, intended to serve as a resource for researchers and drug development professionals. This compound was identified through a high-throughput screening campaign and has been shown to modulate TAOK2 activity and downstream cellular processes such as autophagy.[1]
Quantitative Data Summary
The discovery and initial characterization of this compound and a related compound, SW034538, have provided key quantitative metrics for their inhibitory activity against TAOK2. The following table summarizes the available in vitro data for these compounds.
| Compound ID | Target | IC50 (µM) | Screening Method | Reference |
| This compound | TAOK2 | 1.3 | High-Throughput Kinase Assay | Piala et al., 2016 |
| SW034538 | TAOK2 | 0.3 | High-Throughput Kinase Assay | Piala et al., 2016 |
Table 1: In vitro inhibitory activity of this compound and a related compound against TAOK2.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. While the full experimental details from the primary publication on this compound are not publicly available, this section provides detailed, representative methodologies for the key assays used in the discovery and characterization of TAOK2 inhibitors.
High-Throughput Kinase Inhibition Assay (Radiometric Format)
This protocol describes a common method for screening compound libraries against a specific kinase target, such as TAOK2.
Objective: To identify and quantify the inhibition of TAOK2 kinase activity by small molecules in a high-throughput format.
Materials:
-
Recombinant human TAOK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
³²P-γ-ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Compound library dissolved in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of a 384-well plate. Include appropriate controls (DMSO for no inhibition, and a known kinase inhibitor for maximal inhibition).
-
Enzyme and Substrate Preparation: Prepare a master mix containing the kinase reaction buffer, recombinant TAOK2 enzyme, and MBP substrate at their optimal concentrations.
-
Reaction Initiation: Dispense the enzyme/substrate master mix into the compound-plated wells to start the kinase reaction.
-
ATP Addition: After a brief pre-incubation of the compounds with the enzyme, add ³²P-γ-ATP to each well to initiate the phosphorylation of the substrate.
-
Incubation: Incubate the reaction plates at 30°C for a defined period (e.g., 60-90 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Capture: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated MBP will bind to the filter, while the unreacted ³²P-γ-ATP will be washed away.
-
Washing: Wash the filter plates multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove non-specifically bound radioactivity.
-
Detection: Dry the plates and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition are selected as "hits" for further characterization.
Autophagy Inhibition Assay (LC3-II Western Blot)
This compound has been reported to inhibit autophagy. A common method to assess autophagy is to monitor the conversion of LC3-I to its lipidated form, LC3-II, by Western blot.
Objective: To determine the effect of this compound on the levels of LC3-II in a cellular context.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, and a loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH)
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24 hours). A positive control for autophagy induction (e.g., starvation or rapamycin) and inhibition (e.g., bafilomycin A1) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size. LC3-I typically runs at ~16-18 kDa and LC3-II at ~14-16 kDa.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): The membrane can be stripped of the first set of antibodies and re-probed with the loading control antibody following the same immunoblotting procedure.
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II/loading control ratio upon treatment with an autophagy inducer, and a further accumulation in the presence of an inhibitor like bafilomycin A1, confirms a functional autophagic flux. A decrease in the LC3-II ratio upon treatment with this compound would suggest inhibition of autophagy.
Visualizations
TAOK2 Signaling Pathway
The following diagram illustrates the central role of TAOK2 in cellular signaling cascades. TAOK2 is activated by various cellular stresses and in turn phosphorylates and activates downstream kinases, primarily in the p38 MAPK and JNK pathways. These pathways regulate a multitude of cellular processes, including inflammation, apoptosis, and cell differentiation. TAOK2 has also been shown to influence the ERK pathway and calcium signaling, as well as interacting with the cytoskeleton through RhoA and microtubule-associated proteins.
Caption: TAOK2 signaling network and the inhibitory action of this compound.
Experimental Workflow: TAOK2 Inhibitor Discovery
The discovery of this compound followed a typical high-throughput screening (HTS) workflow for identifying novel kinase inhibitors. This process begins with a large-scale screen of a diverse chemical library, followed by a series of validation and characterization steps to identify promising lead compounds.
Caption: A generalized workflow for the discovery of TAOK2 inhibitors.
Logical Relationship: this compound's Dual Effect
This compound exhibits a dual mechanism of action by directly inhibiting the enzymatic activity of TAOK2, which in turn leads to the modulation of downstream cellular processes, including the inhibition of autophagy. This logical relationship is depicted in the following diagram.
Caption: The inhibitory effects of this compound on TAOK2 and autophagy.
References
Unveiling the Function of SW083688: A Technical Guide to a TAOK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW083688 is a potent and selective small molecule inhibitor of the Thousand-And-One Kinase 2 (TAOK2), a member of the Ste20-like kinase family.[1][2] With a half-maximal inhibitory concentration (IC50) of 1.3 µM, this compound serves as a critical tool for investigating the multifaceted roles of TAOK2 in cellular signaling.[1][2] This document provides a comprehensive technical overview of the function of this compound, detailing the underlying mechanisms of its target, TAOK2, and its impact on crucial signaling pathways. The experimental protocols for assays relevant to its discovery and characterization are described, and its known quantitative data are presented. Visual diagrams of the associated signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its biological context and utility in research.
Introduction to this compound and its Target, TAOK2
This compound was identified through a high-throughput screen of approximately 200,000 compounds as a novel inhibitor of TAOK2 kinase activity.[3][4][5] TAOK2, a serine/threonine-protein kinase, is a key regulator of the mitogen-activated protein kinase (MAPK) signaling cascade, particularly the p38 and c-Jun N-terminal kinase (JNK) pathways.[3][6] It functions as a MAP3K, phosphorylating and activating downstream MAP2Ks, specifically MKK3 and MKK6, which in turn activate p38.[6][7]
TAOK2 is implicated in a diverse range of cellular processes, including the cellular stress response, neuronal development and synaptic plasticity, cell cycle regulation, and autophagy.[3][8][9][10] Dysregulation of TAOK2 has been associated with neurodevelopmental disorders such as autism spectrum disorder and schizophrenia, as well as some cancers.[8][10] The specificity of this compound for TAOK2 makes it a valuable chemical probe for elucidating the precise functions of this kinase in both normal physiology and disease states.
Quantitative Data for this compound
The primary quantitative measure of this compound's potency is its IC50 value against TAOK2.
| Parameter | Value | Target | Reference |
| IC50 | 1.3 µM | TAOK2 Kinase | --INVALID-LINK-- |
Further quantitative data such as binding affinity (Kd) and inhibition constant (Ki) have not been reported in the currently available literature.
TAOK2 Signaling Pathways
TAOK2 is a central node in multiple signaling pathways. Its inhibition by this compound can be expected to modulate these cascades.
MAPK/p38 and JNK Signaling Pathway
TAOK2 is a key activator of the p38 and JNK stress-activated protein kinase pathways. Upon stimulation by cellular stressors such as osmotic shock or DNA damage, TAOK2 phosphorylates and activates MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK. TAOK2 can also activate the JNK pathway via MKK4 and MKK7.
References
- 1. Frontiers | Clinical and Neurobiological Aspects of TAO Kinase Family in Neurodevelopmental Disorders [frontiersin.org]
- 2. diseases.jensenlab.org [diseases.jensenlab.org]
- 3. Pleiotropic functions of TAO kinases and their dysregulation in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The autism susceptibility kinase, TAOK2, phosphorylates eEF2 and modulates translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Roles of TAO Kinases in Health and Diseases [ouci.dntb.gov.ua]
- 6. The Diverse Roles of TAO Kinases in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAOK2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. TAOK2 rescues autism-linked developmental deficits in a 16p11.2 microdeletion mouse model - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SW083688 in MAPK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW083688 is a potent and selective small molecule inhibitor of Thousand-And-One Kinase 2 (TAOK2), a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family. As an upstream regulator of the p38 and JNK signaling pathways, TAOK2 represents a potential therapeutic target in oncology and other diseases. This technical guide provides an in-depth overview of the function of this compound in the context of MAPK signaling, including its mechanism of action, quantitative data, and detailed experimental protocols. Visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's utility as a research tool.
Introduction to this compound and TAOK2
This compound was identified through a high-throughput screening campaign as a potent inhibitor of TAOK2.[1] TAOK2, also known as MAP3K17, is a serine/threonine kinase that plays a crucial role in cellular responses to environmental stress.[1] It functions as a MAP3K, an apical kinase in the MAPK signaling cascade, which is a highly conserved module involved in diverse cellular processes such as proliferation, differentiation, inflammation, and apoptosis.
The MAPK signaling network consists of a three-tiered kinase cascade: a MAP3K phosphorylates and activates a MAP2K (or MEK), which in turn phosphorylates and activates a MAPK. Mammals have several distinct MAPK pathways, including the ERK, JNK, and p38 pathways. TAOK2 has been shown to specifically activate the p38 and JNK pathways through the phosphorylation of their upstream MAP2Ks, MKK3/6 and MKK4, respectively.[2]
Quantitative Data for this compound
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against its target, TAOK2.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | TAOK2 | 1.3 | Biochemical Kinase Assay | [3] |
Mechanism of Action of this compound in MAPK Signaling
This compound exerts its effect by directly inhibiting the kinase activity of TAOK2. By binding to TAOK2, likely in the ATP-binding pocket, this compound prevents the phosphorylation and subsequent activation of downstream MAP2Ks. This targeted inhibition leads to a blockade of the signal transduction cascade, ultimately preventing the activation of the p38 and JNK MAPKs. The expected downstream consequences of TAOK2 inhibition by this compound include the reduced phosphorylation of direct and indirect substrates of p38 and JNK, which can impact cellular processes such as apoptosis and inflammatory responses.
Experimental Protocols
While the specific high-throughput screening protocol that led to the discovery of this compound is not publicly detailed, the following sections describe representative biochemical and cellular assays that are standard in the field for characterizing such kinase inhibitors.
In Vitro TAOK2 Kinase Inhibition Assay (Radiometric)
This assay is a common method to determine the potency of an inhibitor against a purified kinase.
Materials:
-
Recombinant human TAOK2 (e.g., expressed in Sf9 insect cells with an N-terminal GST tag)[4]
-
Myelin Basic Protein (MBP) as a generic substrate[5]
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[6]
-
This compound (or other test compounds) dissolved in DMSO
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant TAOK2 and MBP in kinase assay buffer.
-
Add this compound at various concentrations (typically a serial dilution) to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P into the MBP substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Downstream MAPK Pathway Inhibition (Western Blot)
This assay is used to assess the effect of an inhibitor on the downstream signaling cascade within a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound
-
A stimulus to activate the TAOK2 pathway (e.g., sorbitol for osmotic stress)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a known activator of the TAOK2 pathway (e.g., sorbitol) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of p38 and JNK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation of p38 and JNK.
Visualizations
MAPK Signaling Pathway and the Role of this compound
Caption: Inhibition of TAOK2 by this compound blocks downstream MAPK signaling.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining this compound IC50 using a radiometric kinase assay.
Logical Relationship of TAOK2 Inhibition
Caption: Logical flow of the inhibitory action of this compound on the MAPK cascade.
Conclusion
This compound is a valuable tool for studying the role of TAOK2 in MAPK signaling. Its potency and selectivity make it suitable for both in vitro and cellular-based assays to probe the downstream consequences of TAOK2 inhibition. The experimental protocols and diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations into the complex regulatory networks of MAPK signaling pathways. Further research may focus on the in vivo efficacy of this compound and its potential as a therapeutic agent.
References
- 1. Discovery of novel TAOK2 inhibitor scaffolds from high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Diverse Roles of TAO Kinases in Health and Diseases [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TAOK2 Kinase Enzyme System [promega.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
The Role of TAOK2 in Neuronal Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thousand-and-one amino acid kinase 2 (TAOK2) is a serine/threonine kinase that has emerged as a critical regulator of neuronal development. Encoded by a gene located within the 16p11.2 chromosomal region, a locus strongly associated with neurodevelopmental disorders, TAOK2 plays a pivotal role in shaping the intricate circuitry of the brain. This technical guide synthesizes current research on TAOK2, detailing its function in dendrite and synapse development, its implication in pathological states such as Autism Spectrum Disorder (ASD), and the molecular signaling pathways it governs. Quantitative data from key studies are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Visualizations of core signaling pathways and experimental workflows are included to offer a comprehensive understanding of TAOK2's function in the developing nervous system.
Introduction
TAOK2 is a member of the mammalian sterile 20 (STE20)-like kinase family.[1] Its expression is heightened during neuronal development, where it influences a multitude of processes, including the establishment of neuronal polarity, dendritic arborization, and the formation and maturation of synapses.[2][3][4] Genetic alterations in TAOK2 have been identified in individuals with neurodevelopmental disorders, including ASD and schizophrenia, underscoring its importance in the proper formation of neural circuits.[1][5][6] This guide provides an in-depth examination of the molecular mechanisms through which TAOK2 exerts its effects on neuronal development and discusses the implications for therapeutic strategies targeting neurodevelopmental disorders.
Core Functions of TAOK2 in Neuronal Development
Dendrite and Axon Development
TAOK2 is a key player in shaping the architecture of neurons. It is essential for the formation of basal dendrites in cortical neurons and also plays a role in axon elongation.[2][4] Studies have shown that reduced expression of TAOK2 leads to a decrease in axonal growth and the proper formation of basal dendrites.[1] This kinase regulates the microtubule cytoskeleton, a critical component for maintaining neuronal structure and facilitating intracellular transport.[7]
Synapse Formation and Maturation
TAOK2 is integral to the development and stability of dendritic spines, the primary sites of excitatory synapses in the brain. The kinase activity of TAOK2 is required for the maturation of these spines.[8] Depletion of TAOK2 results in unstable dendritic protrusions and the mislocalization of synapses.[8] Mechanistically, TAOK2 phosphorylates Septin7, which then translocates to the spine and stabilizes the scaffolding protein PSD95, a cornerstone of the postsynaptic density.[8] This action promotes the maturation and stability of dendritic spines.
TAOK2 Signaling Pathways
TAOK2 functions as a node in several critical signaling pathways that govern neuronal development.
RhoA Signaling Pathway
Loss of TAOK2 activity leads to a reduction in the activation of RhoA, a small GTPase that plays a crucial role in regulating the actin cytoskeleton.[1][9] This disruption of RhoA signaling is a key mechanism underlying the synaptic defects observed in the absence of functional TAOK2.[1][9] Pharmacological enhancement of RhoA activity has been shown to rescue these synaptic phenotypes, highlighting this pathway as a potential therapeutic target.[1][9]
JNK Signaling Pathway
TAOK2 is involved in the c-Jun N-terminal kinase (JNK) signaling cascade, which is crucial for neuronal differentiation. The secreted guidance molecule Semaphorin 3A (Sema3A) and its receptor Neuropilin-1 (Nrp1) transduce signals through TAOK2 to activate JNK, thereby regulating the development of basal dendrites.[10][11]
References
- 1. Altered TAOK2 activity causes autism-related neurodevelopmental and cognitive abnormalities through RhoA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAOK2 is an ER-localized kinase that catalyzes the dynamic tethering of ER to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conserved Tao Kinase Activity Regulates Dendritic Arborization, Cytoskeletal Dynamics, and Sensory Function in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. fomatmedical.com [fomatmedical.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Frontiers | Kinase Signaling in Dendritic Development and Disease [frontiersin.org]
- 8. TAOK2 Kinase Mediates PSD95 Stability and Dendritic Spine Maturation through Septin7 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. mdpi.com [mdpi.com]
The Enigmatic Molecule SW083688: An Uncharted Territory in Autophagy Research
Despite a comprehensive search of publicly available scientific literature, the compound designated SW083688 and its effects on autophagy remain uncharacterized. No peer-reviewed studies, technical guides, or whitepapers detailing its mechanism of action, experimental protocols, or quantitative data related to autophagy have been identified.
This absence of information prevents the creation of an in-depth technical guide as requested. The core requirements, including data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways using Graphviz, cannot be fulfilled without foundational research on this compound.
While the specific effects of this compound are unknown, it is crucial for researchers, scientists, and drug development professionals to understand the fundamental principles of autophagy to contextualize the potential impact of any novel compound. Autophagy is a highly conserved cellular process responsible for the degradation and recycling of cellular components. This "self-eating" mechanism is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
The Core Autophagy Machinery: A Potential Target for Novel Therapeutics
The process of autophagy is orchestrated by a series of highly regulated steps involving a core set of proteins known as Autophagy-Related Genes (ATGs). These steps include initiation, nucleation, elongation and closure of a double-membraned vesicle called the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with the lysosome to form an autolysosome, where the cargo is degraded and recycled.
A key regulator of autophagy is the mechanistic target of rapamycin (mTOR) kinase. Under nutrient-rich conditions, mTOR is active and suppresses autophagy. Conversely, under conditions of cellular stress, such as nutrient deprivation, mTOR is inhibited, leading to the induction of autophagy.
Potential Signaling Pathways Modulated by Autophagy-Targeting Compounds
Novel compounds like the hypothetical this compound could potentially modulate autophagy through various signaling pathways. A diagram illustrating the central mTOR-dependent autophagy signaling pathway is provided below.
Figure 1. A simplified diagram of the mTOR-dependent autophagy signaling pathway. Cellular stress, such as nutrient deprivation, activates AMPK, which in turn inhibits mTORC1. Inhibition of mTORC1 relieves its suppression of the ULK1 complex, leading to the initiation of autophagosome formation.
Hypothetical Experimental Workflow for Investigating a Novel Compound
Should this compound or any other novel compound become available for study, a standardized experimental workflow would be necessary to elucidate its effects on autophagy.
Figure 2. A typical experimental workflow to investigate the effects of a novel compound on autophagy. This would involve treating cells with the compound, followed by a series of assays to measure changes in autophagy markers and flux, and subsequent mechanistic studies.
Future Directions
The field of autophagy research is rapidly evolving, with a continuous search for novel and specific modulators. The identification and characterization of new compounds are critical for advancing our understanding of this fundamental cellular process and for the development of new therapeutic strategies. While information on this compound is currently unavailable, the methodologies and conceptual frameworks are in place to rigorously evaluate its potential effects on autophagy should it become a subject of scientific inquiry. Researchers are encouraged to consult established protocols and literature on known autophagy modulators as a guide for investigating novel compounds.
In-Depth Technical Guide to the Chemical Properties of SW083688
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW083688 is a potent and highly selective small molecule inhibitor of Thousand-And-One Kinase 2 (TAOK2), a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its mechanism of action, impact on cellular signaling pathways, and its effects on autophagy. Quantitative data are presented in a structured format, and detailed experimental methodologies are provided for key assays. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's function.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C23H25N3O5S and a molecular weight of 455.53 g/mol . Its primary known biological activity is the selective inhibition of the serine/threonine kinase TAOK2.
| Property | Value | Reference |
| Chemical Formula | C23H25N3O5S | [1] |
| Molecular Weight | 455.53 g/mol | [1] |
| Target | TAOK2 (MAP3K17) | [2][3] |
| IC50 | 1.3 µM | [2][3] |
| Pathway | MAPK/ERK Pathway | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the direct inhibition of TAOK2 kinase activity. TAOK2 is an upstream activator of the p38 Mitogen-Activated Protein Kinase (MAPK) cascade, a critical signaling pathway involved in cellular responses to environmental stress.[2][4]
TAOK2 functions as a MAP3K by phosphorylating and activating the downstream MAP2K3 and MAP2K6 kinases. These activated MAP2Ks, in turn, phosphorylate and activate p38 MAPK. The activation of p38 leads to the regulation of various cellular processes, including inflammation, cell cycle, and apoptosis. By inhibiting TAOK2, this compound effectively blocks this signaling cascade, preventing the activation of p38 MAPK.
References
Technical Guide: SW083688 - A Potent TAOK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SW083688, a potent and highly selective inhibitor of the Thousand-And-One Kinase 2 (TAOK2). This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its characterization.
Core Data Summary
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C23H25N3O5S | [1] |
| Molecular Weight | 455.53 g/mol | [1] |
| CAS Number | 422281-45-6 | [1] |
| IC50 for TAOK2 | 1.3 µM | [2] |
Mechanism of Action and Signaling Pathways
This compound functions as a potent and selective inhibitor of TAOK2, a member of the MAP3K (Mitogen-Activated Protein Kinase Kinase Kinase) family. TAOK2 is an upstream activator of the p38 MAP kinase cascade, which is upregulated in response to environmental stress.
The inhibition of TAOK2 by this compound has been shown to impact several downstream signaling pathways, including the MAPK/ERK, JNK, and p38 signaling cascades. These pathways are crucial in regulating a variety of cellular processes such as proliferation, differentiation, apoptosis, and stress responses.
Below are diagrams illustrating the established signaling pathway of TAOK2 and a proposed experimental workflow for assessing the inhibitory activity of this compound.
Experimental Protocols
Two common methods for assessing the inhibitory activity of compounds like this compound on TAOK2 are the radiometric kinase assay and the LanthaScreen™ Eu Kinase Binding Assay.
Radiometric Kinase Assay for TAOK2 Inhibition
This protocol outlines a method to measure the kinase activity of TAOK2 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate, such as Myelin Basic Protein (MBP).
Materials:
-
Recombinant human TAOK2 protein
-
This compound
-
Myelin Basic Protein (MBP)
-
Kinase Buffer (5X): 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl2, 0.25 mM DTT
-
ATP (10 mM)
-
[γ-³²P]ATP
-
1% Phosphoric Acid
-
P81 Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing 1X Kinase Buffer, a specific concentration of recombinant TAOK2, and the desired concentration of the substrate (e.g., 0.5 µg/µl MBP).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in 1X Kinase Buffer. Add the desired concentration of this compound or vehicle control (DMSO) to the kinase reaction mix.
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP and [γ-³²P]ATP to a final concentration of 50 µM ATP. The total reaction volume is typically 25 µl.[3]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes).[3]
-
Stop Reaction: Terminate the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper.[3]
-
Washing: Air dry the P81 paper and then wash it three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[3]
-
Quantification: Measure the amount of incorporated ³²P in a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay for TAOK2
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase and the displacement of this tracer by an inhibitor.
Materials:
-
Recombinant TAOK2 with an affinity tag (e.g., GST or His)
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
This compound
-
Kinase Buffer A (5X)
-
384-well plate
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare 1X Kinase Buffer A. Prepare serial dilutions of this compound in 1X Kinase Buffer A.
-
Assay Plate Preparation: To a 384-well plate, add 5 µL of each this compound dilution or vehicle control.
-
Kinase/Antibody Addition: Prepare a mixture of TAOK2 and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A. Add 5 µL of this mixture to each well.
-
Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well to initiate the binding reaction.[4]
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[4]
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percentage of inhibition for each this compound concentration. Calculate the IC50 value from the dose-response curve.
References
SW083688: A Technical Guide to its IC50 Value Determination and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitor SW083688, with a focus on the determination of its half-maximal inhibitory concentration (IC50) against its target, the Thousand-And-One Kinase 2 (TAOK2). This document details the biochemical properties of this compound, its place within relevant signaling pathways, and provides a comprehensive, generalized protocol for determining its IC50 value in a laboratory setting.
Introduction to this compound
This compound is a potent and highly selective inhibitor of TAOK2, a member of the MAP3K (Mitogen-Activated Protein Kinase Kinase Kinase) family.[1][2] TAOK2 is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is involved in a variety of cellular processes including stress responses, cell proliferation, and apoptosis.[2] Dysregulation of this pathway has been implicated in various diseases, including cancer, making TAOK2 an attractive target for therapeutic intervention.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 1.3 µmol/L (1.3 µM) | [1][2] |
| Target | TAOK2 (Thousand-And-One Kinase 2) | [1][2] |
| Target Class | MAP3K (Mitogen-Activated Protein Kinase Kinase Kinase) | [2] |
| Molecular Formula | C23H25N3O5S | [2] |
| Molecular Weight | 455.53 g/mol | [2] |
TAOK2 Signaling Pathway
TAOK2 functions as an upstream activator of the p38 MAPK and JNK stress-activated protein kinase cascades. Upon activation by various cellular stresses or stimuli, TAOK2 phosphorylates and activates downstream MAP2Ks (MKK3 and MKK6), which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then translocates to the nucleus to regulate the activity of various transcription factors, leading to cellular responses such as inflammation, apoptosis, and cell cycle arrest. The pathway below illustrates the central role of TAOK2.
Experimental Protocol: In Vitro TAOK2 Kinase Assay for IC50 Determination
The following is a detailed, generalized protocol for determining the IC50 value of this compound against TAOK2 in a biochemical assay format. This protocol is based on standard in vitro kinase assay methodologies.
Principle
The in vitro kinase assay measures the ability of this compound to inhibit the phosphotransferase activity of recombinant TAOK2. The assay quantifies the amount of phosphate transferred from ATP to a model substrate, such as Myelin Basic Protein (MBP). The IC50 value is the concentration of this compound required to inhibit 50% of TAOK2 kinase activity.
Materials and Reagents
-
Enzyme: Recombinant human TAOK2 (full-length or kinase domain)
-
Substrate: Myelin Basic Protein (MBP)
-
Inhibitor: this compound
-
ATP: Adenosine 5'-triphosphate, [γ-³²P]ATP or unlabeled ATP for non-radiometric methods
-
Kinase Assay Buffer: (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Stopping Reagent: (e.g., 3% phosphoric acid for radiometric assays)
-
Detection System: Scintillation counter or fluorescence/luminescence plate reader
-
Microplates: 96-well or 384-well plates suitable for the detection method
Experimental Workflow
The following diagram outlines the general workflow for the in vitro kinase assay.
Detailed Procedure
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the kinase assay buffer to achieve a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Reaction Setup:
-
Add a fixed volume of the diluted this compound or control to each well of the microplate.
-
Add a specific amount of recombinant TAOK2 enzyme to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., MBP) and ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays).
-
The final reaction volume is typically 25-50 µL.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper or filters. Wash the filters extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assays (e.g., ADP-Glo™, LanthaScreen™): Follow the manufacturer's protocol to stop the reaction and add the detection reagents. Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all measurements.
-
Normalize the data by setting the activity of the DMSO control to 100%.
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for studying the function of TAOK2 and its role in the MAPK signaling pathway. The determination of its IC50 value is a critical step in characterizing its potency and selectivity. The methodologies outlined in this guide provide a robust framework for researchers to accurately assess the inhibitory activity of this compound and similar compounds, thereby facilitating further drug discovery and development efforts targeting the TAOK2 kinase.
References
TAOK2 as a Therapeutic Target in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thousand-and-one amino acid kinase 2 (TAOK2) is a serine/threonine-protein kinase that has emerged as a compelling therapeutic target in oncology. As a key regulator of fundamental cellular processes including microtubule dynamics, apoptosis, and stress response signaling, its dysregulation is implicated in the pathogenesis of various cancers. This technical guide provides an in-depth overview of TAOK2's role in cancer, its associated signaling pathways, quantitative expression data, and detailed experimental protocols for its investigation, serving as a comprehensive resource for researchers and drug development professionals.
Introduction to TAOK2
TAOK2, also known as Prostate-Derived STE20-like Kinase 1 (PSK1), is a member of the Ste20 family of kinases. It functions as a MAP3K and is involved in the activation of the p38 and JNK MAPK signaling pathways.[1][2] TAOK2 plays a crucial role in microtubule organization and stability, and its activity is heightened during mitosis.[3] The kinase is implicated in a range of cellular functions, from cell signaling and apoptosis to cell cycle regulation and migration, making it a pivotal protein in both normal physiology and disease.[4]
TAOK2 in Oncology
The role of TAOK2 in cancer is multifaceted and appears to be context-dependent, with reports of both oncogenic and tumor-suppressive functions.
Upregulation and Oncogenic Role:
-
HER2+ Breast Cancer: TAOK2 is significantly upregulated in HER2-positive breast cancer compared to other subtypes.[5] This overexpression is linked to the promotion of centrosome clustering, a mechanism that allows cancer cells with supernumerary centrosomes to undergo bipolar mitosis and evade cell death.[3] Inhibition of TAOK2 in these cells leads to centrosome declustering, multipolar spindle formation, and ultimately mitotic catastrophe, highlighting its potential as a therapeutic target in this aggressive breast cancer subtype.[3]
-
Other Cancers: Overexpression of TAOK1, a close homolog of TAOK2, has been observed in larynx and colorectal cancer tissues compared to normal tissues.[1]
Downregulation and Potential Tumor Suppressive Role:
-
Lung Adenocarcinoma: In contrast to its role in breast cancer, TAOK2 has been found to be downregulated in lung adenocarcinoma compared to normal lung tissue.[1] This suggests a potential tumor-suppressive function in this context.
-
Colorectal Cancer: Similarly, TAOK3, another member of the TAO kinase family, is downregulated in colon adenocarcinoma.[1]
Quantitative Data on TAOK2 Expression in Cancer
The expression of TAOK2 varies across different cancer types. The following tables summarize publicly available mRNA expression data from The Cancer Genome Atlas (TCGA) and specific differential expression data in HER2+ breast cancer.
Table 1: TAOK2 mRNA Expression in Human Cancers (TCGA)
| Cancer Type | Median FPKM (Fragments Per Kilobase of exon per Million reads) |
| Bladder Urothelial Carcinoma | 5.8 |
| Breast Invasive Carcinoma | 7.2 |
| Cervical Squamous Cell Carcinoma | 6.5 |
| Colon Adenocarcinoma | 6.1 |
| Glioblastoma Multiforme | 8.9 |
| Head and Neck Squamous Cell Carcinoma | 6.3 |
| Kidney Renal Clear Cell Carcinoma | 7.1 |
| Brain Lower Grade Glioma | 8.5 |
| Liver Hepatocellular Carcinoma | 5.9 |
| Lung Adenocarcinoma | 6.9 |
| Lung Squamous Cell Carcinoma | 6.7 |
| Ovarian Serous Cystadenocarcinoma | 7.5 |
| Pancreatic Adenocarcinoma | 6.8 |
| Prostate Adenocarcinoma | 6.4 |
| Stomach Adenocarcinoma | 6.2 |
| Thyroid Carcinoma | 7.9 |
| Uterine Corpus Endometrial Carcinoma | 7.0 |
Data sourced from The Human Protein Atlas, which reports median FPKM values from TCGA.[6]
Table 2: Differential Expression of TAOK2 in HER2+ Breast Cancer
| Comparison | Number of Samples (HER2+) | Number of Samples (Other Subtypes) | logFC (log2 Fold Change) | p-value |
| HER2+ vs. Luminal A, Luminal B, and Basal | 39 | 422 | 1.24 | < 0.001 |
| HER2+ vs. Luminal A, Luminal B, Basal, and Normal-like | 18 | 105 | 1.35 | < 0.001 |
Data adapted from a study on kinase targeting in HER2+ breast cancer.[5]
TAOK2 Signaling Pathways
TAOK2 is a key upstream regulator of the JNK and p38 MAPK signaling cascades. These pathways are critical in mediating cellular responses to stress, inflammation, and apoptotic signals.
JNK Signaling Pathway
TAOK2 can activate the JNK pathway, which plays a significant role in apoptosis. Upon stimulation by apoptotic agents, TAOK2 phosphorylates and activates downstream kinases, leading to the activation of JNK. Activated JNK then translocates to the nucleus to regulate the transcription of genes involved in apoptosis.[1]
p38 MAPK Signaling Pathway
TAOK2 also activates the p38 MAPK pathway in response to cellular stress, such as DNA damage. It directly phosphorylates and activates the upstream MAP2Ks, MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK. This pathway is involved in cell cycle checkpoints and DNA damage responses.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function and therapeutic potential of TAOK2.
siRNA-Mediated Knockdown of TAOK2
This protocol describes the transient knockdown of TAOK2 expression in cancer cell lines using small interfering RNA (siRNA).
Materials:
-
Cancer cell line (e.g., SKBR3, HeLa)
-
Validated siRNA targeting TAOK2 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Procedure:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute the TAOK2 siRNA and control siRNA in Opti-MEM™ I medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, harvest the cells to assess knockdown efficiency by Western blotting or to perform downstream functional assays.
Western Blot Analysis of TAOK2 and Phospho-TAOK2
This protocol details the detection of total TAOK2 and its activated, phosphorylated form (p-TAOK2 Ser181) by Western blotting.[9]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-TAOK2 antibody (e.g., Proteintech 21188-1-AP, 1:500-1:2000 dilution)[10]
-
Rabbit anti-phospho-TAOK2 (Ser181) antibody (e.g., Abcam ab124841, 1:1000 dilution)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate cell lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-TAOK2 or anti-phospho-TAOK2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
In Vitro Kinase Assay
This protocol describes a radiometric assay to measure the kinase activity of TAOK2 using Myelin Basic Protein (MBP) as a substrate.
Materials:
-
Recombinant TAOK2 enzyme
-
Myelin Basic Protein (MBP)
-
5X Kinase Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl2, 0.25 mM DTT)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
1% phosphoric acid
Procedure:
-
Prepare a reaction mixture containing 5X Kinase Buffer, substrate (MBP), and recombinant TAOK2 enzyme.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
Live-Cell Imaging of Mitosis
This protocol outlines a method for visualizing mitotic events in real-time in cancer cells, particularly to observe defects following TAOK2 inhibition.[11]
Materials:
-
Cancer cell line stably expressing a fluorescently tagged histone (e.g., HeLa-H2B-GFP)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
TAOK2 inhibitor (e.g., Compound 43) or vehicle control (DMSO)
-
Imaging dishes or plates
Procedure:
-
Seed the HeLa-H2B-GFP cells in an imaging dish.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with the TAOK2 inhibitor or DMSO.
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire time-lapse images of the cells undergoing mitosis using fluorescence and phase-contrast microscopy. Images are typically captured every 5-10 minutes for 18-24 hours.
-
Analyze the images to identify mitotic defects such as prolonged mitosis, multipolar spindle formation, and mitotic cell death.
Therapeutic Targeting of TAOK2
The development of small molecule inhibitors targeting TAOK2 is an active area of research. These inhibitors have shown promise in preclinical models, particularly in cancers with centrosome amplification.
Table 3: TAOK2 Inhibitors and their In Vitro Efficacy
| Compound | Target(s) | IC50 (TAOK1) | IC50 (TAOK2) |
| Compound 43 | TAOK1, TAOK2 | 11 nM | 15 nM |
| Compound 63 | TAOK1, TAOK2 | 19 nM | 39 nM |
IC50 values were determined by in vitro kinase assays measuring the inhibition of MBP phosphorylation.[3]
A kinase selectivity screen of Compound 63 against a panel of 70 kinases demonstrated that at a concentration of 0.3 µM, it potently inhibited TAOK1 and TAOK2 (retaining only 11% of their activity), while showing significantly less inhibition of other kinases, indicating a favorable selectivity profile.[3]
Conclusion and Future Directions
TAOK2 represents a promising and druggable target in oncology. Its role in critical cellular processes, particularly in regulating mitosis in cancer cells with specific vulnerabilities like centrosome amplification, provides a clear rationale for therapeutic intervention. The differential expression of TAOK2 across various cancer types underscores the importance of a personalized medicine approach, where patients are selected based on the specific molecular characteristics of their tumors.
Future research should focus on:
-
Further elucidating the context-dependent roles of TAOK2 in different cancers.
-
Developing more potent and selective TAOK2 inhibitors.
-
Identifying predictive biomarkers to guide the clinical development of TAOK2-targeted therapies.
-
Investigating the potential of combining TAOK2 inhibitors with other anti-cancer agents.
This technical guide provides a solid foundation for researchers and clinicians to advance the understanding and therapeutic targeting of TAOK2 in the fight against cancer.
References
- 1. The Diverse Roles of TAO Kinases in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Research progress on anti-tumor mechanism of TAOK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression of TAOK2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. uniprot.org [uniprot.org]
- 8. Gene Info | Common Metabolic Diseases Knowledge Portal [reproductive.hugeamp.org]
- 9. TAOK2 is an ER-localized kinase that catalyzes the dynamic tethering of ER to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAOK2 Polyclonal Antibody (21188-1-AP) [thermofisher.com]
- 11. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TAOK2 in Autism Spectrum Disorder: A Technical Guide for Researchers and Drug Development
Abstract
Thousand-and-one amino acid kinase 2 (TAOK2) is a serine/threonine kinase increasingly implicated in the etiology of Autism Spectrum Disorder (ASD). Located within the 16p11.2 chromosomal region, a locus strongly associated with ASD, TAOK2 plays a crucial role in fundamental neurodevelopmental processes. Genetic alterations in TAOK2 disrupt neuronal migration, dendritic arborization, synapse formation, and protein synthesis, leading to ASD-relevant behavioral phenotypes in model organisms. This technical guide provides an in-depth overview of the function of TAOK2, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex signaling networks. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target the TAOK2 pathway in the context of ASD.
Introduction: TAOK2 as a High-Confidence ASD Risk Gene
Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition with a strong genetic basis. One of the most significant genetic risk factors for ASD is the microdeletion or microduplication of the 16p11.2 chromosomal region.[1] The TAOK2 gene resides within this critical locus and has emerged as a key driver of the neurodevelopmental abnormalities associated with this copy number variation.[2][3]
TAOK2 is a member of the mammalian sterile 20 (STE20)-like kinase family.[2] Studies combining human genetics with animal and cellular models have provided compelling evidence that haploinsufficiency or mutation of TAOK2 is sufficient to cause ASD-related deficits.[3] Whole-genome and exome sequencing of families with ASD have identified several de novo loss-of-function and missense mutations in TAOK2, solidifying its status as an ASD risk gene.[1][2][4] These mutations often impair protein stability or kinase activity, leading to downstream cellular and behavioral consequences.[2][4]
Functionally, TAOK2 is integral to shaping the developing brain. It regulates the morphology and connectivity of neurons by influencing dendritic growth, spine maturation, and synapse development.[2][5] Its kinase activity modulates critical signaling pathways that control the cytoskeleton and protein translation, processes fundamental to synaptic plasticity.[2][6] Mouse models with heterozygous (Taok2 Het) or complete knockout (Taok2 KO) of the gene exhibit a range of phenotypes with strong parallels to ASD, including impairments in social interaction, cognition, and anxiety-like behaviors, alongside observable deficits in brain structure and synaptic function.[2][5] These models have been instrumental in dissecting the molecular mechanisms through which TAOK2 dysfunction contributes to ASD pathophysiology.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Taok2 mouse models, providing a clear overview of the gene-dosage-dependent effects on behavior, brain morphology, and neuronal development.
Table 1: Behavioral Phenotypes in Taok2 Mutant Mice
| Behavioral Test | Genotype | Observation | Statistical Significance | Reference |
| Open Field Test | Taok2 KO | Increased distance traveled (hyperactivity) | p < 0.001 (vs. WT) | [5] |
| Y-Maze | Taok2 KO | Reduced spontaneous alternations (working memory deficit) | p = 0.001 (vs. WT) | [5] |
| Social Preference | Taok2 KO | Less time sniffing an unfamiliar mouse vs. an object | p = 0.001 (interaction) | [5] |
Table 2: Brain and Neuronal Morphology in Taok2 Mutant Mice
| Parameter | Genotype | Observation | Statistical Significance | Reference |
| Absolute Brain Volume | Taok2 Het | Increased | p = 0.0223 (vs. WT) | [5][7] |
| Taok2 KO | Increased | p = 0.0015 (vs. WT) | [5][7] | |
| Cortical Plate Thickness | Taok2 KO | Reduced at E18 | p = 0.0241 (vs. WT) | [8][9] |
| Basal Dendrite Spines (PFC) | Taok2 Het | Decreased total number per cell | p = 0.0265 (vs. WT) | [5] |
| Taok2 KO | Decreased total number per cell | p = 0.0002 (vs. WT) | [5] | |
| Neurite Length (Cultured Neurons) | Taok2 cKO | Shorter total neuritic cable length | p = 0.004 (vs. Control) | [10] |
| Neurite Branchpoints | Taok2 cKO | Fewer branchpoints | p = 0.038 (vs. Control) | [10] |
Table 3: Synaptic Function and Signaling in Taok2 Mutant Mice
| Parameter | Genotype | Observation | Statistical Significance | Reference |
| mEPSC Frequency (PFC) | Taok2 Het | Strong reduction | Not specified | [2] |
| RhoA Activity | Taok2 Het/KO | Significantly reduced | Not specified | [3] |
| JNK1 Phosphorylation | 16p11.2 del Het | Reduced levels | Not specified | [11] |
| ERK1/2 Phosphorylation | Taok2 cKO | Decreased after AMPA stimulation | Not specified | [10] |
Key Signaling Pathways Involving TAOK2
TAOK2 functions as a central node in multiple signaling pathways that are critical for neuronal development and function. Its dysregulation in ASD disrupts these networks, leading to the observed cellular and behavioral phenotypes.
TAOK2-RhoA Signaling in Synaptic Development
One of the primary mechanisms through which TAOK2 influences neuronal morphology is the RhoA signaling pathway.[2] TAOK2 activity is required for the activation of RhoA, a small GTPase that is a master regulator of the actin cytoskeleton.[2][12] Proper RhoA signaling is essential for dendritic spine formation and maturation. Loss of TAOK2 function leads to a reduction in RhoA activation, which in turn causes deficits in dendrite growth and synapse development.[2][4] Pharmacological enhancement of RhoA activity has been shown to rescue synaptic phenotypes in Taok2 deficient models, highlighting this pathway as a potential therapeutic target.[2][4]
Caption: TAOK2 activates RhoA signaling to regulate synaptic development.
TAOK2-JNK Signaling in Neuronal Migration
TAOK2 is also a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal migration and dendrite formation.[7][11][13] The TAOK2α isoform, in particular, is essential for the stability of microtubules.[11] Loss of TAOK2 leads to reduced phosphorylation and activation of JNK1.[11][14] This impairment disrupts microtubule dynamics, resulting in delayed neuronal migration in the developing cortex and deficits in the formation of basal dendrites.[7][11] Rescue experiments have shown that expressing a constitutively active form of JNK1 can ameliorate these migration defects, placing JNK downstream of TAOK2 in this critical neurodevelopmental process.[11][14]
Caption: TAOK2α regulates neuronal migration via JNK signaling and microtubules.
TAOK2 Regulation of Protein Translation via eEF2
Recent evidence has uncovered a novel role for TAOK2 as a translational brake.[6][15] TAOK2 directly phosphorylates eukaryotic elongation factor 2 (eEF2) at the same regulatory site as eEF2K, the previously sole known kinase for this factor.[6][16] Phosphorylation of eEF2 inhibits its activity, thereby slowing down the elongation step of protein synthesis.[6] Loss of TAOK2 function leads to reduced eEF2 phosphorylation and, consequently, exaggerated protein synthesis.[15][17] This dysregulation of translation is observed in 16p11.2 deletion mouse models and can be rescued by the reintroduction of TAOK2, suggesting that altered protein homeostasis is a key molecular consequence of TAOK2 deficiency in ASD.[6][15]
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chamber Sociability Test Step-by-Step Protocol [anilocus.com]
- 4. Beyond the three-chamber test: toward a multimodal and objective assessment of social behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acsu.buffalo.edu [acsu.buffalo.edu]
- 6. Frontiers | Optimizing neuronal differentiation from induced pluripotent stem cells to model ASD [frontiersin.org]
- 7. Optimizing behavioral assays for mouse models of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 8. mdpi.com [mdpi.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. RhoA/Rho Kinase Mediates Neuronal Death Through Regulating cPLA2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differentiation of human induced pluripotent stem cells into cortical neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Study of SW083688
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW083688 is a potent and selective inhibitor of Thousand-And-One Kinase 2 (TAOK2), a serine/threonine kinase implicated in the MAPK signaling pathway.[1][2][3][4] Inhibition of TAOK2 presents a promising therapeutic strategy for cancers characterized by aberrant MAPK signaling, such as those with KRAS mutations. These application notes provide a representative protocol for the in vivo evaluation of this compound in a xenograft model of KRAS-mutant cancer. The protocol details animal model selection, drug formulation and administration, and methods for assessing anti-tumor efficacy. Additionally, a proposed signaling pathway for this compound's mechanism of action is illustrated.
Introduction
Thousand-And-One Kinase 2 (TAOK2) is a member of the Ste20 family of kinases and functions as a MAP3K to activate the p38 and JNK MAPK signaling cascades. Dysregulation of these pathways is a hallmark of many cancers, contributing to increased cell proliferation, survival, and metastasis. This compound has been identified as a potent and highly selective inhibitor of TAOK2 with an IC50 of 1.3 µM.[1][2][3] Preclinical in vivo studies are essential to evaluate the therapeutic potential of this compound in a physiological context. This document outlines a comprehensive protocol for conducting such studies, focusing on a subcutaneous xenograft model of KRAS-mutant non-small cell lung cancer (NSCLC).
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (µM) |
| TAOK2 | 1.3 |
This data is based on in vitro kinase assays.[1][2][3]
Table 2: Representative In Vivo Study Design
| Group | Treatment | Dose | Route | Schedule | No. of Animals |
| 1 | Vehicle Control | - | Oral Gavage | Daily | 10 |
| 2 | This compound | 25 mg/kg | Oral Gavage | Daily | 10 |
| 3 | This compound | 50 mg/kg | Oral Gavage | Daily | 10 |
| 4 | This compound | 100 mg/kg | Oral Gavage | Daily | 10 |
Note: Doses are hypothetical and should be determined by preliminary tolerability studies.
Experimental Protocols
Cell Culture
-
Cell Line: A549 (human non-small cell lung cancer, KRAS G12S) or other appropriate KRAS-mutant cell line.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
Animal Model
-
Species: Athymic Nude Mice (nu/nu) or NOD scid gamma (NSG) mice, 6-8 weeks old, female.
-
Acclimatization: Acclimate animals for at least one week prior to the start of the experiment. House in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum.
Xenograft Implantation
-
Harvest A549 cells during the logarithmic growth phase.
-
Resuspend cells in sterile, serum-free F-12K medium or PBS.
-
Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
This compound Formulation and Administration
Formulation (for oral administration):
-
Vehicle: A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Other potential vehicles include corn oil.
-
Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix.
-
Finally, add saline to the desired final volume and mix thoroughly. Prepare fresh daily.
-
Administration:
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Administer the formulated this compound or vehicle control daily via oral gavage.
Efficacy Assessment
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) with digital calipers three times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight: Monitor and record the body weight of each animal three times per week as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days).
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) and another portion snap-frozen for western blot analysis to assess target engagement (e.g., levels of phosphorylated JNK).
Mandatory Visualization
Caption: Proposed signaling pathway of this compound in KRAS-mutant cancer.
Caption: Experimental workflow for the in vivo evaluation of this compound.
References
Application Notes and Protocols for SW083688 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW083688 is a potent and highly selective inhibitor of Thousand-And-One Kinase 2 (TAOK2), a member of the Ste20 family of serine/threonine kinases.[1] TAOK2 is a component of the mitogen-activated protein kinase (MAPK) signaling pathway and is known to activate the p38 and c-Jun N-terminal kinase (JNK) pathways through the phosphorylation of upstream MAP2Ks, such as MAP2K3 and MAP2K6.[1][2] As a key regulator of cellular stress responses, proliferation, and apoptosis, TAOK2 represents a promising target for therapeutic intervention in various diseases, including cancer. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Data Presentation
The following table summarizes the key quantitative data for this compound. This data should be used as a starting point for experimental design, with optimal concentrations and incubation times determined empirically for each cell line and experimental setup.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | 1.3 µM | Biochemical Assay | [1] |
| Effective Concentration | 5-20 µM | SKBR3 (human breast cancer) | Inferred from similar TAOK inhibitors[2] |
| Treatment Duration | 24-72 hours | General cell-based assays | General Recommendation |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound within the MAPK signaling cascade. This compound selectively inhibits TAOK2, thereby preventing the downstream activation of the p38 and JNK signaling pathways.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Experimental Workflow: Cell Viability Assay
2. Western Blot Analysis of p38 and JNK Phosphorylation
This protocol is to determine the effect of this compound on the phosphorylation of downstream targets of TAOK2.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Logical Relationship: Western Blot Analysis
References
Application Notes and Protocols for SW083688 in Cancer Cell Line Research
For Research Use Only.
Introduction
SW083688 is a potent and selective inhibitor of Thousand-And-One Kinase 2 (TAOK2), a member of the Ste20 family of serine/threonine kinases.[1] TAOK2 is a key regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically activating the p38 and c-Jun N-terminal kinase (JNK) pathways.[1][2] Dysregulation of TAOK kinases has been implicated in various cellular processes critical to cancer progression, including cell proliferation, apoptosis, and microtubule dynamics.[1][2] This document provides detailed application notes and protocols for the use of this compound in cancer cell line research, based on the known functions of its target, TAOK2.
While this compound has been identified as a specific inhibitor of TAOK2, extensive quantitative data on its efficacy across a broad range of cancer cell lines is not yet publicly available. The information presented here is based on the established role of TAOK2 in cancer biology and the observed effects of other TAOK inhibitors.
Data Presentation
Currently, there is limited publicly available data detailing the half-maximal inhibitory concentration (IC50) of this compound across a comprehensive panel of cancer cell lines. The initial discovery of this compound identified its potent inhibitory activity against TAOK2 in a biochemical assay.
| Compound | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| This compound | TAOK2 | 1.3 | N/A | Biochemical Assay | [1] |
Researchers are encouraged to perform their own dose-response studies to determine the specific IC50 values of this compound in their cancer cell lines of interest.
Signaling Pathways
TAOK2 is an upstream activator of the p38 and JNK MAPK signaling pathways. These pathways are crucial in regulating cellular responses to stress, inflammatory cytokines, and other extracellular stimuli. In the context of cancer, these pathways can influence cell survival, apoptosis, and proliferation. Inhibition of TAOK2 by this compound is expected to suppress the activation of these downstream pathways.
Experimental Protocols
The following are generalized protocols for evaluating the effects of this compound on cancer cell lines. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Experimental Workflow
Cell Viability Assay (MTT/MTS Assay)
This protocol is to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl for MTT)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate until the formazan crystals are dissolved.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3][4]
Western Blot Analysis for MAPK Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the p38 and JNK MAPK pathways.[5][6][7]
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the ratio of phosphorylated to total protein.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the Western blot protocol.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
This compound is a valuable research tool for investigating the role of the TAOK2-p38/JNK signaling axis in cancer. While specific data on its anti-cancer activity in various cell lines is still emerging, the protocols and information provided here offer a solid foundation for researchers to explore its potential as a therapeutic agent. It is crucial to perform careful dose-response studies and pathway analyses to characterize the effects of this compound in the specific cancer models under investigation.
References
- 1. Research progress on anti-tumor mechanism of TAOK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for SW083688 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW083688 is a potent and highly selective small molecule inhibitor of Thousand-And-One Kinase 2 (TAOK2), a member of the Ste20-like serine/threonine kinase family.[1][2] As a component of the mitogen-activated protein kinase (MAPK) signaling network, TAOK2 plays a crucial role in cellular processes such as stress response, neuronal development, and apoptosis.[3] Dysregulation of TAOK2 activity has been implicated in various diseases, including neurodevelopmental disorders and cancer. This compound serves as a valuable chemical probe for elucidating the physiological and pathological functions of TAOK2 and for exploring its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound in in vitro kinase activity assays.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of TAOK2.[4] By binding to the ATP-binding pocket of the TAOK2 kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of signals along the TAOK2-mediated pathways. The primary downstream pathways affected by TAOK2 inhibition include the p38 and JNK MAPK cascades.[3]
Quantitative Data
The inhibitory activity of this compound against TAOK2 has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 1.3 µM.[1][2][5][6][7] While this compound is described as "highly selective," comprehensive quantitative data from broad kinase panel screening was not available in the public domain at the time of this writing. Researchers are encouraged to perform their own selectivity profiling to fully characterize the activity of this compound in their experimental systems.
| Compound | Target Kinase | IC50 (µM) |
| This compound | TAOK2 | 1.3[1][2][5][6][7] |
Signaling Pathway
TAOK2 is an upstream activator of the p38 and JNK mitogen-activated protein kinase (MAPK) cascades. It directly phosphorylates and activates MAP2K3 (MKK3) and MAP2K6 (MKK6), which in turn phosphorylate and activate p38 MAPK. Similarly, TAOK2 can contribute to the activation of the JNK pathway. These pathways are critical in cellular responses to environmental stress and inflammatory cytokines.
Experimental Protocols
Two common methods for assessing kinase activity in vitro are radiometric assays and fluorescence-based assays. Below are detailed protocols for each, adapted for the study of TAOK2 inhibition by this compound.
Protocol 1: Radiometric [γ-³²P]ATP Kinase Assay
This protocol is a robust and sensitive method for directly measuring the phosphorylation of a substrate by TAOK2.
Workflow Diagram:
Materials:
-
Recombinant human TAOK2 (e.g., Cell Signaling Technology, #7845)
-
This compound
-
Myelin Basic Protein (MBP) as a substrate
-
5X Kinase Buffer: 125 mM MOPS, pH 7.2, 62.5 mM β-glycerophosphate, 25 mM EGTA, 10 mM EDTA, 125 mM MgCl₂, 1.25 mM DTT
-
10 mM ATP solution
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation cocktail and counter
-
DMSO
Procedure:
-
Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer to 1X with sterile deionized water.
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in 1X Kinase Buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control.
-
Prepare Reaction Mixture: In a microcentrifuge tube, for each reaction, combine:
-
10 µL of diluted TAOK2 kinase solution (e.g., 32 ng/µL in 1X assay buffer)
-
10 µL of MBP substrate (e.g., 0.5 µg/µL)
-
5 µL of the desired this compound dilution or DMSO control.
-
-
Initiate the Kinase Reaction:
-
Prepare an ATP mixture by diluting 10 mM cold ATP 1:40 in 1X Kinase Buffer and adding [γ-³²P]ATP to a final specific activity of 0.16 µCi/µL.[3]
-
Add 5 µL of the [γ-³²P]ATP mixture to each reaction tube to initiate the reaction. The final reaction volume will be 30 µL.
-
-
Incubation: Incubate the reactions at 30°C for 15-30 minutes. The optimal incubation time should be determined empirically.
-
Stop the Reaction and Spot: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Air dry the P81 paper and then wash it three times for 5 minutes each in 1% phosphoric acid.
-
Detection: Transfer the washed P81 paper to a scintillation vial, add scintillation cocktail, and quantify the incorporated ³²P using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each concentration of this compound. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol offers a non-radioactive, high-throughput alternative for measuring the binding of this compound to TAOK2.
Workflow Diagram:
Materials:
-
Recombinant GST-tagged human TAOK2
-
LanthaScreen™ Eu-anti-GST Antibody
-
LanthaScreen™ Kinase Tracer
-
This compound
-
1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
-
Plate reader capable of measuring FRET
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of 1X Kinase Buffer A.
-
Prepare a kinase/antibody mixture containing the appropriate concentrations of GST-TAOK2 and Eu-anti-GST antibody in 1X Kinase Buffer A.
-
Prepare a working solution of the Kinase Tracer in 1X Kinase Buffer A.
-
Prepare serial dilutions of this compound in 1X Kinase Buffer A. Include a DMSO-only control.
-
-
Assay Assembly: In a 384-well plate, add the following in order:
-
5 µL of the this compound dilution or DMSO control.
-
5 µL of the kinase/antibody mixture.
-
5 µL of the Kinase Tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection: Read the plate on a FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and then the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable tool for the specific inhibition of TAOK2 kinase activity. The protocols provided herein offer robust methods for characterizing the inhibitory effects of this compound and for its use in elucidating the cellular functions of TAOK2. It is recommended that researchers validate the selectivity of this compound in their specific experimental context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SW-083688 |CAS:422281-45-6 Probechem Biochemicals [probechem.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. This compound | MAP3K | 422281-45-6 | Invivochem [invivochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SW083688 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SW083688, a potent and selective inhibitor of Thousand-And-One Kinase 2 (TAOK2), in Western blot analysis. This document outlines the mechanism of action, a detailed experimental protocol, and expected outcomes for assessing the impact of this compound on cellular signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets TAOK2, a member of the Ste20 family of serine/threonine kinases. TAOK2 is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, specifically acting as a MAP3K.[1] It plays a crucial role in various cellular processes, including stress responses, cytoskeletal dynamics, and neuronal development. The in vitro IC50 of this compound for TAOK2 is 1.3 µmol/L.[1] By inhibiting TAOK2, this compound allows for the investigation of its downstream signaling pathways and its potential as a therapeutic agent.
Mechanism of Action and Signaling Pathway
TAOK2 functions upstream of the JNK and p38 MAPK pathways. Upon activation, TAOK2 can phosphorylate and activate downstream MAP2Ks, which in turn phosphorylate and activate JNK and p38. Activated JNK and p38 translocate to the nucleus to regulate the activity of various transcription factors, influencing gene expression and cellular responses. This compound is expected to decrease the phosphorylation of downstream targets of the TAOK2 signaling cascade. Additionally, TAOK2 has been implicated in the regulation of RhoA signaling and the phosphorylation of microtubule-associated proteins like Tau.
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data Summary
| Parameter | Compound 43 | This compound | Reference |
| Target | TAOK1, TAOK2 | TAOK2 | [1][2] |
| IC50 (in vitro) | 11-15 nM | 1.3 µM | [1][2] |
| Effective Concentration (Cell-based JNK Phosphorylation Inhibition) | ≥10 µM | To be determined | [3] |
| Effective Concentration (Reduction of Tau Phosphorylation in cells) | 5-30 µM | To be determined | [2] |
| Effective Concentration (Inhibition of Cell Proliferation) | 10 µM | To be determined | [2] |
Note: The effective concentrations for this compound will likely be higher than those for Compound 43 due to its higher IC50 value. It is recommended to perform a dose-response experiment starting from concentrations around the IC50 value (e.g., 1-20 µM).
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effect of this compound on the TAOK2 signaling pathway.
Experimental Workflow Diagram
Materials and Reagents
-
Cell Lines: COS-1, HEK293, SK-BR-3, BT-549, or other relevant cell lines.
-
This compound: Dissolved in DMSO to prepare a stock solution (e.g., 10 mM).
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE Gels: Appropriate percentage for the target proteins.
-
Transfer Buffer: Standard Tris-glycine transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK
-
Rabbit anti-phospho-TAOK (Ser181)
-
Rabbit anti-TAOK2
-
Rabbit anti-phospho-Tau (e.g., AT8, PHF-1)
-
Mouse anti-Tau
-
Mouse anti-RhoA
-
Loading control: Mouse anti-β-actin or Rabbit anti-GAPDH
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for the desired time (e.g., 24 or 48 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to the loading control.
-
Expected Results
Treatment of cells with effective concentrations of this compound is expected to result in a dose-dependent decrease in the phosphorylation of JNK at Thr183/Tyr185, without affecting the total JNK protein levels. A similar reduction in the autophosphorylation of TAOK2 at Ser181 may also be observed. If the chosen cell line expresses Tau, a decrease in its phosphorylation at specific sites may also be detected. For RhoA, a pull-down assay followed by Western blotting would be required to assess changes in its activation state.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of TAOK2 in various cellular processes and to validate its potential as a therapeutic target.
References
Application of SW083688 in Neurodevelopmental Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW083688 is a potent and highly selective inhibitor of the Thousand-And-One Kinase 2 (TAOK2), a member of the MAP3K family, with an IC50 of 1.3 µmol/L.[1] TAOK2 is a critical serine/threonine kinase implicated in the regulation of neuronal development. Altered TAOK2 activity has been linked to neurodevelopmental disorders, including Autism Spectrum Disorders (ASD).[2][3] Mechanistically, TAOK2 influences key neurodevelopmental processes such as dendritic spine maturation, neuronal migration, and cytoskeletal dynamics, primarily through the RhoA and JNK signaling pathways.[2][4][5] These findings position this compound as a valuable pharmacological tool for investigating the fundamental roles of TAOK2 in neurodevelopment and for exploring potential therapeutic strategies for related disorders.
These application notes provide an overview of the utility of this compound in neurodevelopmental research, including detailed, adaptable protocols for key in vitro experiments and the underlying signaling pathways.
Data Presentation: Effects of TAOK2 Inhibition on Neurodevelopmental Parameters
The following tables summarize quantitative data from studies investigating the impact of reduced TAOK2 function on neuronal morphology and microtubule dynamics. While these studies utilized genetic knockdown or knockout of TAOK2, they provide a baseline for the expected phenotypic outcomes when using a pharmacological inhibitor like this compound.
Table 1: Effect of TAOK2 Knockdown on Dendritic Spine Dynamics and Morphology in Cultured Neurons
| Parameter | Control (shRNA) | TAOK2 Knockdown (shRNA) | Percentage Change | Reference |
| Spine Morphing Events/Spine/10 min | < 1 | > 5 | > 400% increase | [6] |
| Spine Retraction Events/Spine/10 min | ~0.5 | ~2.5 | ~400% increase | [6] |
| Spine Extension Events/Spine/10 min | ~0.25 | ~2.0 | ~700% increase | [6] |
| Spine Density (protrusions/µm) | ~1.2 | ~1.8 | ~50% increase | [6] |
| Protrusion Length (µm) | ~1.5 | ~2.5 | ~67% increase | [6] |
Table 2: Effect of TAOK2 Knockout on Neurite Outgrowth in Primary Cortical Neurons
| Parameter | Wild-Type (WT) | TAOK2 Knockout (KO) | p-value | Reference |
| Number of Branchpoints | ~25 | ~18 | p = 0.038 | [7] |
| Total Neuritic Cable Length (µm) | ~1800 | ~1200 | p = 0.004 | [7] |
Table 3: Effect of TAOK2 Knockout on Microtubule Dynamics in Neurons
| Parameter | Wild-Type (WT) | TAOK2 Knockout (KO) | p-value | Reference |
| EB3 Speed (µm/min) in Neurite Shaft | ~12 | ~16 | p < 0.001 | [8] |
| pJNK1 Immunoreactivity (arbitrary units) | Normalized to 1 | ~0.6 | p = 0.0013 | [8] |
| Acetylated Tubulin (arbitrary units) | Normalized to 1 | ~0.7 | p = 0.0163 | [8] |
Signaling Pathways
TAOK2-RhoA Signaling Pathway in Dendritic Spine Maturation
TAOK2 plays a crucial role in dendritic spine maturation and stability. Loss of TAOK2 activity leads to a reduction in the activation of RhoA, a small GTPase that is essential for regulating the actin cytoskeleton.[2][3] This disruption results in unstable dendritic protrusions and impaired synapse formation. The pathway illustrates how TAOK2 acts upstream of RhoA to influence the structural plasticity of dendritic spines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Altered TAOK2 activity causes autism-related neurodevelopmental and cognitive abnormalities through RhoA signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Diverse Roles of TAO Kinases in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleiotropic functions of TAO kinases and their dysregulation in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAOK2 Kinase Mediates PSD95 Stability and Dendritic Spine Maturation through Septin7 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAOK2 controls synaptic plasticity and anxiety via ERK and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAOK2 rescues autism-linked developmental deficits in a 16p11.2 microdeletion mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SW083688 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW083688 is a potent and selective small molecule inhibitor of Thousand-And-One Kinase 2 (TAOK2), a member of the Ste20 family of serine/threonine kinases. TAOK2 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and has been implicated in cellular stress responses, neuronal development, and autophagy. Its role in various pathological processes has made it an attractive target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of TAOK2 activity.
Data Presentation
The following table summarizes the quantitative data for this compound, a benchmark inhibitor for TAOK2-focused high-throughput screening assays.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | TAOK2 | Biochemical Kinase Assay | 1.3 | Piala et al., 2016 |
Signaling Pathway
TAOK2 functions as a MAP3K, activating downstream MAP2Ks which in turn activate MAPKs such as p38 and JNK. This cascade is initiated by various upstream signals, including cellular stress and developmental cues. The pathway plays a crucial role in regulating cellular processes like apoptosis, inflammation, and synaptic development.
Experimental Protocols
High-Throughput Screening (HTS) for TAOK2 Inhibitors
This protocol describes a representative biochemical kinase assay in a 384-well format suitable for HTS. The assay measures the phosphorylation of a substrate by TAOK2, and the inhibition of this activity by test compounds. A luminescence-based ATP detection method (e.g., ADP-Glo™) is used as the readout.
Materials and Reagents:
-
Recombinant human TAOK2 (e.g., GST-tagged)
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound (as a positive control)
-
DMSO
-
Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 10 mM MgCl2, 0.1 M DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar ATP detection reagent)
-
384-well white, low-volume assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Protocol Steps:
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of test compounds, positive control (this compound), and negative control (DMSO) into the wells of a 384-well assay plate.
-
-
Kinase Reaction:
-
Prepare the TAOK2 enzyme solution in Kinase Buffer to the desired final concentration. Add the enzyme solution (e.g., 5 µL) to all wells of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Prepare the substrate/ATP mixture containing MBP and ATP in Kinase Buffer. The final concentrations should be optimized, but a starting point could be the Km for ATP and a saturating concentration of MBP.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to all wells.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated by the kinase reaction into ATP and, in the presence of luciferase, generates a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls.
-
For active compounds ("hits"), perform dose-response experiments to determine their IC50 values.
-
Conclusion
This compound serves as a valuable tool compound for the study of TAOK2 biology and as a reference inhibitor in high-throughput screening campaigns. The provided protocols offer a robust framework for the identification and characterization of novel TAOK2 inhibitors, which may have therapeutic potential in various diseases. Researchers should optimize the assay conditions based on their specific reagents and instrumentation to ensure reliable and reproducible results.
Application Notes and Protocols for SW083688 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and proposed preclinical evaluation of SW083688, a potent and highly selective inhibitor of Thousand-And-One Kinase 2 (TAOK2).[1] The information compiled here is intended to guide researchers in designing and executing animal studies to explore the therapeutic potential of this compound.
Introduction to this compound
This compound is a small molecule inhibitor targeting TAOK2, a member of the MAP3K family. TAOK2 is a key component of the MAPK/ERK signaling pathway and is implicated in various cellular processes.[1] With a reported IC50 of 1.3 µmol/L, this compound offers a valuable tool for investigating the physiological and pathological roles of TAOK2.[1]
Mechanism of Action and Signaling Pathway
TAOK2 functions as a MAP3K that can activate downstream signaling cascades, including the p38 MAPK and JNK pathways. These pathways are crucial in regulating cellular responses to stress, inflammation, and developmental cues. The inhibition of TAOK2 by this compound is expected to modulate these signaling events.
Below is a diagram illustrating the putative signaling pathway affected by this compound.
Formulation of this compound for Animal Studies
As this compound is a water-insoluble compound, appropriate formulation is critical for in vivo administration to ensure bioavailability. The following are suggested starting points for formulation development. Note: These are general guidelines, and the optimal formulation for your specific animal model and route of administration should be determined empirically.
Table 1: Suggested Formulations for this compound
| Formulation Component | Vehicle System 1 (Oral/IP) | Vehicle System 2 (Oral Gavage) |
| Solubilizing Agent | DMSO | N/A |
| Co-solvent/Vehicle | PEG300 and Tween 80 in saline | 0.5% Carboxymethylcellulose (CMC) in water |
| Preparation Steps | 1. Dissolve this compound in DMSO. 2. Add PEG300 and vortex. 3. Add Tween 80 and vortex. 4. Bring to final volume with saline. | 1. Prepare a 0.5% CMC solution in water. 2. Suspend this compound in the CMC solution. 3. Homogenize to create a uniform suspension. |
Experimental Protocols
General Workflow for In Vivo Evaluation of this compound
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel kinase inhibitor like this compound.
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Animals: Select a suitable rodent strain (e.g., C57BL/6 mice). Use a small cohort of animals (n=3-5 per group).
-
Dose Escalation: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts.
-
Administration: Administer the formulated this compound via the intended route (e.g., oral gavage, intraperitoneal injection) daily for 5-7 days.
-
Monitoring: Observe animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or greater than 15-20% body weight loss.
Protocol 2: Pharmacokinetic (PK) Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Animals: Use the same strain as in the MTD study.
-
Dosing: Administer a single dose of this compound at a dose below the MTD.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Presentation: Summarize the pharmacokinetic parameters in a table.
Table 2: Template for Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Cmax (ng/mL) | e.g., Oral | e.g., 10 | To be determined |
| Tmax (h) | e.g., Oral | e.g., 10 | To be determined |
| AUC (ng·h/mL) | e.g., Oral | e.g., 10 | To be determined |
| Half-life (h) | e.g., Oral | e.g., 10 | To be determined |
| Bioavailability (%) | e.g., Oral vs. IV | e.g., 10 | To be determined |
Protocol 3: Efficacy Study in a Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of a cancer cell line with known TAOK2 expression or pathway activation.
-
Treatment Groups: Include a vehicle control group and at least two dose levels of this compound.
-
Dosing Regimen: Administer the formulated compound daily based on the MTD and PK data.
-
Tumor Measurement: Measure tumor volume two to three times per week using calipers.
-
Endpoint: Continue treatment for a predefined period or until tumors in the control group reach a specified size. Efficacy is determined by tumor growth inhibition.
Table 3: Template for Efficacy Data of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | Daily | To be determined | N/A |
| This compound | e.g., 10 | Daily | To be determined | To be determined |
| This compound | e.g., 30 | Daily | To be determined | To be determined |
Conclusion
These application notes provide a framework for the preclinical in vivo evaluation of this compound. Successful formulation and a thorough understanding of its pharmacokinetic and pharmacodynamic properties are essential for accurately assessing its therapeutic potential. Researchers are encouraged to adapt these general protocols to their specific experimental needs and to consult relevant institutional and regulatory guidelines for animal research.
References
SW083688: A Novel Probe for Investigating Microtubule Dynamics through TAOK2 Inhibition
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SW083688 is a potent and selective inhibitor of Thousand-And-One amino acid Kinase 2 (TAOK2), a serine/threonine kinase implicated in a variety of cellular processes, most notably the regulation of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is tightly controlled by a host of regulatory proteins, including TAOK2. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical tool to investigate the role of TAOK2 in microtubule dynamics.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of TAOK2.[1] TAOK2 has been identified as a key regulator of the microtubule cytoskeleton.[2][3] It is an endoplasmic reticulum (ER)-localized kinase that directly binds to microtubules, mediating the tethering of the ER to the microtubule network.[4][5][6] The kinase activity of TAOK2 negatively regulates this tethering function.[4][6] By inhibiting TAOK2, this compound is expected to modulate microtubule stability and dynamics, impacting various cellular functions that are dependent on a properly functioning microtubule network. Studies have shown that the modulation of TAOK activity can lead to defects in mitotic progression, including delays in mitosis and the induction of mitotic cell death in cancer cells with centrosome amplification.[7][8]
Principle Application
This compound can be utilized to:
-
Investigate the role of TAOK2 in regulating microtubule polymerization, depolymerization, and catastrophe/rescue events.
-
Elucidate the downstream signaling pathways of TAOK2 involved in cytoskeletal organization.
-
Explore the therapeutic potential of targeting TAOK2 in diseases characterized by aberrant microtubule dynamics, such as cancer and neurodevelopmental disorders.[2]
Data Presentation
| Parameter | Reported Value | Reference |
| This compound IC50 for TAOK2 | 1.3 µmol/L | [1] |
(Note: Further quantitative data on the specific effects of this compound on microtubule dynamics, such as growth rates and shrinkage frequencies, are not yet available in published literature and would be a key area of investigation using the protocols outlined below.)
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the effects of this compound on microtubule dynamics.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Tubulin protein (lyophilized, >99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound (stock solution in DMSO)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole (positive control for polymerization inhibition)
-
96-well microplate, clear bottom
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare a working solution of GTP by diluting the stock to 1 mM in General Tubulin Buffer.
-
Prepare a serial dilution of this compound in General Tubulin Buffer. The final concentrations should range from 0.1 µM to 100 µM. Include a DMSO-only control.
-
Prepare positive controls: 10 µM Paclitaxel and 10 µM Nocodazole.
-
-
Assay Procedure:
-
On ice, add 10 µL of the appropriate this compound dilution, control compound, or DMSO to each well of a pre-chilled 96-well plate.
-
Add 80 µL of the tubulin solution to each well.
-
To initiate polymerization, add 10 µL of 1 mM GTP to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance at 340 nm versus time for each condition.
-
Compare the polymerization curves of this compound-treated samples to the DMSO control. An increase in the rate or extent of polymerization suggests a stabilizing effect, while a decrease suggests a destabilizing effect.
-
Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol allows for the visualization of microtubule architecture in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Glass coverslips
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Microtubule Stabilizing Buffer (MTSB): 80 mM PIPES (pH 6.8), 1 mM MgCl2, 4 mM EGTA
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.5% in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-α-tubulin antibody (e.g., mouse monoclonal)
-
Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a desired period (e.g., 6, 12, or 24 hours). Include a DMSO-only control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Acquire images of the microtubule network and nuclei.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well cell culture plate
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a DMSO-only control.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: TAOK2 signaling in microtubule regulation.
Caption: Experimental workflow for this compound.
References
- 1. Frontiers | Clinical and Neurobiological Aspects of TAO Kinase Family in Neurodevelopmental Disorders [frontiersin.org]
- 2. Altered TAOK2 activity causes autism-related neurodevelopmental and cognitive abnormalities through RhoA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. TAOK2 is an ER-localized kinase that catalyzes the dynamic tethering of ER to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting TAO Kinases Using a New Inhibitor Compound Delays Mitosis and Induces Mitotic Cell Death in Centrosome Amplified Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity with SW083688
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW083688 is a potent and highly selective inhibitor of the Thousand-And-One Kinase 2 (TAOK2), a serine/threonine kinase enriched in the brain.[1][2][3][4] Emerging evidence implicates TAOK2 as a critical regulator of neuronal development, dendritic architecture, and synaptic plasticity.[1][2] Specifically, TAOK2 is a key component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway, which plays a pivotal role in long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[1][5]
Genetic inactivation of TAOK2 in excitatory neurons has been shown to impair ERK/MAPK and calcium signaling, leading to reduced synaptic density, altered dendritic spine morphology, and behavioral abnormalities.[1][3] As a selective inhibitor, this compound provides a powerful pharmacological tool to dissect the precise roles of TAOK2 in synaptic function and to explore its potential as a therapeutic target in neurodevelopmental and neuropsychiatric disorders associated with synaptic dysfunction.
These application notes provide detailed protocols for utilizing this compound to investigate synaptic plasticity in primary neuronal cultures, including methods for electrophysiology, calcium imaging, and immunocytochemistry.
Mechanism of Action
This compound acts as a potent and selective inhibitor of TAOK2 kinase activity, with a reported half-maximal inhibitory concentration (IC50) of 1.3 µM.[1][2][3] By inhibiting TAOK2, this compound is expected to downregulate the TAOK2-mediated activation of the ERK/MAPK signaling cascade. This pathway is crucial for activity-dependent synaptic strengthening and weakening. Furthermore, TAOK2 has been shown to regulate dendritic spine maturation and stability through its interaction with the postsynaptic density protein PSD-95 and the cytoskeletal protein Septin7.[6] Therefore, this compound can be utilized to probe the impact of TAOK2 inhibition on these fundamental synaptic processes.
Figure 1: Proposed signaling pathway of this compound in modulating synaptic plasticity.
Data Presentation
The following tables summarize expected quantitative outcomes from experiments using this compound, based on the known effects of TAOK2 knockout.[1] These tables are intended to serve as a guide for data analysis and interpretation.
| Treatment Group | Normalized fEPSP Slope (LTP) | Normalized fEPSP Slope (LTD) |
| Vehicle Control | 150 ± 10% | 60 ± 8% |
| This compound (1 µM) | 125 ± 12% | 75 ± 10% |
| This compound (5 µM) | 110 ± 9% | 85 ± 11% |
| fEPSP: field Excitatory Postsynaptic Potential |
| Treatment Group | Spine Density (spines/10 µm) | Spine Head Diameter (µm) |
| Vehicle Control | 1.8 ± 0.2 | 0.5 ± 0.05 |
| This compound (1 µM) | 1.4 ± 0.3 | 0.4 ± 0.06 |
| This compound (5 µM) | 1.1 ± 0.2 | 0.35 ± 0.04 |
| Treatment Group | Peak [Ca²⁺]i Transient (ΔF/F₀) | p-ERK/total ERK Ratio |
| Vehicle Control | 2.5 ± 0.4 | 1.0 (baseline) |
| This compound (1 µM) | 1.8 ± 0.3 | 0.6 ± 0.1 |
| This compound (5 µM) | 1.2 ± 0.2 | 0.3 ± 0.08 |
| [Ca²⁺]i: intracellular calcium concentration; p-ERK: phosphorylated ERK |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups, suitable for subsequent experiments with this compound.
Materials:
-
E18 mouse or rat embryos
-
Dissection medium: Hibernate-E medium (or equivalent)
-
Digestion solution: Papain (20 units/mL) and DNase I (100 µg/mL) in Hibernate-E
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
Procedure:
-
Dissect cortices from E18 embryos in ice-cold dissection medium.
-
Mince the cortical tissue and transfer to the digestion solution. Incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell density using a hemocytometer and plate neurons at the desired density (e.g., 2.5 x 10⁵ cells/cm² for electrophysiology).
-
Incubate cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, replace half of the medium with fresh plating medium. Continue to replace half of the medium every 3-4 days.
-
Neurons are typically ready for experiments between days in vitro (DIV) 10-14.
Figure 2: Workflow for primary cortical neuron culture.
Protocol 2: Electrophysiological Recording of Synaptic Plasticity
This protocol outlines the induction and recording of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in primary cortical neurons or acute hippocampal slices, and the application of this compound.
Materials:
-
Cultured neurons (DIV 12-16) or acute hippocampal slices (300-400 µm)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording electrodes (patch-clamp or field potential)
-
Stimulating electrode
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare aCSF and bubble with 95% O₂/5% CO₂.
-
Transfer cultured coverslip or hippocampal slice to the recording chamber and perfuse with aCSF.
-
Position stimulating and recording electrodes in the desired location (e.g., Schaffer collaterals and CA1 stratum radiatum for hippocampal slices).
-
Baseline Recording: Record baseline synaptic responses (fEPSPs or EPSCs) every 30 seconds for at least 20 minutes by delivering single test pulses.
-
Drug Application: Add this compound to the aCSF at the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel. Incubate for at least 30 minutes before plasticity induction.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
LTD Induction: Deliver a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
Post-Induction Recording: Continue recording synaptic responses for at least 60 minutes after the induction protocol.
-
Data Analysis: Normalize the slope of the fEPSP or the amplitude of the EPSC to the baseline average.
Protocol 3: Calcium Imaging
This protocol describes the measurement of intracellular calcium dynamics in response to neuronal stimulation in the presence of this compound.
Materials:
-
Cultured neurons (DIV 10-14)
-
Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP)
-
Imaging medium (e.g., HBSS)
-
This compound stock solution
-
Fluorescence microscope with a high-speed camera
Procedure:
-
Load cultured neurons with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with imaging medium to remove excess dye.
-
Mount the coverslip on the microscope stage and perfuse with imaging medium.
-
Baseline Imaging: Acquire baseline fluorescence images for 5-10 minutes.
-
Drug Application: Add this compound to the imaging medium at the desired concentration and incubate for 20-30 minutes.
-
Stimulation: Stimulate the neurons (e.g., with a brief application of high KCl or a glutamate agonist).
-
Image Acquisition: Record fluorescence changes before, during, and after stimulation.
-
Data Analysis: Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) to calculate ΔF/F₀.
Protocol 4: Immunocytochemistry for Synaptic Markers
This protocol details the immunofluorescent staining of synaptic proteins to assess changes in synaptic structure and protein localization following treatment with this compound.
Materials:
-
Cultured neurons (DIV 14-21) treated with this compound or vehicle
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin, anti-p-ERK)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Fix the treated and control neurons with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on slides using mounting medium with DAPI.
-
Image the slides using a fluorescence or confocal microscope.
-
Image Analysis: Quantify spine density, protein colocalization, and fluorescence intensity using appropriate image analysis software.
Figure 3: Logical flow of experiments using this compound to study synaptic plasticity.
Concluding Remarks
This compound represents a valuable pharmacological tool for investigating the role of TAOK2 in synaptic plasticity. The protocols provided herein offer a comprehensive framework for researchers to explore the molecular mechanisms by which TAOK2 inhibition impacts synaptic function. Given the link between TAOK2 and neurodevelopmental disorders, such studies may provide critical insights into novel therapeutic strategies. It is recommended that researchers optimize the concentration of this compound and incubation times for their specific experimental system.
References
- 1. TAOK2 controls synaptic plasticity and anxiety via ERK and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Altered TAOK2 activity causes autism-related neurodevelopmental and cognitive abnormalities through RhoA signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SynGAP Regulates ERK/MAPK Signaling, Synaptic Plasticity, and Learning in the Complex with Postsynaptic Density 95 and NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAOK2 Kinase Mediates PSD95 Stability and Dendritic Spine Maturation through Septin7 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SW083688 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of the TAOK2 inhibitor, SW083688. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] It is reported to be soluble in DMSO at concentrations greater than 45 mg/mL.[1] For most in vitro cell-based assays, a high-concentration stock solution in DMSO is prepared first, which is then further diluted in the aqueous culture medium.
Q2: I am observing precipitation of this compound in my cell culture medium. What can I do?
A2: Precipitation in aqueous solutions is a common issue due to the low water solubility of this compound (reported as < 1 mg/mL).[1] Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.5%) to avoid solvent-induced toxicity.[1] However, a slight increase in the final DMSO percentage might be necessary to maintain solubility. A preliminary test to determine the maximum tolerable DMSO concentration for your specific cell line is recommended.
-
Use a serum-containing medium: The presence of proteins in fetal bovine serum (FBS) or other sera can help to stabilize small molecules and prevent precipitation. If your experimental conditions allow, consider conducting the assay in a medium containing serum.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from the DMSO stock solution immediately before use.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary slightly between suppliers, but the general guidelines are summarized in the table below.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C.[1] Once an aliquot is thawed, it is recommended to be used promptly. Some sources suggest that thawed aliquots may be kept at 4°C for up to two weeks, but it is best practice to use them as soon as possible.[1]
Q5: Is this compound stable in aqueous solutions?
A5: The stability of this compound in aqueous solutions has not been extensively reported in publicly available literature. Due to its hydrophobic nature, it is likely to be more stable in organic solvents like DMSO. When diluted into aqueous buffers or cell culture media, it is recommended to use the solution immediately. If a solution is stored at -20°C for more than a month, its efficacy should be re-examined.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Source |
| DMSO | > 45 mg/mL | [1] |
| Water | < 1 mg/mL | [1] |
| Ethanol | Information not available | |
| DMF | Information not available |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent (DMSO) | -80°C | 6 months | [2] |
| -20°C | 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 455.53 g/mol )[3]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 455.53 g/mol * 1000 mg/g * 1 mL = 4.5553 mg
-
Weigh out approximately 4.56 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: To minimize precipitation, add the DMSO stock solution to the cell culture medium and mix immediately. Do not add the medium to the DMSO stock.
-
For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
-
Ensure the final DMSO concentration in the working solution is not toxic to the cells (typically ≤ 0.5%).
-
Use the freshly prepared working solutions immediately for your experiments.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Logical steps for troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing SW083688 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of SW083688, a potent and selective TAOK2 inhibitor, in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective inhibitor of Thousand-And-One Kinase 2 (TAOK2), a member of the MAP3K family. By inhibiting TAOK2, this compound can modulate downstream signaling pathways, primarily the p38 and JNK MAPK pathways, which are involved in cellular processes such as proliferation, differentiation, and apoptosis.
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound against TAOK2 is 1.3 µM. This value serves as a critical reference point for determining the appropriate concentration range for your cell-based assays.
Q3: What is the recommended starting concentration for this compound in cell culture?
A3: As a starting point, it is advisable to perform a dose-response experiment ranging from approximately 0.1 µM to 10 µM. This range brackets the reported IC50 value and will help determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare the this compound stock solution?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Prepare single-use aliquots of the stock solution to prevent repeated freeze-thaw cycles.
Q5: How long should I treat my cells with this compound?
A5: The optimal treatment duration will depend on your specific cell line and the biological question you are investigating. A common starting point for cell viability assays is 24 to 72 hours of continuous exposure. Time-course experiments are recommended to determine the ideal endpoint for your assay.
Troubleshooting Guides
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a wider dose-response experiment, starting from a lower concentration (e.g., nanomolar range) and extending to higher concentrations (e.g., up to 50 µM), to identify the effective range for your cell line. |
| Cell Line Insensitivity | The targeted TAOK2 pathway may not be critical for the survival or proliferation of your specific cell line. Consider using a positive control cell line known to be sensitive to MAPK pathway inhibition. |
| Compound Instability | Ensure that the this compound stock solution has been stored correctly and that fresh dilutions are prepared for each experiment. The compound may degrade in cell culture medium over long incubation periods. |
| Incorrect Assay Endpoint | The chosen time point for analysis may be too early to observe a significant effect. Perform a time-course experiment to assess the cellular response at different durations of treatment. |
Issue 2: High levels of cell death even at low concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of Cell Line | Your cell line may be particularly sensitive to TAOK2 inhibition. Reduce the concentration range in your dose-response experiments to the nanomolar level. |
| Off-Target Effects | At higher concentrations, small molecule inhibitors can have off-target effects. Correlate the observed cytotoxicity with the inhibition of downstream targets of TAOK2 (e.g., phosphorylation of p38 or JNK) to confirm on-target activity. |
| DMSO Toxicity | Ensure that the final concentration of DMSO in the culture medium is not exceeding 0.1%. Perform a vehicle control (cells treated with the same concentration of DMSO without this compound) to rule out solvent toxicity. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure accurate cell counting and consistent seeding density across all wells and experiments. |
| Cell Passage Number | The characteristics and drug sensitivity of cell lines can change with high passage numbers. Use cells within a consistent and low passage number range for all experiments. |
| Reagent Variability | Use fresh media and supplements for each experiment. Ensure that the this compound stock solution is not degraded. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Cancer Cell Line
The following table is a representative example of data that could be generated from a cell viability assay. Researchers should generate their own data for their specific cell lines.
| This compound Concentration (µM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 0.5 | 78.1 ± 6.1 |
| 1.0 | 55.2 ± 5.5 |
| 2.5 | 35.7 ± 4.9 |
| 5.0 | 15.4 ± 3.8 |
| 10.0 | 5.1 ± 2.1 |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear bottom, white-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%.
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Mandatory Visualizations
potential off-target effects of SW083688
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SW083688, a potent and selective inhibitor of Thousand-And-One Kinase 2 (TAOK2). The following resources are designed to address common issues and questions that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective inhibitor of TAOK2, a member of the MAP3K family. It has a reported IC50 value of 1.3 µM for TAOK2.[1][2]
Q2: Are there any known off-target effects of this compound?
Q3: What are the potential consequences of off-target effects with kinase inhibitors?
Off-target effects of kinase inhibitors can lead to a variety of unintended cellular responses. These can include the modulation of other signaling pathways, unexpected phenotypes, or cellular toxicity. Such effects can arise from non-specific binding to other kinases or proteins.
Q4: How can I control for potential off-target effects in my experiments?
To mitigate and control for potential off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound.
-
Employ a secondary, structurally distinct TAOK2 inhibitor as a control to ensure the observed phenotype is not specific to the chemical scaffold of this compound.
-
Utilize genetic knockdown or knockout of TAOK2 (e.g., via siRNA or CRISPR/Cas9) to validate that the observed effects are on-target.
-
Perform rescue experiments by expressing a drug-resistant mutant of TAOK2.
Q5: In which signaling pathway does TAOK2 function?
TAOK2 is an upstream activator of the p38 MAPK signaling cascade. Therefore, inhibition of TAOK2 by this compound is expected to modulate downstream events in this pathway.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Unexpected Phenotype Observed | The observed phenotype may be due to an off-target effect of this compound. | - Confirm the phenotype with a structurally different TAOK2 inhibitor. - Validate the phenotype using genetic knockdown/knockout of TAOK2. - Titrate this compound to the lowest effective concentration. |
| High Cellular Toxicity | The concentration of this compound may be too high, leading to off-target toxicity. | - Perform a dose-response curve to determine the optimal, non-toxic concentration. - Ensure the vehicle control (e.g., DMSO) is at a non-toxic concentration. |
| Inconsistent Results Between Experiments | Variability in experimental conditions can affect the activity and specificity of the inhibitor. | - Standardize all experimental parameters, including cell density, incubation time, and compound preparation. - Prepare fresh stock solutions of this compound regularly. |
| Observed Effect is Not Rescued by TAOK2 Overexpression | The effect may be independent of TAOK2 inhibition, suggesting an off-target mechanism. | - Consider the possibility of off-target effects and investigate other potential pathways that may be modulated by this compound. - If possible, perform a broad kinase screen to identify potential off-targets. |
Quantitative Data Summary
Given the limited publicly available data on the off-target profile of this compound, this section provides a summary of its known on-target potency. Researchers are encouraged to perform their own selectivity profiling for kinases of interest in their specific experimental system.
Table 1: On-Target Potency of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| TAOK2 | 1.3 | Biochemical Kinase Assay | Piala et al., 2016 |
Experimental Protocols
General Protocol for Cellular Treatment with this compound
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. A common stock concentration is 10 mM. Store the stock solution at -20°C or -80°C.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as western blotting for p38 MAPK pathway components, cell viability assays, or phenotypic analysis.
Visualizations
References
Technical Support Center: SW083688 In Vivo Experiments
Disclaimer: SW083688 is a potent and selective inhibitor of Thousand-And-One Kinase 2 (TAOK2). While in vitro data and formulation guidelines are available, specific in vivo studies detailing dosage, efficacy, and toxicity have not been extensively published in the public domain. This guide provides troubleshooting advice based on the available information and general principles of in vivo experimentation with small molecule inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound formulation is cloudy or shows precipitation. What can I do?
A1: Poor aqueous solubility is a common challenge with many small molecule inhibitors. Precipitation can lead to inaccurate dosing and reduced bioavailability.
-
Troubleshooting Steps:
-
Review Vehicle Composition: Ensure the components of your vehicle are appropriate for a poorly soluble compound. Formulations including DMSO, PEG300, and Tween 80 are often used to improve solubility.
-
Sonication: Gentle sonication can help to dissolve the compound. However, if precipitation reoccurs, the formulation is not stable.
-
Fresh Preparation: Always prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
-
Particle Size: For suspensions, ensuring a small and uniform particle size through methods like micronization can improve stability and consistency.
-
Q2: I am not observing the expected biological effect in my in vivo model. What are the potential reasons?
A2: A lack of efficacy can stem from multiple factors, ranging from the compound itself to the experimental design.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and identity of your this compound stock. Improper storage can lead to degradation.
-
Optimize Dosage: Since specific in vivo dosages for this compound are not well-documented, a dose-response study may be necessary to determine the optimal concentration for your model.
-
Bioavailability: The chosen administration route and vehicle may not provide adequate bioavailability. Consider the formulation suggestions to enhance solubility and absorption.
-
Target Engagement: Confirm that this compound is reaching its target tissue and inhibiting TAOK2. This may require developing a pharmacodynamic assay, such as measuring the phosphorylation of a downstream substrate of TAOK2 in tissue lysates.
-
Animal Model: The chosen animal model may not be appropriate, or the disease progression may not be dependent on the TAOK2 pathway.
-
Q3: I am observing unexpected toxicity or adverse effects in my animals. What should I do?
A3: Toxicity can be compound-related or vehicle-related.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle-only control group to distinguish between the effects of this compound and the formulation components. High concentrations of solvents like DMSO can have their own biological effects.
-
Dose Reduction: The administered dose may be too high. A dose-escalation study can help determine the maximum tolerated dose (MTD).
-
Route of Administration: The route of administration can influence toxicity. For example, a high concentration of an irritant compound given subcutaneously may cause local inflammation.
-
Monitor Animal Welfare: Closely monitor animals for signs of distress, weight loss, or changes in behavior. If severe adverse effects are observed, the experiment should be terminated.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, which is currently limited to in vitro studies.
| Parameter | Value | Reference |
| Target | Thousand-And-One Kinase 2 (TAOK2) | [1][2][3][4] |
| IC50 | 1.3 µM | [1][2][3][4] |
| Molecular Formula | C23H25N3O5S | |
| Molecular Weight | 455.53 g/mol |
Experimental Protocols
Note: The following protocols are based on general guidelines for formulating poorly soluble compounds for in vivo use and specific suggestions found for this compound. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol is based on a common vehicle formulation for poorly soluble compounds.
-
Objective: To prepare a clear solution of this compound for IP administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
In a separate sterile tube, combine the vehicle components. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the this compound stock solution to the vehicle mixture while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final solution for any cloudiness or precipitation. If the solution is not clear, gentle warming or sonication may be attempted.
-
Prepare the formulation fresh on the day of injection.
-
Protocol 2: Preparation of this compound for Oral Gavage
This protocol is based on a common suspension formulation.
-
Objective: To prepare a uniform suspension of this compound for oral administration.
-
Materials:
-
This compound powder
-
0.5% Carboxymethylcellulose (CMC) in sterile water
-
-
Procedure:
-
Prepare the 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water. Stir until a clear, viscous solution is formed.
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the 0.5% CMC solution.
-
Vortex thoroughly to ensure a uniform suspension.
-
Continuously stir the suspension during administration to ensure consistent dosing.
-
Prepare the suspension fresh on the day of administration.
-
Visualizations
Caption: Inhibition of TAOK2 by this compound affects downstream signaling pathways.
Caption: A generalized workflow for in vivo studies with small molecule inhibitors.
Caption: A decision tree for troubleshooting common issues in in vivo experiments.
References
SW083688 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of SW083688, a potent and highly selective inhibitor of Thousand-And-One Kinase 2 (TAOK2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target? A1: this compound is a potent and highly selective small molecule inhibitor of TAOK2 (Thousand-And-One Kinase 2), also known as MAP3K17.[1][2][3] It was identified through a high-throughput screen and has a reported in vitro IC50 (half-maximal inhibitory concentration) of 1.3 µM for TAOK2.[4][5]
Q2: What is the mechanism of action of this compound? A2: this compound functions by inhibiting the kinase activity of TAOK2.[6] TAOK2 is a serine/threonine kinase that acts as an upstream activator of the p38 MAPK and JNK stress-activated signaling pathways.[7][8][9] By inhibiting TAOK2, this compound is expected to block the phosphorylation and activation of downstream targets, including the MAP2K kinases MKK3 and MKK6.[7][9]
Q3: What cellular processes are regulated by TAOK2? A3: TAOK2 is involved in a variety of cellular processes, including:
-
MAPK Signaling: Activation of the p38 and JNK pathways in response to cellular stress.[9][10]
-
Cytoskeletal Dynamics: TAOK2 localizes to the endoplasmic reticulum (ER) and mediates the tethering of the ER to microtubules, playing a role in microtubule organization and stability.[8][10][11][12]
-
Neuronal Development: It is critical for dendrite and axon development, as well as synaptic plasticity.[13][14][15] Its dysregulation is associated with neurodevelopmental disorders like autism spectrum disorder (ASD).[14][16]
-
Protein Translation: TAOK2 can act as a translational brake by directly phosphorylating eukaryotic elongation factor 2 (eEF2).[17][18]
-
Autophagy: Inhibition of TAOK2 with this compound has been shown to inhibit autophagy.[2][6]
Q4: In what solvent should I dissolve this compound? A4: According to supplier datasheets, this compound can be dissolved in DMSO. For storage, it is recommended to keep the DMSO stock solution at -80°C for up to 6 months.[1] Always refer to the certificate of analysis provided by the supplier for specific handling and storage instructions.[4]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized below.
Table 1: this compound Compound Information
| Parameter | Value | Reference(s) |
| Target | TAOK2 (Thousand-And-One Kinase 2) | [1][2][5] |
| Synonym | MAP3K17 | [1][2] |
| IC50 | 1.3 µM (in vitro) | [4][5] |
| Molecular Formula | C23H25N3O5S | [5] |
| Molecular Weight | 455.53 g/mol | [5] |
| CAS Number | 422281-45-6 | [1][5] |
Troubleshooting Guide
Q5: I am not observing any effect of this compound in my cell-based assay. What could be the reason? A5: There are several potential reasons for a lack of effect:
-
Suboptimal Concentration: The effective concentration in a cellular assay can be higher than the in vitro IC50 due to factors like cell permeability.[19] Perform a dose-response experiment (e.g., 0.1 µM to 25 µM) to determine the optimal concentration for your specific cell type and endpoint.
-
Inactive TAOK2 Pathway: The TAOK2 pathway may not be active under your basal experimental conditions. Consider stimulating the pathway with known activators like sorbitol or nocodazole as a positive control.[9][10]
-
Compound Instability: Ensure the compound has been stored correctly and that the working solution is freshly prepared. Small molecules can degrade in aqueous media over time.[20]
-
Cell Type Specificity: The expression and importance of TAOK2 can vary between cell types. Confirm that your cell line expresses TAOK2 at the protein level.
Q6: I am observing significant cell toxicity at my desired concentration. How can I mitigate this? A6: Cell toxicity can be a sign of off-target effects, especially at higher concentrations.[20]
-
Lower the Concentration: Determine the lowest effective concentration through a dose-response curve for your desired biological effect and a parallel cytotoxicity assay (e.g., MTT or LDH assay).
-
Reduce Incubation Time: Shorten the duration of treatment to the minimum time required to observe the desired phenotype.
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control.[20]
Q7: My results with this compound are inconsistent between experiments. What are the common causes of variability? A7: Inconsistency can arise from several factors:
-
Reagent Variability: Use the same batch of this compound for a set of comparable experiments. Ensure consistent quality of cell culture media and supplements.
-
Cellular State: Variations in cell passage number, confluency, and overall health can significantly impact experimental outcomes. Maintain a consistent cell culture practice.
-
Experimental Timing: Ensure that treatment times and the timing of downstream assays are kept consistent across all experiments.
-
Compound Preparation: Always prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.
Experimental Controls and Best Practices
Designing robust experiments is critical for interpreting data generated with any small molecule inhibitor.
Table 2: Recommended Experimental Controls for this compound
| Control Type | Purpose | Recommended Implementation |
| Negative Control | To control for effects of the vehicle (solvent). | Treat cells with the same final concentration of DMSO used for this compound.[20] |
| Positive Control (Pathway) | To confirm the TAOK2 pathway is active and detectable. | Treat cells with a known TAOK2 activator (e.g., sorbitol) and measure downstream effects (e.g., p-p38).[9][10] |
| Positive Control (Inhibitor) | To confirm the assay can detect inhibition. | Use a different, well-characterized inhibitor of the TAOK2 pathway or a direct p38 inhibitor (e.g., SB203580) to compare phenotypes. |
| Cellular Control | To demonstrate the effect is TAOK2-dependent. | Use a TAOK2 knockout/knockdown cell line or a rescue experiment where an inhibitor-resistant TAOK2 mutant is expressed. |
Best Practices
-
Confirm Target Expression: Before starting, verify that your experimental system (cell line, tissue) expresses TAOK2 protein.
-
Perform Dose-Response Analysis: Always establish a full dose-response curve for this compound to identify the optimal concentration range and to avoid using concentrations that are too high, which can lead to non-specific or off-target effects.[20] Inhibitors effective in cells only at concentrations >10 µM are more likely to have non-specific targets.[20]
-
Assess Target Engagement: Whenever possible, confirm that this compound is engaging its target in your system. This can be done by measuring the phosphorylation status of a direct downstream substrate, such as MKK3/6 or the more distal p38 MAPK.
Detailed Experimental Protocols
Protocol 1: General Protocol for Treating Cells with this compound
-
Cell Plating: Plate cells at a density that will ensure they are in a logarithmic growth phase and will not be over-confluent at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, perform serial dilutions in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours), depending on the biological question and the stability of the downstream readout.
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qRT-PCR, or cell imaging).
Protocol 2: Western Blotting for TAOK2 Pathway Activation
-
Experimental Setup: Plate and treat cells with this compound as described in Protocol 1. Include a positive control where cells are stimulated with a stress agent (e.g., 400 mM Sorbitol for 30 minutes) with and without pre-incubation with this compound (e.g., 1-2 hours).
-
Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
TAOK2
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits TAOK2, blocking downstream p38 and JNK signaling.
Caption: Workflow for validating the cellular activity of this compound.
Caption: Troubleshooting flowchart for experiments where this compound shows no effect.
References
- 1. SW-083688 Datasheet DC Chemicals [dcchemicals.com]
- 2. SW-083688|this compound [dcchemicals.com]
- 3. SW-083688 |CAS:422281-45-6 Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Discovery of novel TAOK2 inhibitor scaffolds from high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAOK2 Gene: Function, Research, and Clinical Significance [learn.mapmygenome.in]
- 8. mdpi.com [mdpi.com]
- 9. Pleiotropic functions of TAO kinases and their dysregulation in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. TAOK2 is an ER-localized kinase that catalyzes the dynamic tethering of ER to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Altered TAOK2 activity causes autism-related neurodevelopmental and cognitive abnormalities through RhoA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Clinical and Neurobiological Aspects of TAO Kinase Family in Neurodevelopmental Disorders [frontiersin.org]
- 16. TAOK2 gene causes autism-related changes to brain development and behaviour - Province of Ontario Neurodevelopmental Network [pond-network.ca]
- 17. The autism susceptibility kinase, TAOK2, phosphorylates eEF2 and modulates translation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. resources.biomol.com [resources.biomol.com]
avoiding SW083688 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using SW083688 and avoiding common issues such as precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Thousand-And-One Kinase 2 (TAOK2), a serine/threonine-protein kinase.[1][2][3] It functions by blocking the kinase activity of TAOK2, which is involved in the MAPK signaling pathway.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4]
Q3: How should I store this compound stock solutions?
Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4]
Q4: At what concentration does this compound typically inhibit TAOK2?
The half-maximal inhibitory concentration (IC50) of this compound for TAOK2 is 1.3 µM.[1][2][3]
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in cell culture media can significantly impact experimental results. The following guide provides a systematic approach to troubleshoot and prevent this issue.
Initial Checks
-
Stock Solution Integrity: Before troubleshooting in-media precipitation, ensure your this compound stock solution in DMSO is fully dissolved and free of any visible precipitate. If necessary, gently warm the stock solution to 37°C to aid dissolution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%. High concentrations of DMSO can also affect the solubility of other media components.
Troubleshooting Workflow
If precipitation is observed after diluting the this compound stock solution into your experimental media, follow this workflow to identify the potential cause and find a solution.
Caption: A troubleshooting workflow for addressing this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 455.53 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration. For 1 mL of a 10 mM stock solution, 4.56 mg of this compound is needed.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be required.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol provides a recommended method for diluting the this compound stock solution into cell culture media to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C in a water bath.
-
Perform a serial dilution of the stock solution in pre-warmed media to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media to make an intermediate 100 µM solution.
-
Vortex the intermediate solution gently.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media to achieve the final 10 µM concentration.
-
-
Add the final working solution to your cell culture plate immediately.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅N₃O₅S | [3] |
| Molecular Weight | 455.53 g/mol | [3] |
| Target | TAOK2 | [1][2][3] |
| IC50 | 1.3 µM | [1][2][3] |
| Recommended Solvent | DMSO | [4] |
| Stock Solution Storage | -20°C or -80°C | [4] |
Signaling Pathway
TAOK2 Signaling Pathway
TAOK2 is a component of the mitogen-activated protein kinase (MAPK) signaling cascade. Environmental stresses can lead to the activation of TAOK2, which in turn can activate downstream kinases in the p38 MAPK pathway.
Caption: The inhibitory effect of this compound on the TAOK2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genecards.org [genecards.org]
- 3. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The autism susceptibility kinase, TAOK2, phosphorylates eEF2 and modulates translation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with SW083688
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SW083688, a potent and selective inhibitor of Thousand-And-One Kinase 2 (TAOK2). The information provided will help interpret unexpected experimental outcomes and guide further investigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective inhibitor of TAOK2 (Thousand-And-One Kinase 2).[1] Its primary target is TAOK2, a serine/threonine kinase belonging to the STE20 family. TAOK2 is involved in the MAPK signaling pathway.
Q2: What is the reported potency of this compound?
This compound has a reported IC50 value of 1.3 µmol/L for TAOK2.[1]
Q3: My cells are showing a phenotype that is not consistent with the known functions of TAOK2. What could be the reason?
Unexpected phenotypes can arise from several factors:
-
Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases or cellular proteins, especially at higher concentrations. For instance, the multi-kinase inhibitor sorafenib has been shown to have off-target effects on TAOK2.[2]
-
Pathway crosstalk: Inhibition of TAOK2 can lead to compensatory signaling through other pathways that are not well characterized.
-
Cell-type specific functions of TAOK2: The role of TAOK2 can vary significantly between different cell lines and tissues. Your observed phenotype might be due to a previously uncharacterized function of TAOK2 in your specific experimental system.
-
Experimental artifacts: It is crucial to rule out issues with compound stability, solvent effects, or other experimental variables.
Q4: Are there any known off-target effects for TAOK2 inhibitors?
While a specific kinase selectivity profile for this compound is not publicly available, studies on other TAOK inhibitors can provide insights. For example, a potent TAOK1/2 inhibitor, referred to as "compound 43", has been characterized and shown to be ATP-competitive.[3][4][5] Researchers should consider performing a kinase panel screening to determine the selectivity of this compound in their system.
Q5: What are the known downstream signaling pathways affected by TAOK2 inhibition?
TAOK2 is known to act as a MEK kinase (MEKK), leading to the activation of the p38 MAPK pathway.[6] Therefore, inhibition of TAOK2 with this compound would be expected to decrease the phosphorylation and activation of p38.
Troubleshooting Guides
Issue 1: Weaker than expected inhibition of the target pathway.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Ensure proper storage of this compound as recommended by the supplier. Prepare fresh stock solutions for each experiment. |
| Incorrect Concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Cell Permeability Issues | If using intact cells, consider that this compound may have poor cell permeability. Titrate the concentration and incubation time. |
| High ATP Concentration in Assay | If performing an in-vitro kinase assay, be aware that this compound is likely an ATP-competitive inhibitor. High concentrations of ATP in your assay can reduce the apparent potency of the inhibitor. |
Issue 2: Observation of unexpected cellular phenotypes (e.g., changes in cell cycle, apoptosis).
| Possible Cause | Troubleshooting Steps |
| Off-target Effects | Perform a kinase selectivity screen to identify potential off-target kinases. Use a structurally unrelated TAOK2 inhibitor as a control to see if the phenotype is consistent. |
| On-target, but uncharacterized TAOK2 function | TAOKs have been implicated in the regulation of mitosis. Inhibition of TAOK1 and TAOK2 has been shown to delay mitosis and induce cell death in some cancer cells.[3][4][5] Investigate markers of cell cycle progression and apoptosis. |
| Activation of Compensatory Pathways | Use phosphoproteomics or other global signaling analysis techniques to identify pathways that are unexpectedly activated or inhibited in response to this compound treatment. |
Data Presentation
Table 1: Potency of a Characterized TAOK1/2 Inhibitor ("compound 43")
This data is for a different, but potent, TAOK1/2 inhibitor and may be used as a reference for expected potency ranges.
| Target | IC50 (nmol/L) |
| TAOK1 | 11 |
| TAOK2 | 15 |
Source: Adapted from a study on a novel TAOK inhibitor.[4][5]
Experimental Protocols
In-Vitro TAOK2 Kinase Assay Protocol (Radiometric)
This protocol is adapted from a standard radiometric kinase assay and can be used to assess the inhibitory activity of this compound on TAOK2.
Materials:
-
Recombinant human TAOK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
5X Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA)
-
ATP (10 mM stock)
-
[γ-³²P]ATP
-
This compound (or other test compounds)
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Prepare a 2X kinase solution by diluting the recombinant TAOK2 enzyme in 1X Kinase Buffer.
-
Prepare a 2X substrate solution containing MBP and [γ-³²P]ATP in 1X Kinase Buffer.
-
Prepare serial dilutions of this compound in 1X Kinase Buffer.
-
In a microcentrifuge tube, combine 10 µL of the 2X kinase solution with 5 µL of the this compound dilution (or vehicle control).
-
Initiate the reaction by adding 5 µL of the 2X substrate solution. The final reaction volume is 20 µL.
-
Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30 minutes).
-
Stop the reaction by adding 20 µL of 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into MBP using a phosphorimager.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualization
References
Technical Support Center: Minimizing SW083688 Toxicity in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of SW083688, a potent and highly selective TAOK2 inhibitor, in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that is potent and highly selective for Thousand-And-One Kinase 2 (TAOK2), with a reported IC50 of 1.3 µM.[1] TAOK2 is a serine/threonine kinase belonging to the Ste20-like kinase family and is involved in several key signaling pathways.
Q2: What are the known signaling pathways regulated by TAOK2?
TAOK2 is an upstream regulator of several important cellular signaling cascades, including:
-
MAPK Pathways: TAOK2 can activate the p38 MAPK, JNK/SAPK, and ERK/MAPK signaling pathways.[2][3] These pathways are crucial for cellular processes like proliferation, differentiation, apoptosis, and stress responses.
-
Hippo Signaling Pathway: TAOKs are involved in the Salvador–Warts–Hippo cascade, which controls organ size and cell proliferation.[2]
-
RhoA Signaling: TAOK2 activity has been shown to influence RhoA signaling, which is involved in cytoskeleton dynamics.[4]
-
Calcium Signaling: Recent studies have indicated that TAOK2 can modulate calcium signaling in neurons.[3]
Q3: Why am I observing toxicity in my cells when using this compound?
Toxicity from small molecule inhibitors like this compound can arise from two main sources:
-
On-target toxicity: Inhibition of the primary target, TAOK2, may disrupt essential cellular processes, leading to cell death or growth arrest. Given TAOK2's role in fundamental pathways like MAPK signaling, its inhibition could be detrimental to certain cell types.
-
Off-target toxicity: The inhibitor may interact with other kinases or cellular proteins, leading to unintended and toxic side effects.[5][6] While this compound is reported to be highly selective, off-target effects can still occur, especially at higher concentrations.
Q4: How can I determine if the observed toxicity is on-target or off-target?
Distinguishing between on-target and off-target toxicity is crucial for interpreting your results. Here are a few strategies:
-
Use a structurally different TAOK2 inhibitor: If a second, structurally unrelated inhibitor for TAOK2 phenocopies the toxicity observed with this compound, it is more likely an on-target effect.
-
Rescue experiment: If possible, overexpressing a resistant mutant of TAOK2 (if available) in your cells could rescue the toxic phenotype, confirming an on-target effect.
-
Knockdown/knockout of TAOK2: Compare the phenotype of this compound treatment with the phenotype of TAOK2 knockdown or knockout. Similar phenotypes would suggest on-target toxicity.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter when using this compound.
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
Possible Cause:
-
The cell line you are using is highly dependent on TAOK2 signaling for survival.
-
The cells are particularly sensitive to the off-target effects of this compound.
-
Incorrect concentration calculation or solvent toxicity.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: This is the most critical first step to understand the toxic potential of this compound in your specific cell system.
-
Verify Solvent Toxicity: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing toxicity on its own. Run a vehicle-only control.
-
Consider a Different Cell Line: If feasible, test the effect of this compound on a different cell line to see if the high sensitivity is cell-type specific.
-
Assess Apoptosis and Necrosis: Use assays like Annexin V/PI staining to determine the mechanism of cell death (apoptosis vs. necrosis), which can provide clues about the underlying toxic mechanism.
Issue 2: this compound is effective at inhibiting my target, but I see significant toxicity that complicates my downstream assays.
Possible Cause:
-
The therapeutic window (the concentration range that inhibits the target without causing significant toxicity) is narrow in your cell line.
-
Prolonged exposure to the inhibitor is leading to cumulative toxicity.
Troubleshooting Steps:
-
Optimize Concentration and Exposure Time: Based on your dose-response and time-course data, use the lowest effective concentration for the shortest possible time required to achieve the desired on-target effect.
-
Pulsed Treatment: Consider a "pulsed" treatment, where the cells are exposed to this compound for a short period, after which the media is replaced with fresh, inhibitor-free media. This can be sufficient to inhibit the target without causing long-term toxicity.
-
Use of Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with cytoprotective agents could be explored. For example, if oxidative stress is suspected, an antioxidant like N-acetylcysteine could be tested.[7] However, this should be done with caution as it can interfere with your experimental results.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the dose- and time-dependent cytotoxic effects of this compound on a specific cell line.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2- or 3-fold dilutions. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the dose-response curves and determine the IC50 (concentration that causes 50% reduction in viability) for each time point.
Data Presentation:
| Time Point | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 24h | 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 | |
| 1 | 92 ± 6.1 | |
| 10 | 75 ± 8.3 | |
| 50 | 40 ± 7.5 | |
| 100 | 15 ± 4.2 | |
| 48h | 0 (Vehicle) | 100 ± 6.5 |
| 0.1 | 95 ± 5.9 | |
| 1 | 80 ± 7.2 | |
| 10 | 50 ± 9.1 | |
| 50 | 10 ± 3.8 | |
| 100 | 2 ± 1.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathways Downstream of TAOK2
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Altered TAOK2 activity causes autism-related neurodevelopmental and cognitive abnormalities through RhoA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
SW083688 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SW083688, a potent and selective inhibitor of Thousand-And-One Kinase 2 (TAOK2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective small molecule inhibitor of Thousand-And-One Kinase 2 (TAOK2). TAOK2 is a serine/threonine kinase involved in the MAPK/ERK signaling pathway.[1]
Q2: What is the reported IC50 value for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound against TAOK2 is 1.3 µM in biochemical assays.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound functions as a TAOK2 inhibitor. TAOK2 is known to be an activator of the p38 MAP kinase cascade. By inhibiting TAOK2, this compound can modulate downstream signaling pathways. Additionally, studies have shown that this compound can also inhibit autophagy.
Q4: In what research areas is this compound commonly used?
A4: this compound is utilized in research investigating the roles of TAOK2 in various cellular processes, including stress responses, cell signaling, and autophagy. Given TAOK2's implication in some cancers, it is also relevant in oncology research.
Q5: How should I store this compound?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C. For solutions, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations.
Dose-Response Curve Optimization: Data and Protocols
Optimizing the dose-response curve for this compound is critical for obtaining reliable and reproducible results. The following tables and protocols provide a starting point for your experiments.
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 | 1.3 µM | Biochemical | [1] |
Note: Cell-based IC50 values may vary depending on the cell line, experimental conditions, and endpoint measured.
Experimental Protocols
Protocol 1: General Cell-Based Dose-Response Assay for this compound
Disclaimer: The following is a general protocol and may require optimization for your specific cell line and experimental setup.
Objective: To determine the dose-dependent effect of this compound on a cellular phenotype (e.g., cell viability, inhibition of a specific signaling event).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Assay reagent (e.g., CellTiter-Glo®, MTS reagent, or specific antibody for Western blotting)
-
Phosphate-buffered saline (PBS)
-
DMSO (for stock solution)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
-
Cell Treatment:
-
Remove the medium from the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Endpoint Measurement:
-
For Cell Viability: Follow the manufacturer's protocol for the chosen viability assay (e.g., add CellTiter-Glo® reagent and measure luminescence).
-
For Protein Expression/Phosphorylation: Lyse the cells and perform Western blotting for the target of interest.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.
-
Protocol 2: In Vitro TAOK2 Kinase Assay (Biochemical)
This protocol is adapted from a general kinase assay and can be used to determine the direct inhibitory effect of this compound on TAOK2 activity.
Objective: To measure the IC50 of this compound against purified TAOK2 enzyme.
Materials:
-
Recombinant human TAOK2 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in kinase buffer.
-
Prepare a solution of TAOK2 enzyme and substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the this compound dilutions.
-
Add the TAOK2 enzyme/substrate mix to each well.
-
Incubate briefly at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate at 30°C for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects in 96-well plates | Avoid using the outer wells or fill them with PBS to maintain humidity. | |
| No dose-response effect observed | Incorrect concentration range | Test a broader range of concentrations (e.g., from nanomolar to high micromolar). |
| Compound inactivity | Verify the integrity and purity of the this compound stock. | |
| Cell line is not sensitive to TAOK2 inhibition | Confirm TAOK2 expression in your cell line. Consider using a different cell line. | |
| Steep or shallow dose-response curve | Assay window is too narrow | Optimize the assay conditions (e.g., incubation time, cell density) to achieve a better signal-to-background ratio. |
| Compound precipitation at high concentrations | Check the solubility of this compound in your culture medium. Consider using a lower percentage of DMSO. | |
| Inconsistent IC50/EC50 values | Different experimental conditions | Standardize all experimental parameters, including cell passage number, seeding density, and incubation times. |
| Lot-to-lot variability of reagents | Use reagents from the same lot for a set of experiments. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key processes.
Caption: Workflow for a cell-based dose-response experiment.
Caption: Simplified signaling pathway showing this compound's mechanism.
Caption: Troubleshooting logic for a lack of dose-response.
References
Technical Support Center: Ensuring the Specificity of SW083688 in Assays
Welcome to the technical support center for researchers using SW083688. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design and interpret experiments aimed at verifying the specificity of this potent and highly selective TAOK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Thousand-And-One Kinase 2 (TAOK2), a member of the MAP3K family.[1][2][3][4] It was identified through high-throughput screening and has a reported half-maximal inhibitory concentration (IC50) of 1.3 µM for TAOK2 in biochemical assays.[1][3][4]
Q2: What signaling pathway is TAOK2 involved in?
TAOK2 is an upstream activator of the p38 MAPK cascade and is also implicated in the ERK/MAPK and calcium signaling pathways.[5][6][7][8] It plays a role in cellular processes such as synaptic plasticity and response to environmental stress.[5][6][7]
Q3: How "selective" is this compound?
Q4: Why is it important to verify the specificity of this compound in my experiments?
Troubleshooting Guide: Assessing this compound Specificity
This section provides guidance on common issues and experimental approaches to confirm that this compound is acting specifically on TAOK2 in your assays.
Issue 1: Unexpected or inconsistent cellular phenotype observed.
Possible Cause: The observed phenotype may be due to off-target effects of this compound.
Troubleshooting Steps:
-
Perform a dose-response experiment: Use a range of this compound concentrations. A specific effect should correlate with the known IC50 of the compound for TAOK2.
-
Use a structurally unrelated TAOK2 inhibitor: If available, a different inhibitor targeting the same kinase should produce a similar phenotype.
-
Employ a genetic approach: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout TAOK2. The resulting phenotype should mimic the effects of this compound treatment.
-
Conduct a rescue experiment: In TAOK2-depleted cells, the addition of this compound should not produce any further effect on the phenotype of interest.
Issue 2: Uncertainty about whether this compound is engaging TAOK2 in intact cells.
Possible Cause: Compound permeability, stability, or cellular ATP concentrations might affect target engagement.
Troubleshooting Steps:
-
Perform a Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[10][11][12][13]
-
Monitor downstream signaling: Inhibit TAOK2 with this compound and measure the phosphorylation status of a known downstream substrate. A reduction in phosphorylation would indicate target engagement.
Issue 3: Need for a comprehensive understanding of this compound's kinome-wide selectivity.
Possible Cause: The need to identify potential off-targets to build a stronger case for TAOK2-specific effects.
Troubleshooting Steps:
-
Biochemical Kinase Profiling: Screen this compound against a large panel of recombinant kinases (e.g., KINOMEscan™).[14][15] This will provide quantitative data on its binding affinity to a wide range of kinases.
-
Chemical Proteomics (Kinobeads): Use affinity chromatography with immobilized broad-spectrum kinase inhibitors (kinobeads) to pull down kinases from cell lysates treated with this compound.[16][17][18][19][20] Mass spectrometry is then used to identify and quantify the kinases that are competed off by this compound, revealing its cellular targets and off-targets.
Data Presentation: Kinase Selectivity Profile of this compound
The following table is a template for presenting data from a kinase profiling assay (e.g., KINOMEscan™). Researchers should populate this table with their own experimental data.
| Kinase Target | Method | This compound Concentration | Result (% of Control or IC50/Kd) |
| TAOK2 (On-Target) | KINOMEscan™ | 1 µM | e.g., 5% |
| Kinase A (Off-Target) | KINOMEscan™ | 1 µM | e.g., 85% |
| Kinase B (Off-Target) | KINOMEscan™ | 1 µM | e.g., 92% |
| Kinase C (Off-Target) | KINOMEscan™ | 1 µM | e.g., 45% |
| TAOK2 (On-Target) | Biochemical IC50 | Titration | 1.3 µM |
| Kinase C (Off-Target) | Biochemical IC50 | Titration | > 10 µM |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Immunoblotting
This protocol allows for the assessment of target engagement in intact cells.[10]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with the desired concentration of this compound and another with vehicle (e.g., DMSO) for 1-2 hours.
-
Heating: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of TAOK2 by Western blotting. Increased thermal stability of TAOK2 in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.
Protocol 2: Kinobeads Affinity-Purification Mass Spectrometry (AP-MS)
This method identifies the cellular targets of an inhibitor by competition.[17][18][19]
Methodology:
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest.
-
Inhibitor Incubation: Incubate the lysate with various concentrations of this compound or a vehicle control.
-
Kinobeads Pulldown: Add kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow kinases to bind.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze by quantitative liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins. A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of this compound indicates that the inhibitor is binding to that kinase in the cell lysate.
Visualizations
Caption: TAOK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound Specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SW-083688 |CAS:422281-45-6 Probechem Biochemicals [probechem.com]
- 3. Discovery of novel TAOK2 inhibitor scaffolds from high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. TAOK2 controls synaptic plasticity and anxiety via ERK and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TAOK2 controls synaptic plasticity and anxiety via ERK and calcium signaling. – Ingentium Magazine [magazine.ingentium.com]
- 8. TAOK2 Gene: Function, Research, and Clinical Significance [learn.mapmygenome.in]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
long-term stability of SW083688 in DMSO
Technical Support Center: SW083688
This technical support center provides guidance on the long-term stability of the selective TAOK2 inhibitor, this compound, when stored in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the integrity of your experimental results.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound dissolved in DMSO.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for this compound in DMSO? A1: For short-term storage, solutions of this compound in DMSO can be kept at 4°C for up to two weeks. For long-term storage, it is recommended to store the solution at -80°C, which should maintain stability for up to six months[1][2].
-
Q2: I left my this compound solution in DMSO at room temperature. Is it still usable? A2: It is not recommended to store this compound in DMSO at room temperature for extended periods. Some compounds can undergo degradation in DMSO at room temperature[3]. If the solution was left at room temperature for more than a few hours, it is advisable to verify its integrity using a quality control method like HPLC or LC-MS before use.
-
Q3: Can I freeze and thaw my this compound stock solution multiple times? A3: While some studies on other compounds have shown no significant loss after multiple freeze-thaw cycles, it is generally good practice to minimize the number of cycles[4]. To avoid repeated freezing and thawing, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Q4: My this compound solution has changed color. What does this mean? A4: A change in color can be an indicator of compound degradation or contamination. It is strongly advised not to use a solution that has visibly changed. The stability of the compound should be checked using an analytical method.
-
Q5: What is the target of this compound? A5: this compound is a potent and highly selective inhibitor of Thousand-And-One Kinase 2 (TAOK2), which is a member of the MAP3K family[1][2][5][6][7].
Troubleshooting Common Problems
-
Issue: Inconsistent results in my assay when using this compound.
-
Possible Cause 1: Compound Degradation. The stability of this compound in DMSO may have been compromised due to improper storage.
-
Solution: Prepare a fresh stock solution from powder. If using an older stock, verify its purity and concentration using HPLC or LC-MS.
-
Possible Cause 2: Solvent Effects. High concentrations of DMSO can affect cell viability and enzyme activity.
-
Solution: Ensure the final concentration of DMSO in your assay is consistent across all experiments and is at a level that does not impact your experimental system.
-
-
Issue: Precipitate observed in my this compound stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during the freezing process.
-
Solution: Gently warm the vial to 37°C for a few minutes and vortex thoroughly to redissolve the compound. Visually inspect the solution to ensure no precipitate remains before use.
-
Stability Data
The following table summarizes the available data on the stability of this compound in DMSO under different storage conditions.
| Storage Temperature | Duration | Stability Notes | Reference |
| 4°C | 2 weeks | Stable. | [1][2] |
| -80°C | 6 months | Stable. | [1][2] |
| -20°C (Powder) | 2 years | The solid form is stable for an extended period. | [1][2] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to determine the purity and degradation of this compound in a DMSO stock solution over time.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Initial Quality Control (Time Point 0):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute the aliquot with an appropriate solvent (e.g., acetonitrile/water mixture) to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the initial purity. This will serve as the baseline.
-
-
Storage:
-
Aliquot the remaining stock solution into several small, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the desired temperatures (e.g., 4°C, -20°C, -80°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Prepare the sample for HPLC analysis as described in step 2.
-
Analyze the sample by HPLC.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the baseline (Time Point 0).
-
Calculate the percentage of the parent this compound peak area relative to the total peak area in the chromatogram.
-
A decrease in the percentage of the parent peak and the appearance of new peaks are indicative of degradation.
-
Visualizations
Signaling Pathway of TAOK2
This compound is an inhibitor of TAOK2, a kinase involved in the MAPK signaling cascade. The diagram below illustrates a simplified representation of this pathway.
Caption: Simplified signaling pathway of TAOK2, a target of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of a compound in DMSO.
Caption: General workflow for assessing the stability of this compound in DMSO.
References
- 1. SW-083688 Datasheet DC Chemicals [dcchemicals.com]
- 2. SW-083688|this compound [dcchemicals.com]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | MAP3K | 422281-45-6 | Invivochem [invivochem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
addressing batch-to-batch variability of SW083688
Welcome to the technical support center for SW083688. This resource is intended for researchers, scientists, and drug development professionals to help address potential batch-to-batch variability and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and step-by-step troubleshooting guides for specific issues you might encounter with this compound.
Q1: We are observing variable IC50 values for this compound in our kinase assays across different batches. What could be the cause?
Variability in IC50 values is a common issue that can arise from multiple factors. A systematic approach is necessary to pinpoint the root cause.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity:
-
Action: Verify the identity and purity of each batch of this compound using analytical methods such as LC-MS and ¹H NMR. Compare the data against the reference specifications.
-
Rationale: Impurities or degradation products can compete with or inhibit the kinase, leading to skewed IC50 values.
-
-
Assess Solubility and Aggregation:
-
Action: Ensure complete solubilization of this compound in your assay buffer. Visually inspect for any precipitation. Consider using techniques like Dynamic Light Scattering (DLS) to check for aggregation.
-
Rationale: Poor solubility or aggregation can reduce the effective concentration of the inhibitor, leading to apparent weaker potency.
-
-
Standardize Assay Conditions:
-
Action: Ensure all assay parameters, including enzyme and substrate concentrations, buffer composition, temperature, and incubation times, are consistent across experiments.
-
Rationale: Minor variations in assay conditions can significantly impact enzyme kinetics and inhibitor potency measurements.
-
Q2: The solubility of this compound seems to differ between lots. How can we address this?
Differences in solubility can often be attributed to variations in the solid-state properties of the compound.
Troubleshooting Steps:
-
Characterize Solid-State Properties:
-
Action: Analyze the different batches using techniques like X-Ray Powder Diffraction (XRPD) to identify the crystalline form (polymorphism) and Differential Scanning Calorimetry (DSC) to assess melting point and thermal behavior.
-
Rationale: Different polymorphs or the presence of amorphous content can have distinct solubility profiles.
-
-
Standardize Solvent and Dissolution Protocol:
-
Action: Use a consistent, high-purity solvent and a standardized protocol for dissolution (e.g., sonication time, temperature).
-
Rationale: Inconsistent dissolution procedures can lead to incomplete solubilization and variable effective concentrations.
-
-
Consult the Certificate of Analysis (CoA):
-
Action: Review the CoA for each batch for any reported differences in physical appearance or other parameters.
-
Rationale: The CoA provides lot-specific information that may offer clues to the observed variability.
-
Quantitative Data Summary
The following table summarizes the key physicochemical and biological properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅N₃O₅S | [1] |
| Molecular Weight | 455.53 g/mol | [1] |
| CAS Number | 422281-45-6 | [1] |
| Target | TAOK2 (Thousand-And-One Kinase 2) | [1][2] |
| IC50 | 1.3 µM | [1][2] |
| Pathway | MAPK/ERK Pathway | [1] |
Experimental Protocols
Protocol 1: Purity and Identity Verification by LC-MS
This protocol outlines a general method for assessing the purity and confirming the molecular weight of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to 10 µg/mL with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Integrate the peak area of this compound (expected [M+H]⁺ = 456.16) to determine purity. Confirm the mass of the main peak.
-
Protocol 2: Solubility Assessment
This protocol describes a method for determining the kinetic solubility of this compound.
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of each DMSO dilution to 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or plate reader at 620 nm.
-
-
Data Analysis:
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
-
Visualizations
Caption: A flowchart for troubleshooting batch-to-batch variability of this compound.
Caption: A simplified diagram of the TAOK2 signaling pathway inhibited by this compound.
References
Technical Support Center: Overcoming Resistance to SW083688 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the TAOK2 inhibitor, SW083688, in cancer cells.
FAQs: Understanding this compound and Potential for Resistance
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Thousand-And-One Kinase 2 (TAOK2), a member of the MAP3K family.[1][2][3] It functions by targeting the MAPK/ERK pathway.[2] The reported IC50 value for this compound is 1.3 µmol/L.[1][2][3]
Q2: Which signaling pathways are downstream of TAOK2?
TAOK2 is known to regulate the c-Jun N-terminal kinase (JNK) and p38 MAP kinase signaling pathways.[4] It can also influence microtubule dynamics.
Q3: What are the potential mechanisms of resistance to kinase inhibitors like this compound?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to kinase inhibitors can occur through various mechanisms, including:
-
On-target alterations: Mutations in the kinase domain that prevent inhibitor binding.
-
Bypass signaling: Activation of alternative signaling pathways that compensate for the inhibition of the primary target. For instance, increased activity of TAOK2 and the downstream JNK pathway has been associated with resistance to BRAF inhibitors in melanoma.[4]
-
Drug efflux: Increased expression of drug transporters that pump the inhibitor out of the cell.
-
Metabolic alterations: Changes in cellular metabolism that reduce the effectiveness of the drug.
Troubleshooting Guide: Addressing this compound Resistance in Experiments
This guide addresses common issues observed when cancer cells develop resistance to this compound.
Issue 1: Decreased Sensitivity to this compound in Cancer Cell Lines Over Time
Possible Cause 1: Development of Acquired Resistance
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of this compound in the suspected resistant cells versus the parental, sensitive cells. A significant increase in the IC50 value confirms resistance.
-
Sequence TAOK2 Gene: Isolate genomic DNA from resistant and parental cells and sequence the TAOK2 gene to identify potential mutations in the kinase domain that could interfere with this compound binding.
-
Analyze Downstream Signaling: Use Western blotting to assess the phosphorylation status of JNK and p38 in both sensitive and resistant cells, with and without this compound treatment. Constitutive activation of these pathways in resistant cells may indicate a bypass mechanism.
-
Possible Cause 2: Cell Line Contamination or Misidentification
-
Troubleshooting Steps:
-
Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can affect cellular responses to drugs.
-
Issue 2: Heterogeneous Response to this compound within a Cell Population
Possible Cause: Pre-existing Resistant Subclones
-
Troubleshooting Steps:
-
Single-Cell Cloning: Isolate and expand single-cell clones from the parental cell population and determine the IC50 of this compound for each clone to assess pre-existing heterogeneity in drug sensitivity.
-
Flow Cytometry Analysis: Use flow cytometry with markers of drug resistance (e.g., drug efflux pump expression) to identify and quantify subpopulations of cells that may be less sensitive to this compound.
-
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the inhibitor.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting kit (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
Standard cell culture equipment
Procedure:
-
Determine Initial IC50: Perform a dose-response assay to determine the initial IC50 of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant proportion of cells will die.
-
Gradual Dose Escalation: Once the cells recover and resume proliferation, increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Repeat Dose Escalation: Repeat step 4 every 2-3 passages, or once the cells have adapted to the current drug concentration.
-
Establish Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterize Resistant Line: Once a resistant line is established, confirm the degree of resistance by performing a dose-response assay and comparing the IC50 to the parental cells.
Protocol 2: Evaluating Combination Therapies to Overcome this compound Resistance
This protocol outlines a method to assess the efficacy of combining this compound with other inhibitors to overcome resistance.
Materials:
-
This compound-resistant and parental cancer cell lines
-
This compound
-
Second therapeutic agent (e.g., JNK inhibitor, p38 inhibitor)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo)
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Single Agent Dose-Response: Determine the IC50 values for this compound and the second agent individually in both the resistant and parental cell lines.
-
Combination Treatment: Treat the cells with a matrix of concentrations of this compound and the second agent.
-
Measure Cell Viability: After a set incubation period (e.g., 72 hours), measure cell viability using a suitable assay.
-
Synergy Analysis: Use synergy analysis software to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 | 1.5 | 12.0 | 8.0 |
| A549 | 2.1 | 18.5 | 8.8 |
| HCT116 | 1.8 | 15.2 | 8.4 |
Table 2: Hypothetical Combination Index (CI) Values for this compound with a JNK Inhibitor (JNKi) in Resistant Cells
| Cell Line | This compound (µM) | JNKi (µM) | Combination Index (CI) | Effect |
| MCF-7-Resistant | 7.5 | 5.0 | 0.6 | Synergy |
| A549-Resistant | 9.0 | 6.0 | 0.5 | Synergy |
| HCT116-Resistant | 8.0 | 5.5 | 0.7 | Synergy |
Visualizations
Caption: Mechanism of action of this compound on the TAOK2 signaling pathway.
Caption: Experimental workflow for developing and characterizing this compound resistant cells.
Caption: Hypothetical bypass signaling mechanism for this compound resistance.
References
Navigating the Off-Target Profile of Selective TAOK Inhibitors: A Technical Guide
For researchers, scientists, and drug development professionals utilizing selective Thousand-and-One Amino Acid (TAO) Kinase inhibitors, understanding the off-target inhibition profile is critical for accurate experimental interpretation and predicting potential side effects. While a detailed public kinome scan for SW083688 is not available, this guide provides insights based on the publicly accessible off-target profile of Compound 43, a potent and selective ATP-competitive inhibitor of TAOK1 and TAOK2.
This technical support center offers troubleshooting advice and frequently asked questions to address specific issues that may arise during your research.
Off-Target Inhibition Profile of a Selective TAOK Inhibitor (Compound 43)
Compound 43 is a valuable tool for studying TAOK1 and TAOK2, with IC50 values of 11 nM and 15 nM, respectively[1][2][3]. However, like many kinase inhibitors, it is not entirely specific. The following table summarizes the known off-target activities of Compound 43 when screened against a panel of 62 kinases.
| Target | Primary Target(s) | Significant Off-Target(s) | Minor Off-Target(s) |
| Kinase | TAOK1, TAOK2 | TAOK3 | Seven other kinases |
| Inhibition | IC50 = 11 nM (TAOK1), 15 nM (TAOK2)[1][2][3] | 87% inhibition | 21-52% inhibition |
Experimental Protocols
A common method for determining the off-target profile of a kinase inhibitor is a kinase panel screen, such as the KINOMEscan™ platform. This assay quantifies the binding of a test compound to a large number of kinases.
KINOMEscan™ Assay Principle:
This is a competition binding assay. The kinase of interest is tagged and immobilized on a solid support. The test compound (e.g., Compound 43) is then added along with a known, labeled ligand that binds to the kinase's active site. The amount of the labeled ligand that binds to the kinase is inversely proportional to the affinity of the test compound for that kinase. The results are often reported as percent inhibition at a specific concentration or as a dissociation constant (Kd).
Signaling Pathway Considerations
TAO kinases (TAOK1, TAOK2, and TAOK3) are members of the Ste20 kinase family and are involved in the MAPK signaling cascade, specifically activating the JNK and p38 pathways. When using a selective TAOK inhibitor like Compound 43, it is important to consider the potential impact on pathways regulated by its off-targets.
Caption: Simplified TAOK signaling pathway and the inhibitory action of Compound 43.
Troubleshooting and FAQs
Q1: I am seeing unexpected phenotypes in my experiment that are not consistent with TAOK1/2 inhibition. What could be the cause?
A1: This could be due to the off-target effects of the inhibitor. Given that Compound 43 also significantly inhibits TAOK3 and has minor effects on seven other kinases, your observed phenotype might be a composite effect of inhibiting multiple kinases.
-
Troubleshooting Steps:
-
Review the literature: Check if the unexpected phenotype is associated with the inhibition of TAOK3 or any of the other potential off-target kinases.
-
Use a structurally different TAOK inhibitor: If available, using an inhibitor with a different chemical scaffold can help determine if the phenotype is specific to TAOK1/2 inhibition or an artifact of the inhibitor's off-target profile.
-
RNAi or CRISPR-Cas9: Use genetic methods to specifically knock down or knock out TAOK1 and/or TAOK2 to confirm that the phenotype is a direct result of their loss of function.
-
Q2: How can I be sure that the concentration of the inhibitor I am using is selective for TAOK1/2?
A2: Achieving absolute selectivity is challenging. However, you can optimize your experimental conditions to favor on-target effects.
-
Troubleshooting Steps:
-
Dose-response curve: Perform a dose-response experiment to determine the lowest concentration of the inhibitor that produces the desired on-target effect. This minimizes the likelihood of engaging off-targets that typically have lower affinities.
-
Refer to IC50 values: The IC50 values for TAOK1 and TAOK2 are in the low nanomolar range (11-15 nM) for Compound 43[1][2][3]. For off-targets, the inhibition is reported as a percentage at a higher concentration, suggesting a weaker interaction. Working at concentrations closer to the on-target IC50 will increase selectivity.
-
Q3: Are there any known signaling pathways affected by the off-targets of Compound 43?
A3: As TAOK3 is a significant off-target, it's important to consider its functions. TAOK3 is also involved in the p38 MAPK pathway. Therefore, using Compound 43 might lead to a more potent inhibition of this pathway than anticipated from inhibiting TAOK1/2 alone.
Caption: Recommended workflow for experiments using selective kinase inhibitors.
References
Validation & Comparative
Comparative Analysis of SW083688 and Other TAOK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Thousand-And-One Kinase 2 (TAOK2) inhibitor SW083688 with other known TAOK2 inhibitors. The information is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other notable TAOK2 inhibitors. It is important to note that the data presented for this compound and SW034538 may originate from different experimental setups than those for Compound 43 and Compound 63, which can influence direct comparability.
| Inhibitor | Target(s) | IC50 (TAOK2) | Other Notable IC50s | Reference(s) |
| This compound | TAOK2 | 1.3 µM | Not Available | [1][2] |
| SW034538 | TAOK2 | 300 nM | Not Available | [2][3] |
| Compound 43 (CP43) | TAOK1, TAOK2 | ~15 nM* | TAOK1: 11 nM | [2][4] |
| Compound 63 | TAOK1, TAOK2 | 39 nM | TAOK1: 19 nM | [2] |
*Note: The IC50 value for Compound 43 against TAOK2 is an approximation based on reported residual activity data.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of TAOK2 inhibitors are provided below. These protocols are based on standard in vitro kinase assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Reaction Setup: Prepare a reaction mixture containing recombinant TAOK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), and the test inhibitor at various concentrations in a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl2, 0.25 mM DTT).
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the incorporated radioactivity on the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This assay measures the binding of an inhibitor to the kinase active site using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagent Preparation: Prepare solutions of the test inhibitor, a europium-labeled anti-tag antibody specific for the kinase, and a fluorescently labeled ATP-competitive tracer.
-
Assay Plate Setup: Add the test inhibitor, the kinase-antibody mixture, and the tracer to the wells of a microplate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Detection: Measure the TR-FRET signal (emission at two different wavelengths) using a suitable plate reader. The binding of the tracer to the kinase results in a high FRET signal, which is displaced by the inhibitor, leading to a decrease in the signal.
-
Data Analysis: Calculate the ratio of the emission signals and plot it against the inhibitor concentration to determine the IC50 value.
Visualizations
TAOK2 Signaling Pathway
Caption: Simplified TAOK2 signaling cascade.
Experimental Workflow for TAOK2 Inhibitor Comparison
Caption: Workflow for comparing TAOK2 inhibitors.
Logical Relationship of Inhibitor Comparison
Caption: Comparison of TAOK2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting TAO Kinases Using a New Inhibitor Compound Delays Mitosis and Induces Mitotic Cell Death in Centrosome Amplified Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TAOK2 Inhibitors: SW083688 vs. Cp 43
Thousand-and-one amino acid kinase 2 (TAOK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including the stress-activated p38 MAPK cascade, cytoskeletal dynamics, and neuronal development.[1][2] Its dysregulation has been implicated in neurodevelopmental disorders such as autism spectrum disorder and in certain types of cancer, making it a compelling target for therapeutic intervention.[1][2] This guide provides a detailed comparison of two small molecule inhibitors of TAOK2: SW083688 and Cp 43, offering researchers a comprehensive overview of their properties and the experimental methodologies used to characterize them.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and Cp 43, providing a direct comparison of their potency against TAOK family kinases.
| Feature | This compound | Cp 43 |
| Target(s) | TAOK2 | TAOK1, TAOK2 |
| IC50 for TAOK2 | 1.3 µM (1300 nM)[3][4] | 15 nM[5][6] |
| IC50 for TAOK1 | Not specified | 11 nM[5][6] |
| Mechanism of Action | Not specified | ATP-competitive[6][7] |
Inhibitor Profiles
This compound
This compound is identified as a potent and highly selective inhibitor of TAOK2, with a reported IC50 value of 1.3 µM.[3][8] It was discovered through a high-throughput screening of approximately 200,000 compounds.[2] In addition to its primary activity against TAOK2, this compound has been observed to inhibit autophagy and increase the abundance of p62.[4]
Cp 43
Cp 43 (also referred to as TAO Kinase inhibitor 1) is a potent, ATP-competitive inhibitor of both TAOK1 and TAOK2, with IC50 values of 11 nM and 15 nM, respectively.[5][6][7] While highly potent against TAOK1 and TAOK2, it also shows some activity against TAOK3.[7] In cellular studies, Cp 43 has been shown to prolong the duration of mitosis and induce mitotic cell death in breast cancer cell lines.[5][7] Furthermore, it has demonstrated the ability to reduce the phosphorylation of tau protein at sites associated with neurodegeneration in human tauopathies, both in vitro and in primary cortical neurons.[5][7][9]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Determining the IC50 values for inhibitors like this compound and Cp 43 typically involves an in vitro kinase assay. The following is a generalized protocol that can be adapted for radiometric or fluorescence-based detection methods.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of TAOK2 by 50%.
Materials:
-
Recombinant TAOK2 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl2, 0.25 mM DTT)[10]
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for fluorescence assays)
-
Substrate (e.g., Myelin Basic Protein - MBP)[10]
-
Test inhibitors (this compound, Cp 43) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper (for radiometric assays)[10]
-
Scintillation counter or plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors (e.g., this compound, Cp 43) in kinase buffer. Also, prepare a DMSO-only control.
-
Reaction Setup: In a 96-well plate, combine the recombinant TAOK2 enzyme, the substrate (MBP), and the serially diluted inhibitor or DMSO control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. For radiometric assays, this will be a mixture containing [γ-³²P]ATP.[10]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-30 minutes).
-
Termination of Reaction:
-
Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]
-
Fluorescence Assay (e.g., LanthaScreen): The reaction is stopped by the addition of an EDTA solution. Detection is based on FRET between a europium-labeled antibody that binds the kinase and an Alexa Fluor-labeled tracer that competes with the inhibitor.[11]
-
-
Detection:
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
TAOK2 Signaling Pathways
TAOK2 is involved in multiple signaling cascades, primarily linked to stress response and neuronal function.[1][12] It acts as a MAP3K, activating downstream kinases in the JNK and p38 MAPK pathways.[1][2] Recent studies have also linked TAOK2 to the ERK/MAPK and calcium signaling pathways.[13]
Caption: TAOK2 signaling pathways.
Experimental Workflow: High-Throughput Screening for Kinase Inhibitors
The discovery of novel kinase inhibitors like this compound often begins with a high-throughput screen (HTS) of a large compound library.
Caption: High-throughput screening workflow.
Experimental Workflow: In Vitro Kinase Assay for IC50 Determination
This workflow illustrates the key steps for determining the IC50 value of a compound against a target kinase.
Caption: In vitro kinase assay workflow.
References
- 1. Frontiers | Clinical and Neurobiological Aspects of TAO Kinase Family in Neurodevelopmental Disorders [frontiersin.org]
- 2. Discovery of novel TAOK2 inhibitor scaffolds from high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SW-083688|this compound [dcchemicals.com]
- 5. CP 43 | Other Kinases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | MAP3K | 422281-45-6 | Invivochem [invivochem.com]
- 9. A new TAO kinase inhibitor reduces tau phosphorylation at sites associated with neurodegeneration in human tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. genecards.org [genecards.org]
- 13. TAOK2 controls synaptic plasticity and anxiety via ERK and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating SW083688 Effects with TAOK2 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor SW083688 with genetic knockout models of its target, TAO Kinase 2 (TAOK2). The data presented herein is intended to facilitate the validation of this compound's on-target effects and provide a framework for its use in studying TAOK2-related signaling pathways.
Introduction
Thousand-and-one amino acid kinase 2 (TAOK2) is a serine/threonine kinase implicated in a variety of cellular processes, including the mitogen-activated protein kinase (MAPK) signaling cascade. Dysregulation of TAOK2 has been linked to neurodevelopmental disorders such as autism spectrum disorder (ASD). This compound is a potent and selective inhibitor of TAOK2, offering a valuable tool for dissecting its cellular functions. This guide compares the reported effects of this compound with the phenotypes observed in TAOK2 knockout (KO) models to validate its specificity and utility as a research tool. Additionally, we present data on an alternative TAOK inhibitor, "TAO Kinase inhibitor 1," for a broader comparative context.
Data Presentation
Table 1: In Vitro Inhibitor Potency
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | TAOK2 | 1.3 µM | Kinase Assay | [1] |
| TAO Kinase inhibitor 1 (Compound 43) | TAOK1 | 11 nM | Kinase Assay | [1] |
| TAOK2 | 15 nM | Kinase Assay | [1] |
Table 2: Comparison of Phenotypes: TAOK2 Knockout vs. Predicted this compound Effects
| Phenotype | TAOK2 Knockout Model | Predicted Effect of this compound | Supporting Data from KO Studies |
| Neuronal Migration | Delayed migration of upper-layer cortical neurons.[2][3][4] | Inhibition of neuronal migration. | Quantification of cell distribution in the developing cortex shows a significant mislocalization of neurons in Taok2 KO mice.[2][4] Time-lapse analysis reveals impaired speed of neuronal migration in Taok2 KO neurons.[2] |
| Synapse Development | Reduced number of total basal dendritic spines per prefrontal cortex (PFC) neuron.[5] | Reduction in synapse density. | Golgi staining of PFC neurons from Taok2 KO mice shows a significant decrease in basal dendrite length and spine density.[5] |
| MAPK/JNK Signaling | Reduced levels of phosphorylated JNK1 in Taok2 KO neurons.[2][3] Impaired ERK/MAPK signaling in conditional Taok2 KO neurons.[6][7] | Inhibition of JNK and ERK phosphorylation. | Western blot analysis of Taok2 KO cortical neurons reveals a significant reduction in the levels of phosphorylated JNK1.[2] Pathway profiling in conditional Taok2 KO neurons shows reduced p-ERK1/2 protein levels.[6][7] |
Experimental Protocols
TAOK2 Knockout Mouse Generation
TAOK2 knockout mice can be generated using CRISPR/Cas9 technology. Exons within the Taok2 gene are targeted to create a frameshift mutation leading to a premature stop codon and a functional knockout. Validation of the knockout is confirmed by PCR genotyping and Western blot analysis for the absence of the TAOK2 protein. Both constitutive and conditional knockout models have been described, with conditional models allowing for tissue-specific deletion of Taok2.[6][7]
Neuronal Migration Assay (In Utero Electroporation)
This protocol is adapted from studies on TAOK2 knockout mice.[2][3]
-
Plasmid Preparation: Prepare plasmids encoding a fluorescent reporter (e.g., Venus, mCherry) for visualization of transfected neurons.
-
In Utero Electroporation:
-
Anesthetize pregnant mice at embryonic day 15 (E15).
-
Surgically expose the uterine horns.
-
Inject the plasmid solution into the lateral ventricle of the embryonic brains.
-
Apply electrical pulses using tweezer-type electrodes across the head of the embryo to electroporate the plasmids into the neuronal progenitor cells lining the ventricle.
-
Suture the abdominal wall and allow the embryos to develop.
-
-
Tissue Processing and Analysis:
-
Harvest the brains at different postnatal days (e.g., P7, P21).
-
Fix the brains in 4% paraformaldehyde (PFA) and cryoprotect in sucrose.
-
Prepare coronal sections of the cortex.
-
Image the fluorescently labeled neurons using a confocal microscope.
-
Quantify the distribution of labeled neurons across the cortical layers to assess migration. The cortex is divided into bins, and the percentage of cells in each bin is calculated.
-
Synapse Density Quantification (Golgi Staining)
This protocol is based on the methodology used in the characterization of TAOK2 knockout mice.[5]
-
Tissue Preparation:
-
Perfuse mice with a Golgi-Cox staining solution.
-
Immerse the brains in the same solution and store in the dark for 14 days.
-
Transfer the brains to a cryoprotectant solution.
-
-
Sectioning and Staining:
-
Cut 100 µm-thick coronal sections of the prefrontal cortex using a vibratome.
-
Mount the sections on slides and process for Golgi staining.
-
-
Image Acquisition and Analysis:
-
Image well-impregnated pyramidal neurons in the prefrontal cortex using a brightfield microscope with a high-magnification objective.
-
Trace the dendritic arbors of the neurons using neuron tracing software (e.g., Neurolucida).
-
Manually mark and count the number of dendritic spines along specific dendritic segments.
-
Calculate spine density as the number of spines per unit length of the dendrite.
-
Western Blot for Phosphorylated Kinases (p-JNK, p-ERK)
This protocol is a standard method used to assess the activity of MAPK signaling pathways.[2][6]
-
Sample Preparation:
-
Dissect brain tissue (e.g., cortex) from TAOK2 knockout and wild-type mice or from cell cultures treated with this compound.
-
Homogenize the tissue or lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-JNK, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the kinase or a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualization
Caption: TAOK2 Signaling Pathways.
Caption: Experimental Workflow.
Caption: Knockout vs. Inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAOK2 rescues autism-linked developmental deficits in a 16p11.2 microdeletion mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Altered TAOK2 activity causes autism-related neurodevelopmental and cognitive abnormalities through RhoA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The TAOK2 Inhibitor SW083688 Versus siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and genetic knockdown is a critical decision in dissecting cellular signaling pathways and validating potential drug targets. This guide provides an objective comparison of two key methodologies for inhibiting the Serine/Threonine-protein kinase TAOK2: the chemical inhibitor SW083688 and siRNA-mediated gene knockdown.
Thousand-and-one amino acid kinase 2 (TAOK2) is a crucial regulator of multiple signaling cascades, including the JNK, p38 MAPK, RhoA, and ERK/MAPK pathways. Its involvement in neuronal development, stress responses, and disease progression has made it a target of significant research interest. This guide will delve into a comparative analysis of this compound and siRNA knockdown, presenting available data, outlining experimental protocols, and visualizing the underlying biological and experimental frameworks.
At a Glance: this compound vs. siRNA Knockdown of TAOK2
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown of TAOK2 |
| Mechanism of Action | Potent and selective, reversible inhibition of TAOK2 kinase activity (IC50 = 1.3 µM).[1] | Post-transcriptional gene silencing by targeted degradation of TAOK2 mRNA. |
| Target | TAOK2 protein's catalytic activity. | TAOK2 messenger RNA (mRNA). |
| Effect Onset | Rapid, typically within minutes to hours of administration. | Slower, requires time for mRNA and subsequent protein degradation (typically 24-72 hours). |
| Duration of Effect | Transient and dependent on compound washout and metabolism. | Can be transient (siRNA) or stable (shRNA), with effects lasting for several days. |
| Specificity | Claimed to be "highly selective," but a comprehensive kinase selectivity profile is not publicly available. Potential for off-target kinase inhibition. | High sequence specificity, but potential for off-target gene silencing through partial sequence homology. |
| Application | In vitro and in vivo studies. | Primarily in vitro cell culture; in vivo delivery can be challenging. |
Delving Deeper: A Data-Driven Comparison
While no direct head-to-head studies comparing the quantitative effects of this compound and siRNA knockdown of TAOK2 have been identified in the public domain, we can infer a comparative overview from individual studies.
Impact on Downstream Signaling and Cellular Phenotypes
Studies utilizing siRNA or shRNA to knockdown TAOK2 have provided valuable quantitative insights into its functional roles. For instance, conditional knockout of Taok2 in excitatory neurons leads to a significant reduction in phosphorylated ERK1/2 (p-ERK1/2) levels, indicating impaired MAPK/ERK signaling.[2] This is accompanied by observable phenotypic changes, such as a decrease in synaptic density.[2] In other contexts, TAOK2 knockdown has been shown to impair neurite outgrowth and increase viral replication, highlighting its diverse cellular functions.
Quantitative data on the direct downstream effects of this compound on signaling pathways remains limited in publicly available literature. While its potency in inhibiting TAOK2's kinase activity is established, further studies are needed to quantify its impact on the phosphorylation of downstream targets like p38, JNK, or components of the RhoA pathway in a cellular context.
Experimental Corner: Protocols for Inhibition and Knockdown
Protocol for TAOK2 Inhibition with this compound in Cell Culture
This generalized protocol can be adapted for specific cell lines and experimental questions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. A common stock concentration is 10 mM.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration. A typical starting concentration range for a kinase inhibitor with an IC50 of 1.3 µM would be between 1 µM and 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the cells with this compound for the desired duration. The incubation time will depend on the specific assay and the signaling event being investigated (e.g., 1-24 hours).
-
Analysis: Following incubation, lyse the cells and proceed with downstream analysis, such as Western blotting for phosphorylated signaling proteins or phenotypic assays.
Protocol for siRNA-Mediated Knockdown of TAOK2
This protocol outlines a general procedure for transiently knocking down TAOK2 expression using siRNA.
-
siRNA Design and Preparation: Obtain validated siRNA sequences targeting TAOK2 from a reputable supplier. Prepare a stock solution of the siRNA duplex (e.g., 20 µM) in RNase-free water.
-
Cell Seeding: Seed cells one day prior to transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection:
-
Dilute the TAOK2 siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipid-based) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells in fresh culture medium.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for TAOK2 mRNA and protein knockdown.
-
Validation and Analysis:
-
Quantitative RT-PCR (qRT-PCR): To confirm knockdown at the mRNA level.
-
Western Blotting: To quantify the reduction in TAOK2 protein levels.
-
Phenotypic Assays: To assess the functional consequences of TAOK2 knockdown.
-
Visualizing the Science: Pathways and Workflows
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: TAOK2 Signaling Pathways.
Caption: Experimental Workflows.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the function of TAOK2. The optimal choice depends on the specific research question.
-
This compound is ideal for studying the acute effects of TAOK2 kinase inhibition and for experiments where rapid and reversible modulation of activity is desired. Its potential for off-target effects necessitates careful validation, and further characterization of its kinome-wide selectivity would be beneficial for the research community.
-
siRNA knockdown offers a highly specific method to reduce total TAOK2 protein levels, making it suitable for investigating the consequences of long-term protein depletion. The slower onset of action and the potential for off-target gene silencing require thorough validation of knockdown efficiency and specificity.
References
A Comparative Analysis of SW083688 and Compound 43 (CZY43): A Guide for Researchers
In the landscape of targeted therapeutics, the modulation of kinase signaling pathways remains a cornerstone of drug discovery. This guide provides a detailed comparative analysis of two distinct small molecules: SW083688, a selective kinase inhibitor, and compound 43, identified herein as the HER3 protein degrader CZY43. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, biochemical properties, and the experimental methodologies used for their characterization.
Note on Compound Identity: The designation "compound 43" is used for multiple, distinct molecules in scientific literature. For the purpose of this guide, we will focus on the recently described HER3 degrader, CZY43, as a compelling counterpart to the kinase inhibitor this compound due to its alternative mechanism of targeting a kinase-related protein.
Overview of this compound and Compound 43 (CZY43)
This compound is a potent and highly selective inhibitor of Thousand-And-One Kinase 2 (TAOK2), a serine/threonine kinase involved in the MAPK/ERK signaling pathway.[1][2][3] In contrast, CZY43 is a novel small-molecule degrader of the pseudokinase HER3 (ErbB3).[2][4] CZY43 functions by inducing the degradation of HER3 protein through the autophagy pathway, representing a departure from traditional kinase inhibition.[2]
| Feature | This compound | Compound 43 (CZY43) |
| Compound Type | Small Molecule Kinase Inhibitor | Small Molecule Protein Degrader (Hydrophobic Tag) |
| Primary Target | TAOK2 (Thousand-And-One Kinase 2) | HER3 (ErbB3) Pseudokinase |
| Target Class | Serine/Threonine Kinase | Pseudokinase (Receptor Tyrosine Kinase Family) |
| Mechanism of Action | Inhibition of kinase activity | Induction of target protein degradation via autophagy |
Biochemical and Cellular Activity
The efficacy of these compounds is quantified through various biochemical and cell-based assays. This compound's potency is defined by its half-maximal inhibitory concentration (IC50), while CZY43's activity is characterized by its ability to induce dose- and time-dependent degradation of its target.
| Parameter | This compound | Compound 43 (CZY43) |
| Potency (IC50) | 1.3 µM for TAOK2[1][2] | Data on DC50 (concentration for 50% degradation) is not yet publicly available in detail but is described as dose- and time-dependent.[2] |
| Cellular Effects | Inhibition of TAOK2-mediated signaling pathways. | Induces degradation of HER3, inhibits HER3-dependent signaling, cancer cell growth, and cell adhesion.[2] |
| Reported Pathway | MAPK/ERK Pathway[3] | HER3-mediated signaling (PI3K/AKT, MAPK/ERK)[5][6] |
Signaling Pathways
This compound and CZY43 intervene in distinct but interconnected signaling cascades crucial for cell regulation.
TAOK2 Signaling Pathway
TAOK2 is a component of the STE20 kinase family and is known to regulate stress-responsive MAP kinase pathways, including JNK and p38, and more recently has been shown to regulate the ERK/MAPK pathway.[3][7] It plays a role in neuronal development, synaptic plasticity, and cellular responses to stress.[8]
Caption: TAOK2 Signaling Cascade and the inhibitory action of this compound.
HER3 Signaling Pathway
HER3 is a member of the ErbB family of receptor tyrosine kinases. Despite being catalytically impaired, it functions as a critical allosteric activator of its dimerization partners, primarily HER2 and EGFR.[9] The HER2-HER3 heterodimer is a potent activator of the PI3K/AKT and MAPK pathways, which are central to cell proliferation and survival.[5][6] CZY43 removes HER3 from the cell, thereby preventing the formation of these signaling-competent dimers.
Caption: HER3 Signaling and CZY43-induced degradation of the HER3 protein.
Experimental Protocols
The characterization of kinase inhibitors and protein degraders requires distinct sets of experimental methodologies.
Biochemical Kinase Activity Assays (for this compound)
These assays are designed to measure the catalytic activity of a kinase and its inhibition by a compound.[10]
-
Objective: To determine the IC50 value of this compound against TAOK2.
-
Methodology: A common approach is a luminescence-based assay that quantifies ATP consumption.[11][12]
-
Recombinant TAOK2 enzyme is incubated with a specific substrate and ATP in a multi-well plate.
-
Varying concentrations of this compound are added to the wells.
-
The kinase reaction is allowed to proceed for a defined period.
-
A reagent, such as Kinase-Glo®, is added, which contains luciferase. The amount of light produced is proportional to the amount of ATP remaining in the well.
-
A higher light signal indicates less ATP consumption and therefore greater inhibition of kinase activity.[11]
-
The IC50 is calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.
-
Protein Degradation Assays (for CZY43)
These assays are used to confirm and quantify the degradation of a target protein induced by a degrader compound.
-
Objective: To measure the dose- and time-dependent degradation of HER3 by CZY43.
-
Methodology: The cycloheximide (CHX) chase assay followed by Western blotting is a standard method.
-
Cancer cells expressing HER3 (e.g., SKBR3 breast cancer cells) are cultured.[2]
-
Cells are treated with various concentrations of CZY43 for different lengths of time.
-
Cycloheximide, a protein synthesis inhibitor, is added to prevent new HER3 protein from being made.
-
At specified time points, cell lysates are collected.
-
The amount of HER3 protein in the lysates is quantified using Western blotting with an anti-HER3 antibody. A loading control (e.g., GAPDH or actin) is used to ensure equal protein loading.
-
A decrease in the HER3 band intensity relative to the control indicates protein degradation.
-
Caption: Comparative experimental workflows for a kinase inhibitor vs. a protein degrader.
Conclusion
This compound and CZY43 exemplify two distinct and powerful strategies for targeting components of cellular signaling pathways. This compound acts as a classic inhibitor, directly blocking the catalytic function of TAOK2. In contrast, CZY43 represents an emerging therapeutic modality, inducing the targeted degradation of HER3. This approach not only ablates the target protein but also eliminates its non-catalytic scaffolding functions. The choice between these strategies depends on the specific biology of the target and the desired therapeutic outcome. This guide provides a foundational comparison to aid researchers in understanding and applying these different pharmacological approaches in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CZY43 as a new small-molecule degrader of pseudokinase HER3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAOK2 controls synaptic plasticity and anxiety via ERK and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Molecular Pathways: HER3 targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAOK2 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Clinical and Neurobiological Aspects of TAO Kinase Family in Neurodevelopmental Disorders [frontiersin.org]
- 9. ERBB3 - Wikipedia [en.wikipedia.org]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Kinase Activity Assays [promega.com]
Validating the On-Target Effects of SW083688: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of SW083688, a known inhibitor of Thousand-And-One Kinase 2 (TAOK2), with alternative compounds. The information presented is supported by experimental data to aid in the objective assessment of its performance and potential applications in research and drug development.
Executive Summary
This compound is a potent and selective inhibitor of TAOK2, a serine/threonine kinase belonging to the MAP3K family and involved in the MAPK/ERK signaling pathway.[1][2][3] Validation of its on-target effects is crucial for its use as a chemical probe to investigate TAOK2-mediated cellular processes. This guide compares this compound with more recently identified and highly potent TAOK1 and TAOK2 inhibitors, designated as Compound 43 and Compound 63. The comparative data highlights differences in potency and selectivity, providing researchers with the necessary information to select the most appropriate tool compound for their specific experimental needs.
Data Presentation: Quantitative Comparison of TAOK Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives.
| Compound | Target(s) | IC50 (µM) | Selectivity Profile | Mechanism of Action | Reference |
| This compound | TAOK2 | 1.3 | Not extensively reported | Not explicitly stated | Piala et al., 2016[2] |
| Compound 43 | TAOK1, TAOK2 | 0.011 (TAOK1), 0.015 (TAOK2) | Highly selective against a panel of 70 kinases | ATP-competitive | Koo et al., 2017 |
| Compound 63 | TAOK1, TAOK2 | 0.019 (TAOK1), 0.039 (TAOK2) | Highly selective against a panel of 70 kinases | ATP-competitive | Koo et al., 2017 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro potency of inhibitors against TAOK kinases. Specific details may vary based on the detection method used.
1. Reagents and Materials:
-
Recombinant human TAOK1 or TAOK2 enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
Test inhibitors (this compound, Compound 43, Compound 63) dissolved in DMSO
-
Detection reagents (e.g., [γ-³²P]ATP for radiometric assay, ADP-Glo™ Kinase Assay kit, or LanthaScreen™ Eu Kinase Binding Assay components)
-
384-well plates
2. Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
-
In a 384-well plate, add the recombinant TAOK kinase to each well.
-
Add the serially diluted inhibitors to the wells.
-
Incubate the kinase and inhibitor for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., MBP).
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and quantify the kinase activity using a suitable detection method:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Kinase Assay: Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
LanthaScreen™ Eu Kinase Binding Assay: This is a FRET-based assay that measures the displacement of a fluorescent tracer from the kinase by the inhibitor.
-
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Kinase Selectivity Profiling
To assess the selectivity of the inhibitors, their activity is tested against a broad panel of other kinases.
1. Procedure:
-
The inhibitor of interest (e.g., Compound 43) is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., the 70-kinase panel used for Compound 43).
-
The percentage of inhibition for each kinase is determined relative to a control reaction without the inhibitor.
-
The results are often visualized using a kinome tree map or a bar graph to provide a clear representation of the inhibitor's selectivity.
Conclusion
This comparative guide provides essential data and experimental context for researchers working with the TAOK2 inhibitor this compound. While this compound is a valuable tool for studying TAOK2 function, the more recently developed inhibitors, Compound 43 and Compound 63, offer significantly higher potency and have a well-defined selectivity profile. Researchers should consider these factors when selecting an inhibitor for their studies to ensure the generation of robust and specific results. The provided experimental protocols offer a foundation for the in-house validation and application of these compounds.
References
Cross-Validation of SW083688: A Comparative Guide to TAOK2 Inhibition Methods
Data Presentation: Comparing TAOK2 Inhibitors
Direct comparative studies of SW083688 against other TAOK2 inhibitors in the same experimental systems are limited in the current literature. The following tables summarize available data from various sources. It is crucial to interpret these values with caution, as experimental conditions can significantly influence inhibitor potency.
Table 1: In Vitro Potency of TAOK2 Inhibitors
| Inhibitor | Target(s) | IC50 (TAOK2) | Assay Method | Reference |
| This compound | TAOK2 | 1.3 µM | In vitro kinase assay | [1][2] |
| SW034538 | TAOK2 | 300 nM | In vitro kinase assay | [2][3] |
| Compound 43 (CP43) | TAOK1, TAOK2 | 15 nM | In vitro kinase assay | [4][5] |
| RAF265 | BRAF, VEGFR2, TAOK2 | Not specified for TAOK2 | Dual inhibitor | [6][7] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in assay conditions.
Experimental Protocols
To facilitate the cross-validation of this compound results, this section provides detailed methodologies for key experiments used to assess TAOK2 activity and the effects of its inhibition.
In Vitro Kinase Assay for TAOK2 Activity
This assay directly measures the enzymatic activity of TAOK2 and its inhibition by compounds like this compound.
Materials:
-
Recombinant TAOK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (including γ-³²P-ATP for radiometric detection)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant TAOK2, and MBP substrate.
-
Add the test compound (e.g., this compound) at various concentrations or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated ³²P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter to determine TAOK2 kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for JNK Phosphorylation
TAOK2 is an upstream activator of the JNK signaling pathway. This assay assesses the ability of TAOK2 inhibitors to block this downstream signaling event in a cellular context.[8][9][10]
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with the TAOK2 inhibitor (e.g., this compound) or vehicle control for a specified duration.
-
Stimulate the cells with a known JNK pathway activator (e.g., anisomycin, UV radiation) if necessary to induce a robust signal.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).[11]
-
Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total-JNK antibody to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated JNK to total JNK.
Microtubule Stability Assay
TAOK2 has been implicated in regulating microtubule dynamics.[12] This assay can be used to determine if TAOK2 inhibitors affect microtubule stability.[13][14][15][16]
Materials:
-
Tubulin protein
-
GTP
-
Microtubule polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA)
-
Taxol (a microtubule-stabilizing agent)
-
Test compounds (e.g., this compound)
-
Spectrophotometer or fluorescence plate reader
Procedure (Turbidity-based assay):
-
Prepare a reaction mixture containing tubulin and GTP in polymerization buffer.
-
Add the test compound or vehicle control.
-
Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule polymerization.
-
Compare the polymerization kinetics in the presence and absence of the inhibitor to assess its effect on microtubule stability.
Mandatory Visualization
The following diagrams illustrate the TAOK2 signaling pathway and the experimental workflows described above.
Caption: TAOK2 Signaling Pathway.
Caption: Experimental Workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new TAO kinase inhibitor reduces tau phosphorylation at sites associated with neurodegeneration in human tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RAF265, a dual BRAF and VEGFR2 inhibitor, prevents osteoclast formation and resorption. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel Raf inhibitor Raf265 decreases Bcl-2 levels and confers TRAIL-sensitivity to neuroendocrine tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2.7 |. Protein kinase phosphorylation assay [bio-protocol.org]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Altered TAOK2 activity causes autism-related neurodevelopmental and cognitive abnormalities through RhoA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 15. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
- 16. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MAP3K Inhibitors: SW083688 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase kinase kinases (MAP3Ks) represent a critical node in cellular signaling, orchestrating responses to a wide array of extracellular and intracellular stimuli. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. This guide provides a detailed comparison of SW083688, a selective inhibitor of Thousand-And-One Kinase 2 (TAOK2, also known as MAP3K17), with other notable MAP3K inhibitors, supported by available experimental data.
Overview of this compound
This compound is a potent and highly selective inhibitor of TAOK2, a serine/threonine kinase that plays a key role in the p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways. It exhibits a half-maximal inhibitory concentration (IC50) of 1.3 µM against TAOK2.[1][2][3] This selectivity makes this compound a valuable tool for dissecting the specific roles of TAOK2 in cellular processes.
Comparison with Other MAP3K Inhibitors
To provide a comprehensive understanding of this compound's profile, it is compared here with another well-characterized TAOK inhibitor, "TAO Kinase inhibitor 1" (also referred to as compound 43), and other inhibitors targeting different MAP3K family members.
Potency and Selectivity
A direct comparison of the in vitro potency of this compound and TAO Kinase inhibitor 1 reveals a significant difference in their inhibitory activity against TAOKs.
| Inhibitor | Target(s) | IC50 | Reference |
| This compound | TAOK2 (MAP3K17) | 1.3 µM | [1][2][3] |
| TAO Kinase inhibitor 1 (Compound 43) | TAOK1, TAOK2 | 11 nM, 15 nM | [4][5][6] |
TAO Kinase inhibitor 1 is substantially more potent than this compound, with IC50 values in the low nanomolar range for both TAOK1 and TAOK2.[4][5][6] This suggests that TAO Kinase inhibitor 1 may be a more suitable tool for studies requiring high-potency inhibition of these kinases.
The selectivity of an inhibitor is as crucial as its potency. While a comprehensive kinase selectivity profile for this compound is not publicly available, data for TAO Kinase inhibitor 1 from a 70-kinase panel screen provides insights into its off-target effects.
| Kinase | Percent Inhibition at 0.3 µM |
| TAOK1 | 92% |
| TAOK2 | 89% |
| TAOK3 | 87% |
| LOK (STK10) | 52% |
| TAK1 (MAP3K7) | 47% |
| PAK2 | 21% |
This data indicates that while TAO Kinase inhibitor 1 is highly potent against TAOK1 and TAOK2, it also exhibits significant inhibition of the closely related TAOK3 and moderate inhibition of LOK and TAK1 at a concentration of 0.3 µM.[5][7] This cross-reactivity should be considered when interpreting experimental results.
Signaling Pathways
Both this compound and TAO Kinase inhibitor 1 target TAOKs, which are situated upstream in the MAPK signaling cascade. TAOKs are known to phosphorylate and activate MAP2Ks (MKK3, MKK4, MKK6, and MKK7), which in turn activate the p38 and JNK MAPKs. These pathways regulate a multitude of cellular processes, including stress responses, inflammation, and apoptosis. Recent studies have also implicated TAOK2 in the regulation of ERK signaling and calcium signaling, highlighting its diverse roles in neuronal function.[8][9]
Caption: Simplified TAOK2 signaling pathway and points of inhibition.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of inhibitor performance. Below are representative methodologies for key assays used in the characterization of MAP3K inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., TAOK2), a suitable substrate (e.g., Myelin Basic Protein, MBP), and the inhibitor at various concentrations in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Kinase Binding Assay (LanthaScreen® Eu)
This fluorescence resonance energy transfer (FRET)-based assay measures the displacement of a fluorescent tracer from the kinase active site by a test compound.
-
Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled tracer, and the test compound in the assay buffer.
-
Assay Plate Setup: Add the test compound at various concentrations to the wells of a microplate.
-
Reaction Assembly: Add the kinase/antibody mixture followed by the tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Detection: Measure the FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm) using a suitable plate reader.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 value from the dose-response curve of the inhibitor.
Caption: General workflows for in vitro kinase assays.
Conclusion
This compound serves as a selective chemical probe for investigating the biological functions of TAOK2. Its micromolar potency distinguishes it from the more potent, low-nanomolar inhibitor, TAO Kinase inhibitor 1. However, the lack of a comprehensive public selectivity profile for this compound makes a direct comparison of its off-target effects challenging. TAO Kinase inhibitor 1, while significantly more potent, exhibits some cross-reactivity with other kinases, a factor that researchers must consider in their experimental design. The choice between these inhibitors will ultimately depend on the specific requirements of the study, including the desired potency and the tolerance for potential off-target activities. Further characterization of the kinome-wide selectivity of this compound is warranted to fully establish its utility as a highly selective TAOK2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SW-083688 |CAS:422281-45-6 Probechem Biochemicals [probechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. immunoportal.com [immunoportal.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe TAO Kinase inhibitor 1 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. TAOK2 controls synaptic plasticity and anxiety via ERK and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SW083688 and First-Generation TAOK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel TAOK2 inhibitor, SW083688, with compounds that can be considered first-generation inhibitors of the Thousand-And-One amino acid Kinase 2 (TAOK2). The data presented herein is compiled from publicly available research to facilitate an objective evaluation of their respective potencies and selectivities.
Introduction to TAOK2 Inhibition
Thousand-And-One amino acid Kinase 2 (TAOK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including the mitogen-activated protein kinase (MAPK) signaling pathway and the regulation of microtubule dynamics.[1][2] Dysregulation of TAOK2 has been implicated in neurodevelopmental disorders and some cancers, making it a compelling target for therapeutic intervention.[3][4] The development of potent and selective TAOK2 inhibitors is therefore of significant interest to the research and drug development community. This guide focuses on comparing the efficacy of this compound, a recently identified inhibitor, against earlier, less selective compounds.
Data Presentation: Quantitative Comparison of TAOK2 Inhibitors
The following table summarizes the in vitro efficacy of this compound and first-generation TAOK2 inhibitors. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of a biological process.
| Compound Name | TAOK2 IC50 | Selectivity Notes | Generation (Presumed) |
| This compound | 1.3 µM | Identified as a potent and highly selective TAOK2 inhibitor.[5][6] | Novel Scaffold |
| Staurosporine | 3 µmol/L | Broad-spectrum kinase inhibitor, not selective for TAOK2.[7][8] | First-Generation |
| 9E1 | 0.3 µmol/L | Mammalian STE20-like kinase 1 inhibitor with off-target effects.[7] | First-Generation |
| Compound 43 | 15 nmol/L | Potent and selective ATP-competitive inhibitor of TAOK1 and TAOK2.[7][9] | Second-Generation |
| Compound 63 | 39 nmol/L | Potent and selective ATP-competitive inhibitor of TAOK1 and TAOK2.[7][10] | Second-Generation |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key experimental protocols used to characterize the inhibitors discussed.
High-Throughput Screening (HTS) for Discovery of this compound
This compound was identified from a high-throughput screening of a large compound library.[4][11] While the specific details of the assay used in the primary publication are proprietary, a general workflow for such a screen is as follows:
-
Assay Principle: A biochemical assay is designed to measure the kinase activity of recombinant TAOK2. This is often a fluorescence- or luminescence-based assay that detects the phosphorylation of a substrate by TAOK2.
-
Library Screening: A library of small molecule compounds is dispensed into multi-well plates.
-
Reaction Initiation: Recombinant TAOK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein - MBP), and ATP are added to each well to initiate the kinase reaction.
-
Signal Detection: After a defined incubation period, a detection reagent is added to measure the extent of substrate phosphorylation. A decrease in signal compared to a control (without inhibitor) indicates potential inhibition of TAOK2.
-
Hit Confirmation and IC50 Determination: Compounds that show significant inhibition ("hits") are then re-tested in dose-response experiments to determine their IC50 values.
In Vitro Kinase Inhibition Assay (General Protocol)
The potency of the inhibitors against TAOK2 is typically determined using an in vitro kinase assay.
-
Reagents:
-
Recombinant human TAOK2 enzyme.[12]
-
Substrate: A generic kinase substrate such as Myelin Basic Protein (MBP) is often used.[12]
-
ATP: Radiolabeled [γ-³²P]ATP or a system for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay).[12][13]
-
Kinase reaction buffer.[12]
-
Test compounds (inhibitors) at various concentrations.
-
-
Procedure:
-
The TAOK2 enzyme is incubated with the substrate and varying concentrations of the inhibitor in the kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified.
-
For radiometric assays, this involves separating the phosphorylated substrate and measuring its radioactivity.[13]
-
For non-radiometric assays, a detection reagent is added that generates a luminescent or fluorescent signal proportional to the amount of ADP produced (and thus kinase activity).[12]
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow: High-Throughput Screening
Caption: A generalized workflow for a high-throughput screen to identify novel kinase inhibitors.
TAOK2 Signaling Pathway
Caption: Simplified signaling pathway of TAOK2, highlighting its role in the MAPK cascade and microtubule regulation.
Conclusion
The available data indicates that this compound is a promising TAOK2 inhibitor, although with a micromolar IC50, it is less potent in vitro than the nanomolar inhibitors Compound 43 and Compound 63. However, it represents a significant improvement in selectivity over first-generation, non-specific kinase inhibitors like staurosporine. The discovery of this compound through high-throughput screening demonstrates a successful approach to identifying novel scaffolds for TAOK2 inhibition.[4] Further characterization of this compound's mode of action, in vivo efficacy, and safety profile will be crucial in determining its potential as a therapeutic agent. For researchers in the field, this compound provides a valuable tool for probing the biological functions of TAOK2.
References
- 1. The Diverse Roles of TAO Kinases in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAOK2 is an ER-localized kinase that catalyzes the dynamic tethering of ER to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altered TAOK2 activity causes autism-related neurodevelopmental and cognitive abnormalities through RhoA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel TAOK2 inhibitor scaffolds from high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SW-083688|this compound [dcchemicals.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. rndsystems.com [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. TAOK inhibitor 63| CAS 850467-91-3 [dcchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. TAOK2 Kinase Enzyme System [promega.sg]
- 13. media.cellsignal.com [media.cellsignal.com]
Benchmarking SW083688: A Comparative Guide to Autophagy Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel autophagy inhibitor SW083688 against established autophagy inhibitors, including chloroquine, 3-methyladenine (3-MA), and bafilomycin A1. This document is intended to serve as a resource for researchers in the fields of cell biology, oncology, and neurodegenerative diseases, providing objective data and detailed experimental protocols to aid in the selection of appropriate chemical tools for studying autophagy.
Mechanism of Action: A Tale of Different Targets
Understanding the precise molecular targets of autophagy inhibitors is crucial for interpreting experimental results. This compound and the established inhibitors function through distinct mechanisms, offering researchers a versatile toolkit to dissect the complex autophagy pathway.
This compound , a potent and highly selective inhibitor of Thousand-And-One Kinase 2 (TAOK2), represents a novel approach to autophagy modulation. Inhibition of TAOK2 by this compound has been shown to increase the abundance of the autophagy substrate p62/SQSTM1, indicating a blockage in the autophagic flux. The precise role of TAOK2 in the autophagy pathway is an active area of research, but its involvement in microtubule dynamics and cellular signaling suggests it may influence autophagosome formation or transport.
In contrast, the classical autophagy inhibitors target different stages of the pathway:
-
Chloroquine is a lysosomotropic agent that accumulates in lysosomes, raising their pH. This increase in pH inhibits the activity of lysosomal hydrolases and, more importantly, impairs the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[1][2]
-
Bafilomycin A1 is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase) proton pump. By blocking the V-ATPase, bafilomycin A1 prevents the acidification of lysosomes, which is essential for the activity of degradative enzymes.[3][4] It also disrupts autophagic flux by inhibiting the fusion of autophagosomes with lysosomes.[3]
-
3-Methyladenine (3-MA) is a widely used inhibitor of phosphoinositide 3-kinases (PI3Ks). It primarily targets the class III PI3K, Vps34, which is essential for the initiation of autophagosome formation. However, it's important to note that 3-MA can also inhibit class I PI3Ks, which may have opposing effects on autophagy under certain conditions.
Comparative Performance Data
To facilitate a direct comparison of these inhibitors, the following table summarizes hypothetical quantitative data from key autophagy assays. Note: As direct comparative studies for this compound are not yet widely available, this data is illustrative and based on the known mechanisms of the compared inhibitors. Researchers are encouraged to perform their own comparative experiments.
| Inhibitor | Target | Stage of Inhibition | Effective Concentration (in vitro) | LC3-II Accumulation (Fold Change vs. Control) | p62/SQSTM1 Accumulation (Fold Change vs. Control) |
| This compound | TAOK2 | Autophagosome formation/maturation (putative) | 1-10 µM | 3-5 | 4-6 |
| Chloroquine | Lysosome acidification and autophagosome-lysosome fusion | Late-stage (fusion and degradation) | 10-50 µM | 5-8 | 6-10 |
| Bafilomycin A1 | V-ATPase | Late-stage (acidification and fusion) | 50-200 nM | 6-10 | 8-12 |
| 3-Methyladenine | Class III PI3K (Vps34) | Early-stage (initiation) | 1-10 mM | 0.5-1 (inhibition of formation) | 1-1.5 (less degradation) |
Experimental Protocols
Accurate and reproducible assessment of autophagic flux is critical for studying the effects of inhibitors. Below are detailed protocols for two key assays used to monitor autophagy.
Autophagic Flux Assay by LC3-II Turnover (Western Blotting)
This assay measures the rate of autophagosome formation and degradation by monitoring the levels of the autophagosome-associated protein LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
Autophagy inhibitors (this compound, chloroquine, bafilomycin A1, 3-MA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3B
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells to achieve 70-80% confluency at the time of treatment.
-
Treatment:
-
Treat cells with the desired autophagy inhibitor (e.g., this compound) at various concentrations for a predetermined time (e.g., 6 hours).
-
For autophagic flux measurement, include a parallel set of treatments where a lysosomal inhibitor (e.g., 50 µM chloroquine or 100 nM bafilomycin A1) is added for the last 2-4 hours of the primary inhibitor treatment.
-
Include appropriate vehicle controls.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II levels to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
p62/SQSTM1 Degradation Assay (Western Blotting)
This assay monitors the degradation of the autophagy substrate p62. An accumulation of p62 indicates an inhibition of autophagic flux.
Materials:
-
Same as for the LC3-II Turnover Assay, but with a primary antibody against p62/SQSTM1.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the LC3-II Turnover Assay.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the LC3-II Turnover Assay.
-
Western Blotting:
-
Follow the same Western blotting procedure as for the LC3-II Turnover Assay, but use a primary antibody against p62/SQSTM1.
-
-
Data Analysis: Quantify the band intensities for p62 and the loading control. Normalize the p62 levels to the loading control. An increase in the normalized p62 levels upon treatment with an inhibitor indicates a blockage of autophagic degradation.
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental design, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways targeted by various autophagy inhibitors.
Caption: Workflow for assessing autophagic flux using Western blotting.
References
SW083688: A Comparative Guide to a Novel TAOK2 Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the novel compound SW083688, a selective inhibitor of the Thousand-And-One Kinase 2 (TAOK2). It is intended to serve as a resource for researchers investigating new therapeutic strategies in oncology. This document summarizes the available data on this compound, compares it with other potential therapeutic approaches targeting TAOK2, and provides detailed experimental protocols for its validation in various cancer models.
Introduction to this compound and its Target, TAOK2
This compound was identified through a high-throughput screening of approximately 200,000 compounds as a potent and highly selective inhibitor of TAOK2, a member of the MAP3K family.[1][2] TAOK2 is an activator of the p38 MAP kinase cascade and has been implicated as a potential therapeutic target in cancer due to its role in cellular stress responses.[1][2]
TAOK kinases, including TAOK1 and TAOK2, are involved in regulating critical cellular processes such as proliferation, apoptosis, migration, and invasion, making them significant in the context of tumorigenesis and cancer progression.[3] Specifically, TAOK1 and TAOK2 can stimulate the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[3][4] Dysregulation of these pathways is a hallmark of many cancers. Studies have also indicated that TAOKs play a role in the DNA damage response and mitotic processes.[3]
Comparative Analysis of TAOK2 Inhibitors
While research on specific TAOK2 inhibitors is still emerging, this compound represents a key tool for studying the function of this kinase in cancer. The following table summarizes the known characteristics of this compound and provides context with another identified TAOK2 inhibitor, SW-034538.
| Compound | Target | IC50 | Method of Discovery | Known Effects in Cancer Models |
| This compound | TAOK2 | 1.3 µM | High-Throughput Screen | Inhibition of autophagy[1][2] |
| SW-034538 | TAOK2 | 300 nM | High-Throughput Screen | Not specified in available abstracts |
Note: The available literature on this compound's direct application in cancer cell line validation is limited. The primary discovery paper indicates an effect on autophagy, but further in-depth studies validating its anti-cancer efficacy are not yet widely published.[1][2] Much of the research on TAOK2's role in cancer has utilized other inhibitors or genetic knockdown techniques.
Experimental Protocols
To facilitate the validation of this compound and other TAOK2 inhibitors in cancer models, this section provides detailed methodologies for key experiments.
TAOK2 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of a compound on TAOK2 kinase activity.
Materials:
-
Recombinant human TAOK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl2, 0.25 mM DTT)
-
ATP solution (10 mM)
-
³²P-γATP
-
Phosphocellulose paper (P81)
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a 250 µM ATP solution by diluting the 10 mM stock.
-
Prepare the ³²P-γATP working solution by diluting it with the 250 µM ATP solution.
-
Thaw the recombinant TAOK2 enzyme on ice and prepare serial dilutions in 1X kinase buffer.
-
In a reaction tube, combine the diluted TAOK2 enzyme, MBP substrate, and the ³²P-γATP solution. To test the inhibitor, pre-incubate the enzyme with various concentrations of this compound before adding the ATP mixture.
-
Initiate the kinase reaction and incubate for a predetermined time (e.g., 15 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated ³²P-γATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity and the inhibitory effect of this compound.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Autophagy Assay (LC3 Western Blot)
This protocol assesses the effect of this compound on autophagy by monitoring the conversion of LC3-I to LC3-II.[5][6][7][8][9]
Materials:
-
Cancer cell lines
-
This compound
-
Autophagy modulators (e.g., Bafilomycin A1 or Chloroquine as lysosomal inhibitors)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LC3B, anti-p62, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at various concentrations for the desired time. Include control groups: untreated cells, cells treated with a known autophagy inducer (positive control), and cells co-treated with this compound and a lysosomal inhibitor to assess autophagic flux.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein on a high-percentage SDS-PAGE gel to resolve LC3-I and LC3-II bands.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of LC3-II to LC3-I and the levels of p62, which is degraded during autophagy. An accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.
Visualizing Pathways and Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: TAOK2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for a Radiometric TAOK2 Kinase Assay.
Caption: Workflow for Autophagy Analysis by Western Blot.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel TAOK2 inhibitor scaffolds from high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Diverse Roles of TAO Kinases in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]
- 6. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 7. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.abclonal.com [blog.abclonal.com]
Comparative Analysis of SW083688 Across Neuronal Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the TAOK2 inhibitor, SW083688, and its potential effects in various neuronal cell lines. The information is based on existing knowledge of TAOK2 signaling and established experimental protocols.
This compound is a potent and highly selective inhibitor of the Thousand-And-One Kinase 2 (TAOK2), with a reported IC50 of 1.3 µM. TAOK2 is a serine/threonine kinase that plays a crucial role in neuronal development, including the formation of dendrites and axons, as well as in synaptic plasticity. Dysregulation of TAOK2 has been implicated in neurodevelopmental disorders, making it a compelling target for therapeutic intervention. This guide presents a framework for a comparative study of this compound in commonly used neuronal cell lines, providing hypothetical data and detailed experimental protocols to facilitate further research.
Performance Comparison of TAOK2 Inhibitors
Table 1: Hypothetical Comparative Performance of TAOK2 Inhibitors in Neuronal Cell Lines
| Compound | Target | Cell Line | Parameter | Hypothetical IC50/EC50 |
| This compound | TAOK2 | SH-SY5Y | Neurite Outgrowth Inhibition | ~2.5 µM |
| PC12 | Neurite Outgrowth Inhibition | ~3.0 µM | ||
| N2a | Neurite Outgrowth Inhibition | ~2.0 µM | ||
| SH-SY5Y | Cell Viability (72h) | > 20 µM | ||
| PC12 | Cell Viability (72h) | > 20 µM | ||
| N2a | Cell Viability (72h) | > 20 µM | ||
| Compound 43 | TAOK1/2 | SH-SY5Y | Neurite Outgrowth Inhibition | ~5 µM |
| PC12 | Neurite Outgrowth Inhibition | ~7 µM | ||
| N2a | Neurite Outgrowth Inhibition | ~4 µM | ||
| HTS083688 | TAOK2 | SH-SY5Y | Neurite Outgrowth Inhibition | ~10 µM |
| PC12 | Neurite Outgrowth Inhibition | ~12 µM | ||
| N2a | Neurite Outgrowth Inhibition | ~8 µM |
Note: The IC50/EC50 values presented are hypothetical and intended for illustrative purposes. Actual experimental values may vary.
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways potentially affected by this compound and the general workflow for its evaluation in neuronal cell lines.
Caption: TAOK2 Signaling Pathway in Neurons.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (SH-SY5Y, PC12, or N2a) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and alternative compounds for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Neurite Outgrowth Assay
-
Cell Seeding and Differentiation: Seed neuronal cells on plates coated with an appropriate extracellular matrix protein (e.g., poly-L-lysine for SH-SY5Y, collagen for PC12). For SH-SY5Y and N2a cells, induce differentiation with retinoic acid. For PC12 cells, use Nerve Growth Factor (NGF).
-
Compound Treatment: After differentiation begins, treat the cells with a range of concentrations of this compound and other inhibitors.
-
Fixation and Staining: After 48-72 hours of treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Quantify neurite length and branching using automated image analysis software. Normalize the total neurite length to the number of cells (nuclei). Determine the EC50 for neurite outgrowth inhibition.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound for various time points (e.g., 15, 30, 60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phosphorylated and total JNK, p38, and ERK.
-
Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each kinase.
Calcium Imaging
-
Cell Loading: Culture neuronal cells on glass-bottom dishes. Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells with a physiological buffer and record the baseline fluorescence intensity using a fluorescence microscope equipped with a calcium imaging system.
-
Compound Application: Perfuse the cells with this compound and record the changes in intracellular calcium concentration.
-
Stimulation (Optional): To assess the effect of the inhibitor on evoked calcium responses, stimulate the cells with a depolarizing agent (e.g., high potassium chloride) or a neurotransmitter agonist in the presence and absence of the compound.
-
Data Analysis: Analyze the changes in fluorescence intensity over time to determine the effect of this compound on basal calcium levels and stimulus-induced calcium transients.
Assessing the Kinome Selectivity of SW083688: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SW083688 has been identified as a potent and highly selective inhibitor of Thousand-And-One Kinase 2 (TAOK2), a serine/threonine kinase implicated in various cellular processes, including the p38 MAP kinase signaling pathway.[1][2] This guide provides a comparative overview of this compound, with a focus on its selectivity across the kinome, alongside relevant experimental context.
This compound: Profile and Potency
This compound is a small molecule inhibitor with a reported half-maximal inhibitory concentration (IC50) of 1.3 µM for TAOK2.[1][2] Its discovery was the result of a high-throughput screening effort to identify novel TAOK2 inhibitor scaffolds. While described as "highly selective," comprehensive, publicly available kinome-wide screening data for this compound is limited. Such data is crucial for a thorough understanding of its off-target effects and for predicting its potential therapeutic window and side-effect profile.
Comparative Kinase Inhibitor Data
A direct comparison of this compound's kinome selectivity with other inhibitors is challenging due to the absence of a publicly accessible, extensive kinome scan for this specific compound. However, to provide context, the table below includes this compound and is prepared to accommodate data from other TAOK inhibitors as it becomes available.
| Compound | Primary Target | IC50 (µM) | Kinome Scan Data Availability | Key Off-Targets (if known) | Reference |
| This compound | TAOK2 | 1.3 | Not Publicly Available | Not Publicly Available | Piala AT, et al. (2016) |
Experimental Protocols
Detailed experimental protocols for the specific kinome selectivity assays used for this compound are not available in the public domain. However, a general protocol for a radiometric kinase assay to determine the activity of TAOK kinases is outlined below. This type of assay is foundational in determining the potency and selectivity of kinase inhibitors.
General Radiometric TAOK Kinase Assay Protocol
This protocol is adapted from methodologies used for similar serine/threonine kinases.
1. Reagents and Materials:
-
Recombinant human TAOK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (P81)
-
1% Phosphoric acid
-
Scintillation counter
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the substrate (MBP), and the desired concentration of the test inhibitor (e.g., this compound) or vehicle control (DMSO).
-
Add the recombinant TAOK2 enzyme to the reaction mixture and incubate briefly.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition by comparing the radioactivity in the presence of the inhibitor to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.
TAOK2 Signaling Pathway
TAOK2 is a component of the mitogen-activated protein kinase (MAPK) signaling cascade. It functions as a MAP3K that can activate MAP2Ks, which in turn phosphorylate and activate p38 MAPK. The p38 pathway is involved in cellular responses to stress, inflammation, and apoptosis.
Caption: TAOK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The general workflow for assessing the selectivity of a kinase inhibitor like this compound involves screening the compound against a large panel of kinases.
Caption: General workflow for determining kinase inhibitor selectivity.
References
Independent Verification of SW083688's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SW083688, a known inhibitor of Thousand-and-One Kinase 2 (TAOK2), with an alternative compound, Compound 43. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their drug development and research applications.
Mechanism of Action: TAOK2 Inhibition and the MAPK Signaling Pathway
This compound is a potent and highly selective inhibitor of TAOK2, a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family.[1][2] TAOK2 is an upstream activator of the p38 and c-Jun N-terminal kinase (JNK) stress-activated MAPK cascades. Recent evidence also suggests a role for TAOK2 in regulating the ERK/MAPK signaling pathway. By inhibiting TAOK2, this compound effectively modulates these downstream signaling pathways, which are crucial in cellular processes such as proliferation, differentiation, and apoptosis.
The following diagram illustrates the position of TAOK2 within the MAPK signaling cascade and the point of inhibition by compounds like this compound.
Caption: TAOK2's role in the MAPK signaling pathway and inhibitor action.
Comparative Analysis of TAOK2 Inhibitors
While this compound is a recognized TAOK2 inhibitor, other compounds have been developed with potentially greater potency. A notable alternative is Compound 43 (also known as TAO Kinase inhibitor 1).[3] The following table summarizes the available quantitative data for these two inhibitors.
| Inhibitor | Target(s) | IC50 (TAOK2) | IC50 (TAOK1) | Key Cellular Effects | Reference |
| This compound | TAOK2 | 1.3 µM | Not Reported | Inhibition of autophagy | [2][4] |
| Compound 43 | TAOK1, TAOK2 | 15 nM | 11 nM | Delays mitosis, induces mitotic cell death in breast cancer cells; reduces tau phosphorylation. | [3][5][6][7] |
Note: The IC50 values were determined in separate studies and may not be directly comparable due to potential differences in assay conditions.
Experimental Protocols
In Vitro TAOK2 Kinase Inhibition Assay (Radiometric)
This protocol is adapted from a general method for assaying TAOK kinase activity and can be used to determine the IC50 of inhibitors like this compound.
Materials:
-
Recombinant human TAOK2 (e.g., from baculovirus expression system)
-
Myelin Basic Protein (MBP) as a substrate
-
5X Kinase Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl2, 0.25 mM DTT)
-
10 mM ATP solution
-
[γ-³²P]ATP
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation cocktail and counter
Procedure:
-
Prepare a 1X kinase buffer by diluting the 5X stock.
-
Prepare a 250 µM ATP solution containing [γ-³²P]ATP.
-
Serially dilute the inhibitor compound to the desired concentrations in 1X kinase buffer.
-
In a reaction tube, combine the diluted inhibitor, recombinant TAOK2 enzyme, and MBP substrate.
-
Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and place it in a scintillation vial with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.
Western Blot Analysis of MAPK Pathway Activation
This protocol allows for the assessment of an inhibitor's effect on the downstream signaling of TAOK2 in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Cell culture medium and supplements
-
Inhibitor compound (e.g., this compound)
-
Stimulant for the MAPK pathway (e.g., anisomycin for p38/JNK activation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified time.
-
Stimulate the cells with a MAPK pathway activator, if necessary.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against a phosphorylated MAPK protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the MAPK protein.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the independent verification of a TAOK2 inhibitor's mechanism of action.
Caption: Workflow for verifying the mechanism of action of a TAOK2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of novel TAOK2 inhibitor scaffolds from high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A new TAO kinase inhibitor reduces tau phosphorylation at sites associated with neurodegeneration in human tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of SW083688
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed operational plan for the disposal of SW083688, a potent and selective TAOK2 inhibitor. In the absence of a specific Safety Data Sheet (SDS), all waste associated with this compound must be treated as hazardous.
Core Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Body Protection | Standard laboratory coat | Protects from contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of the compound, especially in powdered form. |
Step-by-Step Disposal Protocol
The fundamental principle of chemical waste disposal is segregation. Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 1: Identify and Segregate Waste
All materials that have come into contact with this compound are considered hazardous waste and must be segregated into two primary categories:
-
Solid Waste: Includes unused or expired powder, contaminated gloves, weighing paper, pipette tips, and other disposable labware.
-
Liquid Waste: Includes solutions containing this compound (e.g., dissolved in DMSO) and any solvents used to rinse contaminated glassware.
Step 2: Use Correct Waste Containers
Use only approved, chemically compatible, and clearly labeled containers for hazardous waste.
| Waste Type | Container Specification |
| Solid | Leak-proof container, often lined with a heavy-duty plastic bag, designated for solid chemical waste. |
| Liquid | Leak-proof, screw-cap container made of compatible material (e.g., glass or polyethylene). Must have secondary containment. |
Step 3: Label Waste Containers Correctly
Proper labeling is a regulatory requirement and essential for safety. As soon as the first item of waste is added, the container must be labeled with the following information:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "this compound"
-
All Components: For liquid waste, list all constituents, including solvents and their approximate percentages (e.g., "this compound in DMSO, <1%").
-
Date of Accumulation: The date the first waste was added.
-
Researcher Information: Name of the Principal Investigator or responsible individual.
Step 4: Store Waste Safely
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be away from general lab traffic. Containers must be kept tightly closed except when adding waste.[1][2]
Step 5: Arrange for Final Disposal
Contact your institution's EHS department to schedule a pickup for your hazardous waste. Do not attempt to dispose of the chemical waste through standard trash or down the drain.[2][3][4] Legal regulations prohibit such practices.[3]
Experimental Protocol: Decontamination of Glassware
For reusable glassware that has come into contact with this compound:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Collect Rinsate: This initial rinsate is considered hazardous liquid waste and must be collected in the appropriate labeled container.
-
Repeat: Repeat the rinsing process two more times (triple rinse).[2][5] The rinsate from these subsequent rinses must also be collected as hazardous waste.[2]
-
Final Wash: After triple rinsing, the glassware can typically be washed using standard laboratory procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. acs.org [acs.org]
- 5. vumc.org [vumc.org]
Essential Safety and Handling Guidelines for SW083688
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like SW083688, a potent and selective TAOK2 inhibitor, is paramount to ensure laboratory safety and experimental integrity. Given that this compound is intended for research use only and has not been fully validated for medical applications, a comprehensive understanding of its handling, storage, and disposal is critical.[1] This guide provides essential, immediate safety and logistical information to build a foundation of trust and safety in your laboratory operations.
Compound Properties and Storage
A clear understanding of the compound's physical and chemical properties is the first step in safe handling.
| Property | Value |
| CAS Number | 422281-45-6 |
| Molecular Formula | C₂₃H₂₅N₃O₅S |
| Molecular Weight | 455.53 g/mol |
| Target | MAP3K |
| Pathway | MAPK/ERK Pathway |
| Storage (Powder) | Recommended to be stored at -20°C for up to 2 years. |
| Storage (in DMSO) | Can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months. |
| General Storage | Store in a well-ventilated place. Keep container tightly closed. |
Data sourced from MedChemExpress and DC Chemicals product information sheets.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating the compound as potentially hazardous, is recommended. The following PPE should be considered mandatory when handling this compound.
| PPE Level | Recommended Equipment |
| General Laboratory Use (Level D Equivalent) | Standard laboratory coat, safety glasses with side shields, and nitrile gloves. |
| Weighing/Aliquoting Powder (Level C Equivalent) | In addition to general use PPE, a fit-tested N95 respirator or higher should be used to prevent inhalation of fine particles. Work should be conducted in a chemical fume hood or a ventilated balance enclosure. |
| Working with Solutions | Chemical splash goggles should be worn in addition to the general use PPE, especially when there is a risk of splashing. |
| Large Quantities or High Concentrations | For handling larger quantities, consider double gloving (nitrile), a chemical-resistant apron, and a face shield in addition to the above. |
This tiered approach to PPE is based on general best practices for handling research compounds with unknown toxicological profiles.
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of the compound.
Experimental Protocols: General Guidelines
While specific experimental protocols will vary, the following general guidelines should be followed when working with this compound:
-
Preparation of Stock Solutions :
-
Ensure all necessary PPE is donned before handling the powdered compound.
-
Use a calibrated analytical balance within a ventilated enclosure to weigh the desired amount of this compound.
-
Add the appropriate solvent (e.g., DMSO) to the powder in a sterile, sealed container.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at the recommended temperature in a clearly labeled, sealed container.
-
-
Cell Culture Applications :
-
When treating cells with this compound, perform all steps in a certified biological safety cabinet (BSC).
-
Dilute the stock solution to the final working concentration in cell culture media immediately before use.
-
When aspirating media containing the compound, be mindful to avoid creating aerosols.
-
All contaminated plasticware (pipette tips, plates, flasks) should be disposed of in a dedicated, labeled biohazardous waste container.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
In the absence of a specific SDS, it is imperative to follow your institution's chemical hygiene plan and consult with your Environmental Health and Safety (EHS) department for specific guidance on the disposal of research compounds. Never dispose of chemical waste down the drain.
By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
